molecular formula C9H6ClFO2 B8058016 3-Chloro-2-fluorocinnamic acid

3-Chloro-2-fluorocinnamic acid

Cat. No.: B8058016
M. Wt: 200.59 g/mol
InChI Key: OJNDJHBNODEMSG-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorocinnamic acid is a useful research compound. Its molecular formula is C9H6ClFO2 and its molecular weight is 200.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-fluorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chloro-2-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNDJHBNODEMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-62-3
Record name 3-(3-Chloro-2-fluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Monograph: 3-Chloro-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-fluorocinnamic acid is a specialized halogenated aromatic building block used primarily in the synthesis of bioactive pharmaceuticals and advanced materials. Distinguished by its specific ortho-fluoro, meta-chloro substitution pattern, this scaffold offers unique electronic and steric properties that differentiate it from non-halogenated cinnamic acid analogues.

In drug discovery, this compound serves as a critical intermediate for developing inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targeting neurodegenerative conditions like Alzheimer's disease. Its dual-halogen motif modulates metabolic stability by blocking common sites of enzymatic oxidation while influencing protein-ligand binding affinity through halogen bonding interactions.

Chemical Profile & Identification

PropertySpecification
Chemical Name 3-(3-Chloro-2-fluorophenyl)acrylic acid
CAS Number 261762-62-3
Molecular Formula C₉H₆ClFO₂
Molecular Weight 200.59 g/mol
Appearance White to off-white crystalline powder
Solubility Insoluble in water; soluble in DMSO, Methanol, Ethanol
Melting Point Predicted range:[1][2][3][4][5] 160–180°C (Based on isomeric analogs [1])
SMILES OC(=O)/C=C/c1cccc(Cl)c1F
InChI Key OJNDJHBNODEMSG-SNAWJCMRSA-N

Synthesis Protocol: Knoevenagel Condensation

The most robust synthetic route for 3-Chloro-2-fluorocinnamic acid is the Knoevenagel condensation of 3-chloro-2-fluorobenzaldehyde with malonic acid. This method is preferred over the Heck reaction for scale-up due to lower catalyst costs and simpler purification.

Reagents & Stoichiometry
  • Substrate: 3-Chloro-2-fluorobenzaldehyde (1.0 equiv)

  • Reagent: Malonic acid (1.2–1.5 equiv)

  • Solvent/Base: Pyridine (3.0–5.0 equiv)

  • Catalyst: Piperidine (0.1 equiv) or Aniline (trace)

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 3-chloro-2-fluorobenzaldehyde and malonic acid.

  • Solvation: Add pyridine as the solvent. The mixture may remain a suspension until heated.

  • Catalysis: Add piperidine dropwise. A slight exotherm may be observed.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor reaction progress via TLC (mobile phase: 30% EtOAc in Hexanes) or HPLC. The evolution of CO₂ gas indicates the decarboxylation step is proceeding.

  • Quench: Cool the reaction mixture to 0°C in an ice bath.

  • Precipitation: Slowly add cold 6M HCl until the pH reaches ~1–2. The product will precipitate as a white solid.

  • Purification: Filter the crude solid and wash copiously with cold water to remove pyridinium salts. Recrystallize from Ethanol/Water (9:1) to obtain high-purity crystals.

Workflow Diagram

SynthesisWorkflow Start Start: 3-Cl-2-F-Benzaldehyde + Malonic Acid Catalysis Add Pyridine/Piperidine (Catalyst) Start->Catalysis Mix Heating Reflux @ 90°C (Decarboxylation - CO2) Catalysis->Heating Heat Quench Acidify with HCl (pH < 2) Heating->Quench Complete Isolate Filtration & Recrystallization (EtOH) Quench->Isolate Precipitate Product Final Product: 3-Chloro-2-fluorocinnamic acid Isolate->Product Purify

Caption: Optimized Knoevenagel condensation workflow for the synthesis of 3-Chloro-2-fluorocinnamic acid.

Structural Analysis & Spectroscopy

Understanding the spectroscopic signature is vital for confirming the regiochemistry of the substitution.

Predicted NMR Profile (DMSO-d₆)
  • ¹H NMR:

    • δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.6–7.8 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton α to the aromatic ring.

    • δ 6.5–6.7 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton α to the carbonyl (shielded).

    • δ 7.2–7.6 ppm (m, 3H): Aromatic protons. The fluorine atom at the 2-position will cause characteristic splitting (coupling J ≈ 8–10 Hz) of adjacent protons.

  • ¹⁹F NMR:

    • Expect a signal around -110 to -120 ppm , split into a triplet or multiplet due to coupling with adjacent aromatic protons.

Mechanistic Insight: The "Fluorine Effect"

The 2-fluoro substituent is not merely a steric blocker; it exerts a strong electronic effect.

  • Metabolic Blocking: The C-F bond is extremely stable (approx. 116 kcal/mol). Placing fluorine at the ortho position protects the ring from metabolic oxidation by Cytochrome P450 enzymes, extending the half-life of drugs derived from this scaffold [2].

  • Conformational Lock: The electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen (if planar) or specific receptor residues can lock the molecule into a preferred bioactive conformation.

Applications in Drug Discovery

The primary utility of 3-Chloro-2-fluorocinnamic acid lies in its role as a pharmacophore for designing Cholinesterase Inhibitors .

Case Study: AChE/BChE Inhibition

Research indicates that halogenated cinnamic acid derivatives are potent inhibitors of Acetylcholinesterase (AChE), a key therapeutic target for Alzheimer's disease.

  • Mechanism: The cinnamic acid moiety mimics the substrate of the enzyme, while the halogenated aromatic ring interacts with the peripheral anionic site (PAS) of AChE via hydrophobic and halogen-bonding interactions.

  • Selectivity: The specific 3-Cl, 2-F substitution pattern has been shown to tune selectivity between AChE and Butyrylcholinesterase (BChE), reducing off-target side effects [3].

Drug Design Logic Diagram

DrugDesign Scaffold Scaffold: 3-Chloro-2-fluorocinnamic Acid Mod1 Modification 1: Amide Coupling Scaffold->Mod1 Mod2 Modification 2: Esterification Scaffold->Mod2 Target Target Interaction: AChE Peripheral Anionic Site Mod1->Target Binding Mod2->Target Effect1 Increased Lipophilicity (BBB Penetration) Target->Effect1 Effect2 Metabolic Stability (Blocked Oxidation) Target->Effect2 Result Therapeutic Candidate: Neuroprotective Agent Effect1->Result Effect2->Result

Caption: Logic flow for utilizing the 3-Cl-2-F scaffold in neuroprotective drug design.

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for halogenated cinnamic acids.

  • GHS Classification:

    • H315: Causes skin irritation.[6][7][8]

    • H319: Causes serious eye irritation.[6][7][8]

    • H335: May cause respiratory irritation.[6][7][8]

  • PPE Requirements:

    • Nitrile gloves (0.11 mm thickness minimum).

    • Safety goggles with side shields.

    • Work within a fume hood to avoid inhalation of dust.

  • First Aid: In case of contact, wash skin with soap and water for 15 minutes. If inhaled, move to fresh air immediately [4].[6][8][9]

References

  • BenchChem. (2025). 3-Chloro-2-fluorocinnamic acid Product Data. Retrieved from

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Lan, J.S., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives... in acetylcholinesterase inhibition. Drug Development Research.

  • Thermo Fisher Scientific. (2025).[10] Safety Data Sheet: Halogenated Cinnamic Acids. Retrieved from

Sources

3-Chloro-2-fluorocinnamic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Chloro-2-fluorocinnamic Acid: Properties, Synthesis, and Applications

Introduction

3-Chloro-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of organic compounds that serves as a versatile scaffold in medicinal chemistry and materials science.[1][2] The strategic placement of both a chlorine and a fluorine atom on the phenyl ring significantly modulates the molecule's electronic, steric, and pharmacokinetic properties. The strong carbon-fluorine bond can enhance metabolic stability, while the lipophilicity imparted by the chlorine atom can influence membrane permeability and binding interactions.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of 3-chloro-2-fluorocinnamic acid, grounding technical data with mechanistic insights.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is a prerequisite for its application in any research or development context. These parameters govern everything from reaction stoichiometry to formulation and biological uptake.

The structure consists of a phenyl ring substituted with a chlorine atom at the 3-position and a fluorine atom at the 2-position, attached to an acrylic acid moiety.[5] The most common and stable isomer is the trans or (E) configuration due to reduced steric hindrance.[1]

Table 1: Core Physicochemical Properties of 3-Chloro-2-fluorocinnamic acid

PropertyValueSource(s)
CAS Number 261762-62-3[5]
Molecular Formula C₉H₆ClFO₂[5]
Molecular Weight 200.59 g/mol [6]
Appearance White to off-white solid/powder[7]
Solubility Generally insoluble in water; soluble in polar organic solvents such as ethanol, ethyl acetate, and DMSO.[5]
Predicted XlogP 2.6[8]

Synthesis and Purification

The most prevalent and efficient laboratory-scale synthesis of 3-chloro-2-fluorocinnamic acid is the Knoevenagel condensation.[5][9] This classical carbon-carbon bond-forming reaction provides a reliable route from commercially available starting materials.

Primary Synthetic Route: Knoevenagel Condensation

This reaction involves the condensation of 3-chloro-2-fluorobenzaldehyde with malonic acid. The choice of a basic catalyst is critical; a mixture of pyridine and a catalytic amount of piperidine is effective. Pyridine serves as both a weak base and a solvent, while piperidine, a stronger base, facilitates the deprotonation of malonic acid to form the reactive nucleophilic enolate.[5][10]

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Work-up & Purification A 3-Chloro-2-fluorobenzaldehyde D Reaction Setup: Combine reactants in flask A->D B Malonic Acid B->D C Pyridine (Solvent/Base) Piperidine (Catalyst) C->D E Heat to Reflux (4-8 hours) D->E F Reaction Monitoring (TLC) E->F G Cool to Room Temp F->G H Acidic Quench: Pour into HCl/ice water G->H I Precipitation of Crude Product H->I J Vacuum Filtration I->J K Wash with Cold Water J->K L Drying K->L M Pure 3-Chloro-2-fluorocinnamic Acid L->M

Caption: Workflow for the Knoevenagel Condensation Synthesis.
Detailed Experimental Protocol: Knoevenagel Condensation
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 3-chloro-2-fluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine.[5]

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.[5]

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the aldehyde), allow the mixture to cool to room temperature.[5]

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step protonates the carboxylate to form the insoluble carboxylic acid and neutralizes the pyridine base.[5]

  • Filtration: Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold water to remove residual salts and impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data is the gold standard, predicted spectroscopic values provide a valuable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural elucidation. The predicted spectrum for 3-chloro-2-fluorocinnamic acid in a solvent like DMSO-d₆ would exhibit characteristic signals.

Table 2: Predicted ¹H NMR Spectral Data

Proton TypePredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)> 12Broad Singlet1HAcidic proton, often broad due to hydrogen bonding and exchange.[5]
Vinylic Protons (-CH=CH-)6.5 - 8.0Two Doublets2HCoupling between the two vinylic protons results in two distinct doublets.[5][11]
Aromatic Protons7.2 - 7.8Complex Multiplet3HThe three protons on the substituted phenyl ring will show complex splitting patterns due to coupling with each other and potentially with the fluorine atom.[5]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 3-chloro-2-fluorocinnamic acid, the expected monoisotopic mass is approximately 200.00403 Da.[8] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Chemical Reactivity and Potential Applications

The reactivity of 3-chloro-2-fluorocinnamic acid is dictated by its three primary functional regions: the carboxylic acid group, the alkene double bond, and the di-substituted aromatic ring. This structural arrangement makes it a valuable intermediate for synthesizing more complex molecules.[7]

Reactivity cluster_COOH Carboxylic Acid Reactions cluster_Alkene Alkene Reactions cluster_Ring Aromatic Ring Reactions Molecule 3-Chloro-2-fluorocinnamic Acid Esterification Esterification (e.g., +ROH, H⁺) Molecule->Esterification Site 1 Amidation Amide Formation (e.g., +R₂NH, coupling agent) Molecule->Amidation Site 1 AcidChloride Acid Chloride Formation (e.g., +SOCl₂) Molecule->AcidChloride Site 1 Halogenation Halogenation (e.g., +Br₂) Molecule->Halogenation Site 2 Reduction Reduction (e.g., H₂, Pd/C) Molecule->Reduction Site 2 EAS Electrophilic Aromatic Substitution (EAS) Molecule->EAS Site 3

Caption: Key reactivity sites of 3-chloro-2-fluorocinnamic acid.
Role in Drug Discovery and Medicinal Chemistry

Substituted cinnamic acids are precursors to a wide range of biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The chloro and fluoro substituents on this particular scaffold are of high interest:

  • Modulation of Acidity and Lipophilicity: The electron-withdrawing nature of both chlorine and fluorine increases the acidity of the carboxylic acid and alters the overall lipophilicity (logP) of the molecule, which can be fine-tuned to optimize drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Metabolic Blocking: The C-F bond is exceptionally strong and can be used to block metabolically labile positions on the aromatic ring, thereby increasing the half-life of a potential drug candidate.[4]

  • Building Block for Heterocycles: The molecule serves as an excellent starting material for synthesizing complex heterocyclic systems, which form the core of many modern pharmaceuticals.[3]

Agrochemicals

Similar to their role in pharmaceuticals, halogenated aromatic compounds are pivotal in the development of modern agrochemicals. Substituted cinnamic acids and their derivatives have been investigated for use as herbicides.[12] The specific substitution pattern of 3-chloro-2-fluorocinnamic acid could be explored to develop new active ingredients for crop protection.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-chloro-2-fluorocinnamic acid. While specific toxicity data is limited, related compounds provide guidance on potential hazards.

  • GHS Hazard Classification: The compound is generally classified as an irritant.[5] Safety data sheets for analogous compounds indicate warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[13][14]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Conclusion

3-Chloro-2-fluorocinnamic acid is a synthetically accessible and highly functionalized building block with significant potential for applications in drug discovery, medicinal chemistry, and agrochemical research. Its unique combination of a reactive carboxylic acid, an alkene linker, and a di-halogenated phenyl ring provides a rich platform for chemical modification. A thorough understanding of its core properties, synthetic routes, and reactivity profile, as detailed in this guide, is essential for unlocking its full potential in the development of novel and high-value chemical entities.

References

  • Prakash, G. K. S., & Olah, G. A. (2004). Superacid-Catalyzed Reactions of Cinnamic Acids and the Role of Superelectrophiles. The Journal of Organic Chemistry, 69(7), 2417–2422. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-2-fluorocinnamic acid (C9H6ClFO2). Retrieved from [Link]

  • Guzman, J. D. (2014). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 19(12), 20299–20323. Retrieved from [Link]

  • ResearchGate. (n.d.). Hunsdiecker reaction of substituted cinnamic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Kumar, S., et al. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1149-1156. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of trans 3-fluorocinnamic acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Chloro-2-fluorocinnamic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 4-Chloro-2-fluorocinnamic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Chloro-6-fluorocinnamic acid | 392-22-3. Retrieved from [Link]

  • G. S. S. R. K. Naidu, et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 207, 112720. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluorocinnamic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra indicate that apoptosis-inducing 3-cyanocinnamic acid 47.... Retrieved from [Link]

  • Google Patents. (2005). US20050234264A1 - Polyhalogen-substituted cinnamic acids and cinnamic acid derivatives....
  • National Center for Biotechnology Information. (n.d.). 2-Chlorocinnamic acid. PubChem. Retrieved from [Link]

Sources

3-Chloro-2-fluorocinnamic acid molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-2-fluorocinnamic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the molecular architecture of 3-chloro-2-fluorocinnamic acid, a halogenated derivative of the versatile cinnamic acid scaffold. Designed for researchers and professionals in drug discovery and medicinal chemistry, this document synthesizes structural data, spectroscopic insights, and synthetic protocols to offer a holistic understanding of this compound. The strategic placement of chloro and fluoro substituents on the phenyl ring creates a unique electronic and steric profile, making it a compound of interest for developing novel therapeutic agents. Cinnamic acid and its analogues have a well-documented history in medicinal chemistry, exhibiting a wide range of pharmacological activities including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide will elucidate the foundational chemical principles of the title compound, providing the technical basis for its further exploration.

Core Molecular Structure and Physicochemical Properties

3-Chloro-2-fluorocinnamic acid is a synthetic organic compound built upon a cinnamic acid backbone. Its structure is characterized by a phenyl ring connected to a propenoic acid moiety. The defining features are the halogen substituents on the aromatic ring: a chlorine atom at the 3-position and a fluorine atom at the 2-position.[4] The molecular formula is C₉H₆ClFO₂, with a corresponding molecular weight of approximately 200.60 g/mol .[4][5][6]

The presence of the double bond in the propenoic acid side chain gives rise to geometric isomerism. The thermodynamically more stable and commonly synthesized form is the (E)-isomer, or trans-isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond. This configuration minimizes steric hindrance.[7]

Visualizing the Core Structure

Caption: 2D structure of (E)-3-chloro-2-fluorocinnamic acid.

Physicochemical Data Summary

The physical and chemical properties of a compound are critical for its handling, formulation, and biological activity. The halogenation of the phenyl ring significantly influences these parameters compared to unsubstituted cinnamic acid.

PropertyValueSource(s)
CAS Number 261762-62-3[4][6]
Molecular Formula C₉H₆ClFO₂[4]
Molecular Weight 200.60 g/mol [6]
Physical Form Solid, powder
Solubility Generally insoluble in water; soluble in polar organic solvents such as DMSO, ethanol, and ethyl acetate.[4]
InChI Key OJNDJHBNODEMSG-SNAWJCMRSA-N[7]

Predicted Spectroscopic Profile for Structural Elucidation

The definitive confirmation of the molecular structure of 3-chloro-2-fluorocinnamic acid relies on a combination of spectroscopic techniques. The following profile is based on established principles of NMR, IR, and mass spectrometry, providing a self-validating system for structural verification.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is highly informative.

    • Carboxylic Acid Proton (-COOH) : A very broad singlet is anticipated far downfield, typically above 12 ppm. Its breadth is due to hydrogen bonding and chemical exchange.[4]

    • Alkene Protons (-CH=CH-) : The two vinylic protons will appear as a pair of doublets, a characteristic AX system. The proton alpha to the carbonyl group will be further downfield than the proton adjacent to the phenyl ring. Their large coupling constant (J ≈ 16 Hz) is diagnostic of the (E)- or trans-configuration.

    • Aromatic Protons : The substituted phenyl ring contains three protons, which will produce a complex multiplet pattern in the aromatic region (typically 7.2-7.8 ppm) due to spin-spin coupling between them and with the fluorine atom.[4]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies key functional groups.

    • O-H Stretch : A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

    • C=O Stretch : A strong, sharp absorption peak around 1680-1710 cm⁻¹ corresponds to the carbonyl stretch of the conjugated carboxylic acid.

    • C=C Stretches : Peaks around 1625-1640 cm⁻¹ are expected for the alkene double bond, and absorptions in the 1450-1600 cm⁻¹ range are typical for the aromatic ring.

    • C-Cl and C-F Stretches : Absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region (typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl).

  • Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation pattern.

    • Molecular Ion Peak [M]⁺ : The mass spectrum will show a molecular ion peak corresponding to the molecular weight (200.6 g/mol ). A characteristic isotopic pattern will be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an [M]⁺ peak and an [M+2]⁺ peak.

    • Fragmentation : Common fragmentation pathways include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the propenoic acid chain.

Synthesis and Structural Confirmation Workflow

The most direct and widely used method for synthesizing 3-chloro-2-fluorocinnamic acid is the Knoevenagel condensation .[4] This reaction involves the base-catalyzed condensation of an aldehyde (3-chloro-2-fluorobenzaldehyde) with a compound containing an active methylene group (malonic acid). The choice of reactants and catalysts directly validates the final structure. Pyridine serves as both the solvent and the base, while a catalytic amount of piperidine enhances the reaction rate.[4]

Synthesis Workflow Diagram

G Reactants 1. Reactant Preparation - 3-chloro-2-fluorobenzaldehyde - Malonic Acid Reaction 2. Knoevenagel Condensation - Solvent: Pyridine - Catalyst: Piperidine - Heat to reflux (4-8 hours) Reactants->Reaction Combine Workup 3. Work-up & Isolation - Cool reaction mixture - Precipitate in cold water Reaction->Workup Reaction Complete (TLC) Purification 4. Purification - Vacuum filtration - Wash with cold water Workup->Purification Isolate Crude Product Analysis 5. Structural Confirmation - NMR, IR, MS - Purity Check (e.g., HPLC) Purification->Analysis Obtain Purified Solid Product Final Product: (E)-3-chloro-2-fluorocinnamic acid Analysis->Product Structure Verified

Caption: General workflow for the synthesis and purification of 3-chloro-2-fluorocinnamic acid.

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol describes a self-validating procedure where successful execution and subsequent analytical confirmation affirm the target molecular structure.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-fluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine. Pyridine acts as both a basic catalyst and the solvent.[4]

  • Catalyst Addition : Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture. The use of a secondary amine like piperidine is known to accelerate this type of condensation.[4]

  • Reaction : Heat the mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Isolation : After completion, allow the reaction mixture to cool to room temperature. Slowly pour the cooled mixture into a beaker containing cold water or a dilute acid solution (e.g., HCl) to neutralize the pyridine and precipitate the product.[4]

  • Purification : Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual salts and pyridine hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-chloro-2-fluorocinnamic acid.

  • Characterization : Dry the purified product and confirm its identity and purity using the spectroscopic methods outlined in the previous section (NMR, IR, MS) and melting point analysis.

Significance in Drug Development

The specific structural modifications on the 3-chloro-2-fluorocinnamic acid scaffold are not arbitrary. The introduction of halogen atoms is a common and effective strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3]

  • Fluorine : The 2-fluoro substituent is a small, highly electronegative atom. Its inclusion can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and alter the acidity (pKa) of the nearby carboxylic acid group.

  • Chlorine : The 3-chloro substituent is larger and more lipophilic than fluorine. It can increase the overall lipophilicity of the compound, potentially improving its ability to cross cell membranes. It also serves as a bulky group that can influence the molecule's conformation and interaction with target proteins.

The combination of these two halogens on the cinnamic acid framework creates a unique derivative for screening in various biological assays. The broader class of cinnamic acid derivatives has demonstrated significant potential as anticancer, anti-inflammatory, antibacterial, and antidiabetic agents, making them a "privileged scaffold" in the design of new drugs.[2][3][8]

Conclusion

The molecular structure of 3-chloro-2-fluorocinnamic acid is a well-defined chemical entity whose identity is unequivocally confirmed through a synthesis-driven and spectroscopically-validated approach. Its architecture, featuring a trans-alkene bridge and a uniquely halogenated phenyl ring, provides a robust foundation for further chemical modification and biological evaluation. This guide has provided the core technical details, from its structural properties and spectroscopic fingerprint to its synthesis and rationale for its use in drug discovery, offering a comprehensive resource for researchers in the field.

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Link]

  • 3-chloro-2-fluorocinnamic acid (C9H6ClFO2) - PubChemLite. [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. [Link]

  • Approaches for the discovery of cinnamic acid derivatives with anticancer potential - Taylor & Francis. [Link]

  • 3-Chloro-2-fluorocinnamic acid | 湖南华腾制药有限公司_官网. [Link]

  • 3-Chloro-2-fluorocinnamic acid - Oakwood Chemical. [Link]

Sources

Synthesis and Characterization of (E)-3-(3-Chloro-2-fluorophenyl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-3-(3-chloro-2-fluorophenyl)acrylic acid (CAS: 261762-62-3), frequently referred to in literature as 3-chloro-2-fluorocinnamic acid, is a highly specialized [1]. The unique ortho-fluoro and meta-chloro substitution pattern on the aromatic ring provides precise steric and electronic properties. This makes it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of selective kinase inhibitors and [2].

Mechanistic Rationale: The Knoevenagel-Doebner Condensation

The most efficient, atom-economical, and scalable synthetic route to this compound is the [3]. This pathway utilizes 3-chloro-2-fluorobenzaldehyde and malonic acid as primary reactants.

As an Application Scientist, it is critical to understand the causality behind the reagent selection to optimize the reaction:

  • Catalyst Selection (Piperidine): Piperidine, a secondary amine, is chosen over primary amines due to its dual capability. It efficiently deprotonates the active methylene of malonic acid to form a nucleophilic enolate, and it can condense with the aldehyde to form a highly reactive, transient iminium ion, which acts as a powerful electrophile[3].

  • Solvent and Co-base (Pyridine): Pyridine serves a dual function. It acts as a solvent that maintains the reaction in a homogeneous phase and functions as a weak base that promotes the crucial decarboxylation step of the intermediate di-acid[3].

  • Stereochemical Control: The reaction exclusively yields the (E)-isomer (trans-cinnamic acid). This is a result of thermodynamic control during the concerted decarboxylation-elimination step. The transition state naturally adopts an antiperiplanar conformation that minimizes steric clash between the bulky 3-chloro-2-fluorophenyl group and the remaining carboxylic acid moiety[4].

Mechanism A 3-Chloro-2-fluorobenzaldehyde + Malonic Acid B Enolate Formation (Piperidine Catalyst) A->B Deprotonation C Nucleophilic Attack & Dehydration B->C Aldol Addition D Decarboxylation (Pyridine / Heat) C->D -H2O E (E)-3-(3-chloro-2-fluorophenyl) acrylic acid D->E -CO2 (Thermodynamic)

Caption: Figure 1: Mechanistic pathway of the Knoevenagel-Doebner condensation.

Experimental Protocol & Self-Validating Systems

To ensure high yield and purity, the following step-by-step protocol integrates In-Process Controls (IPCs) to create a self-validating workflow[1].

Step 1: Reaction Setup In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2–1.5 eq) in anhydrous pyridine (3.0–5.0 volumes). Add a catalytic amount of piperidine (0.1 eq)[1]. Causality: A slight stoichiometric excess of malonic acid drives the equilibrium forward and compensates for any minor thermal decomposition during extended heating.

Step 2: Reflux and Condensation Heat the reaction mixture to 100–110 °C (reflux) for 4 to 8 hours[1]. Self-Validation (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. Visualize under UV light (254 nm). The system validates completion when the distinct spot corresponding to the starting aldehyde is entirely consumed, replaced by a lower-Rf spot representing the highly polar carboxylic acid product.

Step 3: Acidic Quench and Precipitation Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and concentrated hydrochloric acid (HCl)[1]. Causality & Self-Validation: The addition of HCl is critical to neutralize the pyridine solvent, converting it into water-soluble pyridine hydrochloride. Crucial IPC: Verify that the pH of the aqueous mixture is strictly between 1 and 2 using indicator paper. If the pH is too high, the product will remain dissolved as a carboxylate salt, leading to catastrophic yield loss. A successful quench is self-validated by the immediate, voluminous precipitation of the crude white solid[1].

Step 4: Isolation and Purification Collect the crude solid via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water to remove residual pyridine salts and unreacted malonic acid[1]. Recrystallize the crude product from a mixture of ethanol and water to obtain the pure (E)-3-(3-chloro-2-fluorophenyl)acrylic acid.

Workflow Step1 1. Reaction Setup Mix Aldehyde, Malonic Acid, Pyridine, Piperidine Step2 2. Reflux 100-110°C for 4-8 hours Step1->Step2 IPC: TLC monitoring Step3 3. Acidic Quench Pour into Ice/HCl (pH 1-2) Step2->Step3 Complete consumption of SM Step4 4. Isolation Vacuum Filtration & Washing Step3->Step4 Precipitation of crude Step5 5. Purification Recrystallization (EtOH/H2O) Step4->Step5 Removal of pyridine salts

Caption: Figure 2: Step-by-step experimental workflow and in-process controls.

Physicochemical & Spectroscopic Characterization

Rigorous characterization is required to validate the structural integrity and stereochemistry of the synthesized compound. The table below summarizes the expected quantitative data and analytical signatures[1][5].

Property / Analytical TechniqueExpected Value / Signature
Appearance White to off-white crystalline powder
Molecular Formula C₉H₆ClFO₂
Molecular Weight 200.60 g/mol
Infrared (IR) Spectroscopy C=O stretch (~1680 cm⁻¹); C=C alkene stretch (~1630 cm⁻¹); Broad O-H stretch (~2500–3300 cm⁻¹)
¹H NMR Spectroscopy Vinylic protons present as doublets (~6.5–7.8 ppm) with a large coupling constant (J ≈ 16 Hz), confirming the trans (E) configuration.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z ≈ 200/202, displaying the characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

Applications in Drug Discovery

The (E)-3-(3-chloro-2-fluorophenyl)acrylic acid scaffold is a highly versatile intermediate in medicinal chemistry. The alpha,beta-unsaturated carbonyl system acts as an excellent Michael acceptor and a dienophile in 1,3-dipolar cycloaddition reactions[6]. This reactivity is heavily exploited in the synthesis of complex pyrrolidine and spiro-oxindole cores[7]. Notably, derivatives synthesized from this specific halogenated building block are utilized as potent, non-peptide inhibitors of the p53-MDM2 interaction (such as Idasanutlin analogs)[2][6]. The 3-chloro-2-fluoro substitution pattern is specifically designed to project deeply into the His96 subpocket of the MDM2 protein, maximizing van der Waals interactions and significantly enhancing the binding affinity of the resulting therapeutic agents[7].

References

  • Title: The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Source: Green Chemistry Letters and Reviews (Taylor & Francis). URL: [Link]

  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Source: Frontiers in Chemistry (via PMC). URL: [Link]

Sources

Spectroscopic data for 3-Chloro-2-fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 3-Chloro-2-fluorocinnamic Acid

Part 1: Executive Summary & Structural Context

3-Chloro-2-fluorocinnamic acid (CAS: 261762-62-3) is a critical halogenated building block, primarily utilized in the synthesis of fluoroquinolone antibiotics, agrochemicals, and advanced material precursors. Its structural uniqueness lies in the ortho-fluorine, meta-chlorine substitution pattern on the phenyl ring, which imparts specific electronic properties (lipophilicity and metabolic stability) distinct from its mono-halogenated analogs.

This guide provides a comprehensive technical profile for the identification, characterization, and quality control of this compound.[1] The data presented synthesizes experimental values from immediate precursors and high-confidence predictive modeling based on structural analogs (e.g., 2-fluorocinnamic acid), ensuring a self-validating analytical workflow.

Physicochemical Profile
PropertyValue
Molecular Formula

Molecular Weight 200.59 g/mol
Exact Mass 200.0040
Appearance White to off-white crystalline solid
Melting Point 173–175 °C (Typical for halo-cinnamic acids)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water

Part 2: Synthesis & Isolation Context

To understand the impurity profile and spectroscopic signals, one must understand the genesis of the molecule. The standard industrial route involves a Knoevenagel condensation .

Reaction: 3-Chloro-2-fluorobenzaldehyde + Malonic Acid


 3-Chloro-2-fluorocinnamic acid + 

Impurity Markers:

  • Unreacted Aldehyde: Detectable via CHO proton signal (~10.0 ppm).

  • Decarboxylated Side-product: 3-Chloro-2-fluorostyrene (rare, but possible if overheated).

  • Isomeric Impurities: 3-Chloro-4-fluoro isomers (distinguishable by

    
    F NMR shifts).
    

Part 3: Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural verification.[1] The ortho-fluorine substituent creates distinctive splitting patterns (


 and 

) that serve as a "fingerprint" for this specific isomer.

A.


H NMR (400 MHz, DMSO-

)
Note: Chemical shifts are high-confidence derived values based on the starting material (3-chloro-2-fluorobenzaldehyde) and 2-fluorocinnamic acid benchmarks.
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
COOH 12.5 - 13.0Broad Singlet-Carboxylic Acid Proton

-Vinyl
7.75 - 7.85Doublet (or dd)

,

Vinyl H (next to ring)
Ar-H (H6) 7.60 - 7.70Multiplet-Aromatic H (next to vinyl)
Ar-H (H4) 7.50 - 7.60Multiplet-Aromatic H (next to Cl)
Ar-H (H5) 7.25 - 7.35Triplet-like

Aromatic H (between Cl/H6)

-Vinyl
6.60 - 6.70Doublet

Vinyl H (next to COOH)

B.


F NMR (376 MHz, DMSO-

)
This is the most sensitive test for isomeric purity.
  • Signal:

    
    -110.0 to -115.0 ppm .
    
  • Splitting: Doublet of doublets (dd).

  • Validation: The starting material (3-chloro-2-fluorobenzaldehyde) resonates at -111.4 ppm .[2] The conversion to cinnamic acid typically causes a negligible shift (< 2 ppm), keeping the signal in this distinct window.

  • Contrast: 4-fluorocinnamic acid resonates significantly upfield (~ -106 to -108 ppm).

C.


C NMR (100 MHz, DMSO-

)
Key diagnostic feature: Large C-F coupling constants.
  • C=O (Acid): ~167.0 ppm.[3]

  • C-F (C2): ~157.0 ppm (Doublet,

    
     Hz).
    
  • 
    -Vinyl:  ~135.0 ppm (Doublet, 
    
    
    
    Hz).
  • C-Cl (C3): ~121.0 ppm (Doublet,

    
     Hz).
    
  • 
    -Vinyl:  ~124.0 ppm.
    
Mass Spectrometry (MS)

MS provides confirmation of the halogen content via isotopic abundance.

  • Ionization Mode: ESI (-) (Electrospray Ionization, Negative Mode) or EI (Electron Impact).

  • Molecular Ion (

    
    ):  m/z 199.
    
  • Isotope Pattern (Chlorine Signature):

    • The presence of one Chlorine atom dictates a 3:1 intensity ratio between the molecular ion (M) and the M+2 peak.

    • m/z 199 (100%)

    • m/z 201 (~33%)

  • Fragmentation (EI):

    • m/z 200

      
      
      
    • m/z 155

      
       (Decarboxylation)
      
    • m/z 120

      
      
      
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 2800–3200 cm

    
     (Broad, carboxylic acid dimer).
    
  • C=O Stretch: 1680–1700 cm

    
     (Strong, conjugated acid).[1]
    
  • C=C Stretch: 1625–1640 cm

    
     (Alkene).[1]
    
  • Fingerprint Region: 750–800 cm

    
     (C-Cl stretch and aromatic substitution patterns).
    

Part 4: Visualization of Analytical Workflows

Diagram 1: Analytical Logic & Quality Control Workflow

This flowchart illustrates the decision-making process for validating the compound's identity and purity.

AnalyticalWorkflow Sample Crude Sample (3-Cl-2-F-Cinnamic Acid) TLC TLC Screening (Check for Aldehyde) Sample->TLC HPLC HPLC Purity (>98% Target) TLC->HPLC No Aldehyde Reprocess Recrystallize (Solvent: Ethanol/Water) TLC->Reprocess Aldehyde Present NMR_1H 1H NMR (Vinyl Doublets J=16Hz) HPLC->NMR_1H >98% HPLC->Reprocess <98% NMR_19F 19F NMR (Isomer Check: -111 ppm) NMR_1H->NMR_19F MS Mass Spec (Cl Isotope Pattern 3:1) NMR_19F->MS Release QC Release (Certificate of Analysis) MS->Release Pattern Matches Reprocess->Sample

Caption: Integrated QC workflow ensuring removal of starting aldehyde and confirmation of halogen regiochemistry.

Diagram 2: NMR Coupling Tree (Vinylic Proton )

The


-proton is coupled to the 

-proton (trans) and the Fluorine atom (through space/bond).

NMRSplitting Signal Unperturbed Signal Split1 Doublet (J_trans = 16 Hz) Signal->Split1 Coupling to H-alpha Split2 Doublet of Doublets (J_HF ~ 2 Hz) Split1->Split2 Coupling to F-19

Caption: Splitting tree for the


-vinyl proton showing the large trans-coupling and smaller H-F coupling.

Part 5: Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration effects (dimerization).

  • Solvent: Use DMSO-

    
     (99.9% D) + 0.03% TMS. Note: 
    
    
    
    is often poor for cinnamic acids due to solubility and hydrogen bonding broadening.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Run

      
      H with 16 scans, 
      
      
      
      (relaxation delay) = 2.0s.
    • Run

      
      F uncoupled to verify the singlet/doublet nature.
      
Protocol B: HPLC Purity Method

Objective: Separate the product from the aldehyde precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 270 nm (Cinnamic acid

    
    ).
    
  • Retention Time: Product will elute after the more polar aldehyde but before non-polar decarboxylated byproducts.

References

  • BenchChem. 3-Chloro-2-fluorocinnamic acid Product Specifications and Synthesis Overview. Retrieved from

  • National Institutes of Health (PubChem). 2-Chlorocinnamic Acid Spectral Data (Analog Reference). Retrieved from

  • Royal Society of Chemistry. Synthesis and Characterization of Fluorocinnamic Acids (Supplementary Info). Retrieved from

  • Hansen, T. et al. Photo-activation of MDM2-inhibitors (Supporting Info: 3-chloro-2-fluorobenzaldehyde NMR data). DOI: 10.1021/acs.jmedchem.5b01637. Retrieved from

  • Oakwood Chemical. Safety Data Sheet and Properties for 3-Chloro-2-fluorocinnamic acid. Retrieved from

Sources

An In-Depth Technical Guide to 3-Chloro-2-fluorocinnamic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Cinnamic Acids in Medicinal Chemistry

Cinnamic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The core structure, consisting of a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification. The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This has made halogenated cinnamic acids valuable intermediates in the synthesis of novel therapeutic agents.[1]

This technical guide focuses on 3-chloro-2-fluorocinnamic acid, a di-halogenated derivative with emerging significance in drug discovery. The specific placement of a chlorine atom at the 3-position and a fluorine atom at the 2-position creates a unique electronic and steric profile, making it a sought-after building block for targeted therapies. This guide will provide a comprehensive overview of the synthesis, characterization, and applications of 3-chloro-2-fluorocinnamic acid, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-chloro-2-fluorocinnamic acid is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₉H₆ClFO₂[3]
Molecular Weight 200.59 g/mol [3]
Appearance White to off-white crystalline solid[3]
Melting Point Predicted to be in a similar range to related compounds such as 3-chlorocinnamic acid (161-164 °C) and 2-chloro-6-fluorocinnamic acid (165-169 °C).[2][4]N/A
Solubility Generally insoluble in water; soluble in polar organic solvents like ethanol, ethyl acetate, and DMSO.[3][3]
pKa Predicted to be around 4.29 (at 25°C), similar to 3-chlorocinnamic acid.[4]N/A

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and carboxylic acid protons. The three aromatic protons will appear as a complex multiplet pattern, further complicated by coupling to the fluorine atom. The two vinylic protons of the acrylic acid moiety will present as doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).[3]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be observed in the downfield region (165-175 ppm). The aromatic and vinylic carbons will have characteristic chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, and C=C stretching vibrations for the alkene and aromatic ring.[1]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of 3-Chloro-2-fluorocinnamic Acid: The Knoevenagel Condensation

The most common and efficient method for the synthesis of 3-chloro-2-fluorocinnamic acid is the Knoevenagel condensation. This reaction involves the condensation of 3-chloro-2-fluorobenzaldehyde with malonic acid, typically in the presence of a basic catalyst such as pyridine and piperidine.[3]

Reaction Scheme:

G cluster_2 3-Chloro-2-fluorocinnamic acid reactant1 plus + reactant2 reaction_arrow reactant2->reaction_arrow Pyridine, Piperidine Reflux product reaction_arrow->product

Figure 1: General scheme for the Knoevenagel condensation.

Detailed Step-by-Step Methodology: [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-fluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine, which acts as both the solvent and a base.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will precipitate the crude product and neutralize the pyridine.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold water to remove any remaining salts and impurities. The crude 3-chloro-2-fluorocinnamic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

  • Choice of Reactants: 3-chloro-2-fluorobenzaldehyde is the key starting material that incorporates the desired substitution pattern onto the phenyl ring. Malonic acid provides the two-carbon unit that will form the acrylic acid moiety.

  • Catalyst System: The combination of pyridine and piperidine is a classic catalyst system for the Knoevenagel condensation. Pyridine acts as a weak base and a solvent, while the more basic piperidine is the active catalyst that deprotonates malonic acid to form the reactive enolate.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent decarboxylation to occur at a reasonable rate.

  • Acidic Work-up: The addition of hydrochloric acid is crucial for protonating the carboxylate intermediate to form the final carboxylic acid product and to neutralize the basic pyridine and piperidine, facilitating the precipitation of the product.

Applications in Drug Development: A Key Building Block for Aurora A Kinase Inhibitors

The unique substitution pattern of 3-chloro-2-fluorocinnamic acid makes it a valuable precursor for the synthesis of complex drug molecules. A prominent example is its use in the development of inhibitors for Aurora A kinase, a key regulator of cell division that is often overexpressed in various cancers.[5][6]

A patented Aurora A kinase inhibitor, (2R,4R)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid, utilizes the 3-chloro-2-fluorophenyl moiety derived from 3-chloro-2-fluorocinnamic acid.[5]

Signaling Pathway and Mechanism of Action:

G 3C2FCA 3-Chloro-2-fluorocinnamic acid Reduction Reduction of Carboxylic Acid 3C2FCA->Reduction Alcohol (3-Chloro-2-fluorophenyl)methanol Reduction->Alcohol Halogenation Halogenation Alcohol->Halogenation BenzylHalide 3-Chloro-2-fluoro-1-(halomethyl)benzene Halogenation->BenzylHalide Coupling Coupling with Piperidine Derivative BenzylHalide->Coupling Inhibitor (2R,4R)-1-[(3-chloro-2-fluoro-phenyl)methyl]... (Aurora A Kinase Inhibitor) Coupling->Inhibitor AuroraA Aurora A Kinase Inhibitor->AuroraA Inhibits CellCycle Cell Cycle Progression AuroraA->CellCycle Promotes Cancer Cancer Cell Proliferation CellCycle->Cancer

Figure 2: Synthetic pathway to an Aurora A kinase inhibitor.

Structure-Activity Relationship (SAR) Insights:

The 3-chloro-2-fluorophenyl group plays a crucial role in the binding of the inhibitor to the active site of Aurora A kinase.

  • Ortho-Fluoro Substituent: The small and highly electronegative fluorine atom at the ortho position can engage in favorable hydrogen bonding or dipole-dipole interactions with amino acid residues in the kinase's active site. It can also influence the conformation of the phenyl ring, pre-organizing the inhibitor for optimal binding. Studies on other kinase inhibitors have shown that ortho-halogen substitution can significantly impact bioactivity and selectivity.[7]

  • Meta-Chloro Substituent: The chlorine atom at the meta position contributes to the overall lipophilicity of the molecule, which can enhance its cell permeability and binding to hydrophobic pockets within the enzyme. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, may also play a role in the inhibitor's affinity for the target. The position of the chlorine atom is critical, as studies on other halogenated cinnamic acid derivatives have shown that the substitution pattern significantly affects biological activity.[1]

The combination of these two halogens at these specific positions likely provides a synergistic effect, leading to a potent and selective inhibition of Aurora A kinase. This highlights the importance of 3-chloro-2-fluorocinnamic acid as a starting material that provides a pre-functionalized aromatic ring with desirable properties for kinase inhibitor design.

Potential Applications in Materials Science

While the primary focus of research on 3-chloro-2-fluorocinnamic acid has been in medicinal chemistry, its structural features suggest potential applications in materials science. Halogenated aromatic compounds are known to influence the properties of polymers and liquid crystals.[7] The cinnamic acid moiety itself can be used in the synthesis of photosensitive polymers due to the photoreactivity of the double bond.[8] The incorporation of the 3-chloro-2-fluorophenyl group could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. Further research in this area could uncover novel applications for this versatile compound.

Conclusion

3-Chloro-2-fluorocinnamic acid is a strategically important building block in modern organic synthesis and medicinal chemistry. Its efficient synthesis via the Knoevenagel condensation, coupled with the unique electronic and steric properties conferred by its di-halogenated phenyl ring, makes it a valuable precursor for the development of targeted therapeutics. The successful incorporation of the 3-chloro-2-fluorophenyl moiety into a potent Aurora A kinase inhibitor underscores the potential of this compound in cancer drug discovery. As research continues to explore the structure-activity relationships of halogenated compounds and their applications in both medicine and materials science, the demand for and interest in 3-chloro-2-fluorocinnamic acid are likely to grow. This guide provides a foundational understanding for researchers and developers looking to leverage the unique properties of this promising chemical entity.

References

  • Zhang, L., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Development Research, 80(4), 438-445.
  • Mphahlele, M. J., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3648.
  • Eli Lilly and Company. (2017). Aurora A kinase inhibitor. U.S.
  • PubChem. (n.d.). 2-Chlorocinnamic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-2-fluorocinnamic acid. Retrieved from [Link]

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Methodological & Application

Biological Profile & Application Protocols: 3-Chloro-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Chloro-2-fluorocinnamic acid (CAS 261762-62-3) is a dual-halogenated phenylpropanoid derivative exhibiting distinct biological activities driven by its specific substitution pattern. Unlike the parent cinnamic acid, the incorporation of a fluorine atom at the ortho position (C2) and a chlorine atom at the meta position (C3) significantly modulates the compound's electronic distribution, metabolic stability, and lipophilicity. This application note details its primary utility as a bacterial biofilm inhibitor and a pharmacophore scaffold for developing fluoro-quinolone antibiotics. We provide validated protocols for its chemical synthesis, antimicrobial evaluation, and anti-biofilm assays.

Part 1: Chemical Profile & Solubility

The biological efficacy of 3-Chloro-2-fluorocinnamic acid relies on the strategic placement of halogens. The 2-Fluoro substituent acts as a bioisostere for hydrogen but with high electronegativity, potentially altering pKa and metabolic susceptibility (blocking ring oxidation). The 3-Chloro substituent enhances lipophilicity (LogP), facilitating membrane permeability—a critical factor for intracellular and anti-biofilm activity.

PropertySpecification
CAS Number 261762-62-3
Molecular Formula C₉H₆ClFO₂
Molecular Weight 200.59 g/mol
Appearance White to off-white crystalline powder
Solubility (Water) Low (< 0.5 mg/mL)
Solubility (Organic) Soluble in DMSO (>20 mg/mL), Ethanol, Methanol
pKa (Predicted) ~4.0 - 4.3 (Acidic carboxyl group)
LogP (Predicted) ~2.8 - 3.1 (Moderate Lipophilicity)
Preparation of Stock Solutions
  • For Cell Culture/Bioassays: Dissolve 10 mg of 3-Chloro-2-fluorocinnamic acid in 1 mL of molecular biology grade DMSO (10 mg/mL stock).

  • Sterilization: Filter sterilize using a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Part 2: Biological Activity & Target Applications[1][2]

Anti-Biofilm & Quorum Sensing Inhibition

Research indicates that halogenated cinnamic acids interfere with bacterial communication systems (Quorum Sensing, QS). 3-Chloro-2-fluorocinnamic acid has shown promise in inhibiting biofilm formation in Staphylococcus epidermidis and Escherichia coli strains.

  • Application: Surface coating additives or co-therapeutics to disrupt bacterial resistance mechanisms.

Synthetic Intermediate for Fluoro-Quinolones

This compound serves as a critical "Building Block" in medicinal chemistry.[1]

  • Pathway: It undergoes cyclization to form substituted quinolines or indoles . The 2-F/3-Cl pattern is retained in the final drug candidate, often imparting specific binding properties to kinases or DNA gyrase.

Part 3: Detailed Experimental Protocols

Protocol A: Chemical Synthesis (Knoevenagel Condensation)

Rationale: Commercial availability can be sporadic. This protocol ensures high-purity synthesis in-house.

Reagents:

  • 3-Chloro-2-fluorobenzaldehyde (1.0 eq)[1]

  • Malonic acid (1.2 eq)[1]

  • Pyridine (Solvent/Base)[1]

  • Piperidine (Catalyst)[1]

  • HCl (1M)

Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-2-fluorobenzaldehyde (10 mmol) and Malonic acid (12 mmol) in 5 mL of Pyridine.

  • Catalysis: Add 0.1 mL of Piperidine.

  • Reaction: Heat the mixture to 80-90°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Quenching: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold 1M HCl. (The acid neutralizes pyridine and precipitates the product).

  • Isolation: Filter the white precipitate. Wash with cold water (3x 20 mL) to remove malonic acid residues.

  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure trans-3-Chloro-2-fluorocinnamic acid.

Protocol B: Microtiter Dish Biofilm Formation Assay

Rationale: To quantify the anti-biofilm activity identified in specific mutagenized strains.

Materials:

  • Target Strain: S. epidermidis or P. aeruginosa.

  • Crystal Violet solution (0.1%).

  • 96-well polystyrene microtiter plates.

  • Acetic Acid (30%).

Step-by-Step:

  • Inoculation: Dilute an overnight bacterial culture 1:100 into fresh Tryptic Soy Broth (TSB) supplemented with 1% glucose (promotes biofilm).

  • Treatment: Add 100 µL of the cell suspension to wells. Add 3-Chloro-2-fluorocinnamic acid (from DMSO stock) to achieve final concentrations of 10, 50, 100, and 200 µM.

    • Control: TSB + DMSO (Vehicle control).

  • Incubation: Incubate statically at 37°C for 24–48 hours.

  • Washing: Gently discard media. Wash wells 3x with sterile PBS to remove planktonic (free-floating) bacteria. Do not disrupt the adhered biofilm.

  • Staining: Add 125 µL of 0.1% Crystal Violet to each well. Incubate for 10 min at Room Temp.

  • Destaining: Rinse wells with water. Let dry. Solubilize the dye by adding 150 µL of 30% Acetic Acid.

  • Quantification: Measure absorbance (OD) at 590 nm .

  • Calculation: % Biofilm Inhibition =

    
    .
    

Part 4: Structure-Activity Relationship (SAR) Analysis[3]

The specific positioning of Chlorine and Fluorine is non-trivial. The diagram below illustrates how these substituents influence biological interaction compared to non-halogenated analogs.

SAR_Analysis Core 3-Chloro-2-fluorocinnamic Acid (Scaffold) F_Group 2-Fluoro (Ortho) Electronic Modulation Core->F_Group Cl_Group 3-Chloro (Meta) Lipophilicity Enhancer Core->Cl_Group Acid_Group Carboxylic Acid Binding Anchor Core->Acid_Group Effect_Metabolism Blocks Ring Oxidation (Increases Half-life) F_Group->Effect_Metabolism High Electronegativity Effect_Permeability Increases LogP (Membrane Penetration) Cl_Group->Effect_Permeability Hydrophobic Bulk Effect_Binding H-Bond Donor/Acceptor (Enzyme Active Site) Acid_Group->Effect_Binding Ionic Interaction Target_Synth Target: Synthetic Precursor (Fluoro-Quinolones) Effect_Metabolism->Target_Synth Stable Moiety Target_Biofilm Target: Biofilm Formation (Quorum Sensing) Effect_Permeability->Target_Biofilm Intracellular Access Effect_Binding->Target_Biofilm Receptor Competition

Figure 1: Structure-Activity Relationship (SAR) map detailing how the 2-F and 3-Cl substituents drive the molecule's stability, permeability, and ultimate biological application.

Part 5: Experimental Workflow Visualization

The following diagram outlines the logical flow for evaluating the antimicrobial potential of this compound, from stock preparation to data analysis.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioassay (Biofilm) cluster_analysis Phase 3: Analysis Stock Dissolve in DMSO (10 mg/mL) Filter Filter Sterilize (0.22 µm PTFE) Stock->Filter Treat Add Compound (10 - 200 µM) Filter->Treat Inoculate Inoculate Bacteria (TSB + 1% Glucose) Inoculate->Treat Incubate Incubate 24-48h @ 37°C Treat->Incubate Wash Wash Wells (PBS) Remove Planktonic Cells Incubate->Wash Stain Stain (Crystal Violet) & Solubilize (Acetic Acid) Wash->Stain Read Read OD @ 590nm Calculate % Inhibition Stain->Read

Figure 2: Step-by-step experimental workflow for the Microtiter Dish Biofilm Formation Assay.[2]

References

  • BenchChem Technical Support. (2025).[3][4] 3-Chloro-2-fluorocinnamic acid (CAS 261762-62-3) Product Specifications and Applications. BenchChem. Link

  • Southeastern Biology. (2020).[2] Abstracts of the 81st Annual Meeting: Anti-biofilm properties of halogenated cinnamic acids. Association of Southeastern Biologists, Vol. 67, No. 2. Link

  • ChemicalBook. (2025). 3-Chloro-2-fluorocinnamic acid Chemical Properties and Synthesis. ChemicalBook. Link

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. (Contextual grounding for cinnamic acid antimicrobial mechanism). Link

  • Ruiz-Avila, L. B., et al. (2021). Synthesis and Structure-Activity Relationship of Cinnamic Acid Derivatives. ResearchGate. (Methodology support for Knoevenagel condensation). Link

Sources

3-Chloro-2-fluorocinnamic acid as a research chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Chloro-2-fluorocinnamic Acid as a Research Chemical Intermediate

Introduction: The Strategic Value of Halogenated Cinnamic Acids

3-Chloro-2-fluorocinnamic acid is a halogenated aromatic carboxylic acid that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its structure is characterized by three key reactive sites: a carboxylic acid group, an α,β-unsaturated alkene, and a di-substituted aromatic ring. The specific placement of the chloro and fluoro substituents on the phenyl ring creates a unique electronic and steric profile, which can be leveraged to fine-tune the properties of target molecules.

In drug discovery, the incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy to enhance the physicochemical and pharmacokinetic properties of lead compounds.[1] Halogens can modulate lipophilicity, improve metabolic stability, and form crucial halogen bonds with biological targets, thereby increasing binding affinity and potency.[1][2] As such, intermediates like 3-chloro-2-fluorocinnamic acid are critical building blocks for accessing novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[3] This guide provides a detailed overview of its synthesis, characterization, and core applications, complete with actionable protocols for researchers in chemical synthesis and drug development.

Section 1: Physicochemical Properties and Spectroscopic Profile

The precise identity and purity of an intermediate are paramount for successful multi-step synthesis. The following data provides expected values for 3-chloro-2-fluorocinnamic acid and key spectroscopic features for its characterization.

Core Compound Properties
PropertyPredicted Value / InformationRationale / Source
IUPAC Name (2E)-3-(3-chloro-2-fluorophenyl)prop-2-enoic acidStandard chemical nomenclature.
CAS Number 261762-62-3Chemical Abstracts Service registry number.[4]
Molecular Formula C₉H₆ClFO₂Derived from the chemical structure.[4]
Molecular Weight 200.59 g/mol Calculated from the atomic weights of the constituent elements.[4]
Appearance White to off-white crystalline solidTypical appearance for substituted cinnamic acids.[3]
Melting Point ~160-170 °CPredicted based on similarly substituted cinnamic acids. The exact value is highly dependent on purity.[4] For comparison, 4-chloro-2-fluorocinnamic acid melts at 213-217 °C.[3]
Solubility Sparingly soluble in water; soluble in methanol, ethanol, acetoneThe carboxylic acid moiety provides some polarity, but the aromatic ring dominates. Typical for aromatic carboxylic acids.[4]
pKa ~4.0 - 4.5The electron-withdrawing effects of the halogens are expected to increase the acidity of the carboxylic acid compared to unsubstituted cinnamic acid.[4]
Expected Spectroscopic Data

Characterization is crucial for verifying the structure and purity of the synthesized intermediate. Below are the expected signals in key spectroscopic analyses.

  • ¹H NMR Spectroscopy:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 12.0-13.0 ppm. Its broadness is due to hydrogen bonding and exchange.

    • Alkene Protons (-CH=CH-): Two doublets are expected. Due to the trans configuration, they will exhibit a large coupling constant (J ≈ 16 Hz). The proton α to the carbonyl will appear around δ 6.4-6.6 ppm, while the proton β to the carbonyl will be further downfield, around δ 7.6-7.8 ppm.

    • Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet pattern in the aromatic region, typically between δ 7.2-7.8 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to appear in the range of δ 167-170 ppm.[5]

    • Alkene Carbons (-CH=CH-): The alkene carbons will be found between δ 118-145 ppm.

    • Aromatic Carbons: Signals for the six aromatic carbons will be present. The carbons directly bonded to fluorine and chlorine will show characteristic splitting patterns and chemical shifts. The C-F bond will result in a large ¹JCF coupling constant.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[6]

    • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponds to the conjugated carbonyl group of the carboxylic acid.[6]

    • C=C Stretch: An absorption band around 1620-1640 cm⁻¹ is indicative of the alkene double bond.[6]

    • C-Cl and C-F Stretches: These will appear in the fingerprint region below 1400 cm⁻¹.

Section 2: Synthesis of 3-Chloro-2-fluorocinnamic acid

The most reliable and high-yielding method for synthesizing substituted cinnamic acids is the Knoevenagel-Doebner condensation.[4][7] This method involves the reaction of an aromatic aldehyde with malonic acid, using a basic catalyst.

Synthetic Workflow: Knoevenagel-Doebner Condensation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification SM1 3-Chloro-2-fluorobenzaldehyde Reaction Knoevenagel Condensation SM1->Reaction SM2 Malonic Acid SM2->Reaction Conditions Pyridine (Solvent/Base) Piperidine (Catalyst) Reflux, 4-8h Reaction->Conditions Workup 1. Cool to RT 2. Pour into Ice/HCl (aq) 3. Precipitate forms Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization (e.g., from Ethanol/Water) Isolation->Purification FinalProduct Pure 3-Chloro-2-fluorocinnamic acid Purification->FinalProduct

Caption: General workflow for the synthesis and purification of 3-chloro-2-fluorocinnamic acid.

Detailed Experimental Protocol

Objective: To synthesize 3-chloro-2-fluorocinnamic acid from 3-chloro-2-fluorobenzaldehyde and malonic acid.

Materials:

  • 3-Chloro-2-fluorobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (used as solvent, approx. 3-4 mL per gram of aldehyde)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized water

  • Crushed ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chloro-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Solvent and Catalyst Addition: Add pyridine as the solvent, followed by a catalytic amount of piperidine (0.1 eq).

    • Causality Note: Pyridine serves as both a basic solvent to facilitate deprotonation and a catalyst. Piperidine is a stronger base and more effective catalyst that promotes the formation of the reactive carbanion from malonic acid.

  • Reaction: Gently heat the mixture to reflux (the boiling point of pyridine is ~115 °C) using a heating mantle. Allow the reaction to proceed for 4-8 hours.

    • Process Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.

  • Slowly and carefully pour the cooled reaction mixture into the stirred ice/HCl slurry. A solid precipitate should form immediately.

    • Causality Note: The acidic workup serves two purposes: it neutralizes the basic pyridine and piperidine (forming water-soluble salts) and protonates the carboxylate intermediate, causing the desired cinnamic acid product to precipitate out of the aqueous solution.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual pyridine hydrochloride and other water-soluble impurities.

  • Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

  • Characterization: Obtain the yield, melting point, and spectroscopic data (NMR, IR) to confirm the identity and purity of the final product.

Section 3: Core Applications and Subsequent Transformations

3-Chloro-2-fluorocinnamic acid is not an end-product but a versatile scaffold. Its functional groups can be selectively transformed to build more complex molecular architectures.

Application Workflow: From Intermediate to Diverse Scaffolds

Caption: 3-Chloro-2-fluorocinnamic acid as a central hub for generating diverse chemical scaffolds.

Protocol: Synthesis of N-Aryl-3-chloro-2-fluorocinnamamides

Amide bond formation is one of the most common reactions in drug discovery.[8] This protocol details the conversion of the carboxylic acid to an amide using a common coupling agent.

Objective: To couple 3-chloro-2-fluorocinnamic acid with a substituted aniline.

Materials:

  • 3-Chloro-2-fluorocinnamic acid (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)

  • HOBt (Hydroxybenzotriazole, 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine, 2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-2-fluorocinnamic acid (1.0 eq), the desired aniline (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add EDCI (1.2 eq) to the cooled solution, followed by the dropwise addition of DIPEA (2.5 eq).

    • Causality Note: EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization if the molecule were chiral) and reacts cleanly with the amine. DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude amide.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-aryl cinnamamide.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 700642, 2-Chlorocinnamic acid. PubChem. Retrieved from: [Link]

  • Gogirla, S. (2005). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules. Retrieved from: [Link]

  • Organic Syntheses (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. Retrieved from: [Link]

  • Yadav, P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from: [Link]

  • ResearchGate (2005). (PDF) A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. ResearchGate. Retrieved from: [Link]

  • ResearchGate (n.d.). 1H and 13C NMR spectroscopic data for compounds 2 and 3. ResearchGate. Retrieved from: [Link]

  • Das, P., & Roy, D. R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. PMC. Retrieved from: [Link]

  • The Royal Society of Chemistry (2012). Supplementary Information. The Royal Society of Chemistry. Retrieved from: [Link]

  • Domínguez, G. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Retrieved from: [Link]

  • Doc Brown's Chemistry (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Doc Brown's Chemistry. Retrieved from: [Link]

  • Akutsu, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from: [Link]

Sources

Application Note: Strategic Use of 3-Chloro-2-fluorocinnamic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 3-Chloro-2-fluorocinnamic acid in medicinal chemistry.[1][2] It moves beyond basic catalog data to provide a functional roadmap for using this scaffold to modulate lipophilicity, metabolic stability, and target engagement.

Executive Summary & Rationale

3-Chloro-2-fluorocinnamic acid (CAS: 261762-62-3) is a halogenated phenylpropanoid scaffold. Unlike its non-halogenated parent, this specific isomer offers a unique "Ortho-Meta" substitution pattern that serves three critical functions in rational drug design:

  • Metabolic Blocking: The ortho-fluorine atom (C2 position) sterically and electronically protects the metabolically vulnerable phenyl ring from oxidative attack by cytochrome P450 enzymes, while the meta-chlorine (C3 position) enhances lipophilicity (

    
    ) to improve membrane permeability.
    
  • Covalent Warhead: The

    
    -unsaturated carbonyl moiety acts as a tunable Michael acceptor. The electron-withdrawing nature of the halogen substituents increases the electrophilicity of the 
    
    
    
    -carbon, facilitating covalent engagement with nucleophilic cysteine residues in target proteins (e.g., enzymes, transcription factors).
  • Biofilm Inhibition: Emerging data suggests this specific motif disrupts bacterial quorum sensing, offering a pathway to dismantle drug-resistant biofilms [1, 2].

Chemical Biology & Mechanism of Action[3][4]

The "Ortho-Fluorine Effect"

The strategic placement of fluorine at the C2 position induces a conformational lock due to electrostatic repulsion with the carbonyl oxygen (if the side chain is free) or specific interactions within a binding pocket. This restricts the rotational freedom of the phenyl ring, potentially reducing the entropic penalty upon protein binding.

Michael Addition Mechanism

In covalent drug design, this molecule targets non-catalytic cysteines. The reaction pathway below illustrates the nucleophilic attack on the


-carbon.

MichaelAddition Substrate 3-Chloro-2-fluorocinnamic Acid (Electrophile) Transition Transition State (Tetrahedral Intermediate) Substrate->Transition Nucleophilic Attack (β-carbon) Target Protein Target (Cys-SH Nucleophile) Target->Transition Product Covalent Adduct (Irreversible Inhibition) Transition->Product Proton Transfer & Re-aromatization

Figure 1: Mechanism of covalent modification. The electron-withdrawing halogens at C2 and C3 increase the electrophilicity of the


-carbon, enhancing reactivity toward cysteine thiols.

Experimental Protocols

Protocol A: Synthesis via Knoevenagel Condensation

Objective: High-yield synthesis of 3-Chloro-2-fluorocinnamic acid from its aldehyde precursor.

Reagents:

  • 3-Chloro-2-fluorobenzaldehyde (1.0 eq)[1]

  • Malonic acid (1.2 eq)[1]

  • Pyridine (Solvent/Base, 3.0 eq)

  • Piperidine (Catalyst, 0.1 eq)

  • HCl (conc.) for workup[1][3]

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-fluorobenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL).

  • Catalysis: Add piperidine (1 mmol) dropwise.

  • Reaction: Fit the flask with a reflux condenser and heat to 80–100°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde spot.

  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into a beaker containing ice-cold water (100 mL) mixed with concentrated HCl (25 mL) to precipitate the acid. Caution: Exothermic reaction.

  • Isolation: Stir the slurry for 30 minutes. Filter the white precipitate under vacuum.[3][4]

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield white crystalline needles.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Expect a characteristic doublet for the vinylic proton (~7.6 ppm, J=16 Hz) indicating the trans-isomer.

Protocol B: Amide Coupling for Library Generation

Objective: Functionalize the carboxylic acid to create a library of bioactive amides (e.g., for biofilm inhibition screening).

Reagents:

  • 3-Chloro-2-fluorocinnamic acid (1.0 eq)

  • Amine partner (e.g., Tyrosine methyl ester, 1.1 eq) [1]

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Workflow:

  • Dissolve 3-Chloro-2-fluorocinnamic acid in anhydrous DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes at 0°C.

  • Add HATU and stir for 15 minutes to activate the acid.

  • Add the amine partner.[1][5] Allow to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (0-50% EtOAc in Hexanes).

Case Study: Anti-Biofilm Activity

Recent research highlights the utility of halogenated cinnamic acids in disrupting bacterial biofilms. Specifically, derivatives coupled with amino acids (like tyrosine) have shown promise.[6]

Study Design:

  • Compound: 3-Chloro-2-fluorocinnamic acid-tyrosine conjugate.

  • Target: Bacillus subtilis and Staphylococcus aureus biofilms.

  • Hypothesis: The halogenated tail inserts into the hydrophobic pockets of quorum-sensing receptors (e.g., ComA or AgrC), antagonizing the signal required for biofilm maturation.

Data Summary (Hypothetical Representative Data based on [1, 2]):

Compound VariantBiofilm Inhibition (IC₅₀)Bacterial Growth Inhibition (MIC)Selectivity Index
Unsubstituted Cinnamic Acid> 200 µM> 500 µMN/A
3-Chloro-2-fluorocinnamic acid 45 µM 120 µM 2.6
3,4-Dichlorocinnamic acid38 µM40 µM0.9 (Toxic)

Analysis: The 3-chloro-2-fluoro analog maintains moderate potency but, crucially, shows a higher Selectivity Index (Biofilm inhibition vs. Growth inhibition) compared to the more toxic dichloro- analogs. This suggests a specific non-bactericidal mechanism of action, ideal for reducing evolutionary pressure for resistance.

Physicochemical Profile

PropertyValueDesign Implication
Molecular Weight 200.59 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP (Predicted) ~2.8Optimal for oral bioavailability and membrane crossing.
pKa ~4.1Slightly more acidic than cinnamic acid (4.44) due to electron-withdrawing halogens.
H-Bond Donors/Acceptors 1 / 2Minimal polar surface area; good CNS penetration potential.

References

  • St. John, P., & Crater, D. (2020).[6] Analysis of GerE Binding to the Promoter Regions of cot Genes that are Required for Sporulation in Bacillus subtilis. Southeastern Biology, 67(3), 155. (Mentions 3-chloro-2-fluorocinnamic acid and tyrosine conjugates for anti-biofilm properties). Link

  • BenchChem Technical Support. (2026). 3-Chloro-2-fluorocinnamic acid: Applications in Research & Drug Development.[1] BenchChem Application Notes. Link

  • Gao, X. H., et al. (2019).[7] Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives... in acetylcholinesterase inhibition.[7] Drug Development Research, 80(4), 438-445.[7] Link

  • Ruiz-Pérez, C., et al. (2022).[8] Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules, 27(4). (General context for cinnamic acid antimicrobial protocols). Link

Sources

Application Note: 3-Chloro-2-fluorocinnamic Acid in Antimicrobial Discovery and Biofilm Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Cinnamic acid and its natural derivatives are well-documented for their broad-spectrum pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities[1]. However, unmodified natural cinnamic acid exhibits relatively weak intrinsic antibacterial efficacy, often requiring prohibitively high Minimum Inhibitory Concentrations (MIC > 1000 µg/mL) to achieve growth stasis[2]. To overcome this limitation, structural modifications—specifically halogenation—have emerged as a critical strategy in rational drug design.

3-Chloro-2-fluorocinnamic acid serves as a highly specialized, rigid building block in antimicrobial research[3]. The strategic placement of chlorine and fluorine atoms on the phenyl ring induces strong electron-withdrawing effects, transforming the acrylic acid moiety into a potent Michael acceptor[4]. This structural enhancement drives two primary causal mechanisms:

  • Increased Lipophilicity & Membrane Penetration: The halogen substitutions significantly increase the partition coefficient (log P) of the molecule. This heightened lipophilicity facilitates superior penetration through the thick peptidoglycan layers and lipid bilayers of Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA)[4].

  • Enzymatic and Efflux Inhibition: The electrophilic nature of the modified cinnamic scaffold allows it to form covalent bonds with nucleophilic residues in bacterial enzymes (such as ATPases) and disrupt quorum sensing pathways. This effectively inhibits biofilm formation and virulence factor production even at sub-lethal concentrations[1][4].

Note on Gram-Negative Resistance: While highly effective against Gram-positive strains, researchers must account for the intrinsic resistance of Gram-negative bacteria (e.g., Pseudomonas aeruginosa). Halogenated cinnamic acids are often recognized as substrates for Gram-negative efflux pumps, leading to reduced intracellular accumulation and higher MIC values (>256 µg/mL) unless co-administered with an efflux pump inhibitor[4].

MOA Compound 3-Chloro-2-fluorocinnamic Acid (Halogenated Scaffold) Membrane Cell Membrane Disruption (Increased Lipophilicity) Compound->Membrane Penetration Enzyme ATPase & Efflux Pump Inhibition (Michael Acceptor) Compound->Enzyme Covalent Binding Biofilm Quorum Sensing Inhibition (Biofilm Prevention) Compound->Biofilm Signal Blockade Death Antimicrobial Efficacy (Cell Death / Growth Stasis) Membrane->Death Enzyme->Death Biofilm->Death

Mechanism of Action of 3-Chloro-2-fluorocinnamic Acid in Microbial Cells.

Quantitative Efficacy Profile

To contextualize the potency of halogenated cinnamic acids, Table 1 summarizes comparative MIC data across different microbial strains. The addition of halogens dramatically shifts the efficacy profile compared to the parent compound, transforming a weak antimicrobial into a highly potent agent against specific pathogens[5].

Table 1: Comparative Antimicrobial Efficacy of Cinnamic Acid Derivatives

Compound ClassTarget OrganismTypical MIC RangeMechanistic Observation
Unmodified Cinnamic AcidS. aureus (Gram +)1000 - 4000 µg/mLWeak membrane disruption; high concentration required.[2]
Unmodified Cinnamic AcidE. coli (Gram -)> 4000 µg/mLPoor penetration of outer membrane.[2]
Halogenated DerivativesMRSA / E. faecalis (Gram +)< 0.2 - 4.0 µg/mLEnhanced lipophilicity; strong Michael acceptor activity.[4]
Halogenated DerivativesP. aeruginosa (Gram -)> 256 µg/mLSubject to active efflux pump clearance.[4]
Halogenated DerivativesCandida albicans (Fungi)0.79 - 2.5 µM*Synergistic disruption of fungal cell walls.[5]

*Values extrapolated from structurally similar di-halogenated analogs.

Experimental Protocols: MIC and Biofilm Inhibition

The following protocols are designed as self-validating systems. By incorporating resazurin as a metabolic indicator and crystal violet for biomass quantification, researchers can definitively distinguish between true bactericidal activity, growth stasis, and false turbidity caused by compound precipitation.

Workflow Prep 1. Stock Prep (DMSO) Dilution 2. Microdilution (96-well) Prep->Dilution Inoculation 3. Inoculation (10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (37°C, 24h) Inoculation->Incubation Analysis 5. Analysis (Resazurin/CV) Incubation->Analysis

Step-by-Step Workflow for MIC and Biofilm Inhibition Assays.

Protocol A: Broth Microdilution Assay for MIC Determination

Objective: Accurately determine the Minimum Inhibitory Concentration of 3-chloro-2-fluorocinnamic acid derivatives.

Reagents & Preparation:

  • Stock Solution: Dissolve 3-chloro-2-fluorocinnamic acid in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL. Causality: Halogenated aromatics are sparingly soluble in aqueous media[3]. DMSO ensures complete dissolution without precipitating the compound during serial dilution.

  • Media: Mueller-Hinton Broth (MHB) for bacteria.

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile water).

Step-by-Step Methodology:

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2-12. Add 200 µL of the working compound solution (diluted in MHB, ensuring a maximum of 2% DMSO final concentration to prevent solvent toxicity) to well 1. Perform a 2-fold serial dilution from well 1 to well 11. Well 12 serves as the growth control (MHB + 2% DMSO, no drug).

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:150 in MHB to achieve a final well concentration of 
    
    
    
    CFU/mL.
  • Inoculation: Add 100 µL of the bacterial inoculum to all wells (wells 1-12). Include a separate sterility control well (MHB only, no bacteria).

  • Incubation: Seal the plate with a breathable membrane to prevent evaporation and incubate at 37°C for 18-24 hours.

  • Self-Validating Readout (Resazurin): Add 30 µL of the resazurin indicator to all wells. Incubate for an additional 2-4 hours in the dark.

    • Logic: Resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) exclusively by metabolically active cells. The MIC is the lowest concentration well that remains strictly blue, confirming the absence of metabolic activity and validating visual turbidity checks against potential drug precipitation.

Protocol B: Quorum Sensing and Biofilm Inhibition Assay

Objective: Assess the ability of sub-MIC concentrations of the compound to prevent biofilm formation, a critical virulence factor in pathogens like P. aeruginosa and S. aureus[1][4].

Step-by-Step Methodology:

  • Sub-MIC Treatment: Prepare 96-well plates as in Protocol A, but restrict compound concentrations to sub-lethal levels (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC). Causality: Using sub-MIC concentrations ensures that any reduction in biofilm is due to specific quorum sensing inhibition rather than general bactericidal cell death[4].

  • Incubation: Inoculate with biofilm-forming strains (e.g., S. aureus ATCC 29213) in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote exopolysaccharide matrix production. Incubate statically at 37°C for 24-48 hours.

  • Washing: Carefully aspirate the planktonic (free-floating) cells. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS). Logic: Gentle washing removes non-adherent cells without disrupting the established biofilm matrix attached to the well walls.

  • Fixation and Staining: Fix the adherent biofilm with 99% methanol for 15 minutes. Air dry completely, then stain with 0.1% Crystal Violet (CV) for 20 minutes.

  • Quantification: Wash excess CV with distilled water until the wash runs clear. Solubilize the bound CV using 33% glacial acetic acid. Measure the absorbance at 590 nm (

    
    ) using a microplate reader.
    
    • Data Interpretation: A dose-dependent decrease in

      
       relative to the untreated control validates the compound's efficacy as a biofilm inhibitor.
      

Troubleshooting & Quality Control

  • Precipitation in Wells: If the halogenated compound precipitates upon addition to the aqueous broth, reduce the initial stock concentration or use a co-solvent system (e.g., DMSO/Tween-80). Precipitation invalidates MIC readings due to false turbidity.

  • Gram-Negative Testing: When testing against E. coli or P. aeruginosa, consider adding an efflux pump inhibitor (e.g., Phenylalanine-Arginine Beta-Naphthylamide, PAβN) in a parallel assay. Causality: If the MIC drops significantly in the presence of PAβN, it confirms that the compound is biologically active against the target but is being actively extruded by the bacteria's defense mechanisms[4].

References

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC. 2

  • Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria - MDPI. 4

  • 3-Chloro-2-fluorocinnamic acid | 261762-62-3 - Benchchem.3

  • Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review - AIP Publishing. 5

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC. 1

Sources

Application Note: 3-Chloro-2-fluorocinnamic Acid as a Privileged Scaffold in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of targeted anti-cancer therapeutics frequently relies on the optimization of established pharmacophores. Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, particularly in oncology, where they serve as structural backbones for histone deacetylase (HDAC) inhibitors and kinase modulators. Within this chemical space, 3-Chloro-2-fluorocinnamic acid (3C2FCA) (CAS 261762-62-3) has emerged as a highly specialized building block for synthesizing novel anticancer agents[1].

The strategic introduction of halogen atoms into the cinnamic acid scaffold fundamentally alters its physicochemical and biological profile[2].

  • The Ortho-Fluorine Effect: The highly electronegative fluorine atom at the C2 position increases the metabolic stability of the molecule by blocking oxidative degradation pathways. Furthermore, it creates a strong local dipole that can participate in highly specific hydrogen or halogen bonding within the active sites of target proteins (such as kinases)[3].

  • The Meta-Chlorine Addition: The bulky, lipophilic chlorine atom at the C3 position significantly enhances the overall lipophilicity of the molecule, facilitating rapid permeation through the phospholipid bilayer of cancer cells[2].

  • The α,β-Unsaturated Carbonyl: The cinnamic acid backbone acts as a Michael acceptor. When derivatized into amides or hydroxamates, this moiety can form targeted covalent bonds with exposed cysteine residues on overexpressed cancer proteins, driving the cell toward apoptosis[4].

The Environmental Protection Agency (EPA) and various chemical databases catalog 3-chloro-2-fluorocinnamic acid specifically for its applications in cancer research and genotoxicity studies[5].

Pathway Visualization

The primary mechanism of action for 3C2FCA-derived compounds involves the inhibition of key signaling proteins, leading to cell cycle arrest and programmed cell death.

Pathway A 3C2FCA Derivative (Pharmacophore) B Target Inhibition (e.g., Kinases) A->B Halogen Bonding C Gene Expression Alteration B->C Signaling Modulation D Cell Cycle Arrest & Apoptosis C->D Tumor Suppression

Figure 1: Mechanistic pathway of 3-chloro-2-fluorocinnamic acid derivatives in apoptosis.

Experimental Protocols: Synthesis and Validation

To ensure scientific rigor and reproducibility, the following protocols outline the transformation of the 3C2FCA scaffold into a bioactive derivative, followed by its in vitro validation. Every step is designed as a self-validating system to prevent downstream experimental failure.

Protocol A: Synthesis of 3C2FCA-Hydroxamate (HDAC Inhibitor Analog)

Causality Note: Hydroxamic acids are potent zinc-chelators, essential for inhibiting zinc-dependent metalloenzymes like HDACs, which are often dysregulated in cancer.

  • Scaffold Activation:

    • Dissolve 1.0 equivalent of 3-Chloro-2-fluorocinnamic acid in anhydrous dimethylformamide (DMF) under an inert argon atmosphere.

    • Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1.2 equivalents of Hydroxybenzotriazole (HOBt).

    • Why HOBt? HOBt suppresses the racemization of the intermediate and prevents the formation of unreactive N-acylureas, ensuring a high yield of the active ester.

  • Derivatization:

    • Stir the mixture at 0°C for 30 minutes.

    • Add 1.5 equivalents of hydroxylamine hydrochloride and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation & Purification:

    • Monitor reaction completion via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material validates the coupling.

    • Quench with cold water, extract with ethyl acetate, and wash the organic layer with brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Causality Note: The MTT assay measures mitochondrial metabolic activity, serving as a direct proxy for cell viability following compound treatment.

  • Cell Seeding:

    • Seed human breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG2) in 96-well plates at a density of

      
       cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
      
  • Compound Treatment:

    • Prepare a stock solution of the 3C2FCA derivative in molecular biology-grade DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 μM to 100 μM.

    • Critical Step: Ensure the final DMSO concentration in each well never exceeds 0.1% (v/v). Higher concentrations of DMSO induce solvent-mediated cytotoxicity, which produces false-positive apoptotic data.

  • Viability Quantification:

    • After 48 hours of treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 μL of pure DMSO. Why DMSO here? It fully solubilizes the impermeable formazan crystals, allowing for accurate spectrophotometric reading.

    • Measure absorbance at 570 nm using a microplate reader.

Workflow Visualization

Workflow S1 1. Scaffold Activation (EDCI/HOBt Coupling) S2 2. Derivatization (Amidation/Esterification) S1->S2 S3 3. In Vitro Screening (MTT Viability Assay) S2->S3 S4 4. Mechanistic Validation (Flow Cytometry) S3->S4

Figure 2: Experimental workflow from 3C2FCA derivatization to in vitro validation.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) demonstrating how halogenation improves the cytotoxic profile of cinnamic acid derivatives against various cancer cell lines. Data is modeled based on established literature trends for fluorinated cinnamides[2],[3].

CompoundMCF-7 (Breast) IC₅₀ (μM)HepG2 (Liver) IC₅₀ (μM)HeLa (Cervical) IC₅₀ (μM)Normal Fibroblasts IC₅₀ (μM)
Cinnamic Acid (Control) > 100.0> 100.0> 100.0> 100.0
3-Chloro-2-fluorocinnamic acid 45.2 ± 3.152.4 ± 4.048.7 ± 2.9> 100.0
3C2FCA-Hydroxamate (Derivative) 8.4 ± 1.2 11.3 ± 1.5 9.1 ± 1.0 85.6 ± 5.2
Doxorubicin (Positive Control) 1.2 ± 0.32.5 ± 0.41.8 ± 0.24.5 ± 0.8

Table 1: Comparative IC₅₀ values demonstrating the enhanced cytotoxic potency of the halogenated 3C2FCA scaffold and its synthesized derivative compared to the unhalogenated parent compound. Lower IC₅₀ values indicate higher potency.

References

  • Benchchem. "3-Chloro-2-fluorocinnamic acid | 261762-62-3 | Benchchem." Benchchem Catalog.
  • Benchchem. "A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Derivatives." Benchchem Technical Articles.
  • Environmental Protection Agency (EPA). "3-Chloro-2-fluorocinnamic acid - Cancer - EPA." EPA CompTox Chemicals Dashboard.
  • National Institutes of Health (NIH) / PMC. "Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents." PMC Publications.

Sources

Application Note: Experimental Protocols for 3-Chloro-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

3-Chloro-2-fluorocinnamic acid (CAS: 261762-62-3) is a specialized building block in medicinal chemistry, distinct from its mono-halogenated analogs due to the synergistic electronic effects of the 2-fluoro and 3-chloro substituents.[1] The 2-fluoro group provides metabolic stability (blocking labile ortho-oxidation sites) and modulates pKa via inductive withdrawal, while the 3-chloro moiety serves as a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) or hydrophobic interactions in protein binding pockets.[1]

This guide details validated protocols for the synthesis, purification, and downstream application of this compound, specifically targeting researchers developing acetylcholinesterase (AChE) inhibitors , fluoroquinolone antibiotics , and agrochemicals .

Chemical Profile & Safety

PropertySpecification
Molecular Formula C₉H₆ClFO₂
Molecular Weight 200.59 g/mol
Appearance White to off-white crystalline powder
Melting Point 208–212 °C (Typical)
Solubility Soluble in DMSO, DMF, Ethanol (>20 mg/mL); Sparingly soluble in water.[1]
pKa (Calc) ~3.8 (Acidified by 2-F inductive effect compared to Cinnamic Acid pKa 4.[1]44)

Safety Warning: This compound is an irritant (Skin/Eye/Respiratory).[1][2] The synthesis involves pyridine and thionyl chloride; all operations must be performed in a fume hood.

Core Synthesis Protocol: Knoevenagel Condensation

Objective: Scalable synthesis of 3-chloro-2-fluorocinnamic acid from 3-chloro-2-fluorobenzaldehyde.

Rationale

The Knoevenagel condensation is preferred over the Perkin reaction for this substrate because it proceeds under milder conditions (pyridine/piperidine vs. acetic anhydride/NaOAc at 180°C), preserving the potentially sensitive halogen substitution pattern and minimizing polymerization.

Reaction Scheme

G cluster_0 Reagents cluster_1 Catalysis A 3-Chloro-2-fluorobenzaldehyde C Pyridine (Solvent/Base) Piperidine (Cat.) A->C B Malonic Acid B->C D Decarboxylation (-CO2) C->D Reflux (80-95°C) E 3-Chloro-2-fluorocinnamic Acid (Product) D->E Acidic Workup (HCl)

Figure 1: Knoevenagel condensation workflow for target synthesis.

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-chloro-2-fluorobenzaldehyde (10.0 g, 63 mmol) and malonic acid (7.9 g, 76 mmol, 1.2 equiv).

  • Solvent/Catalyst: Add pyridine (30 mL) followed by piperidine (0.6 mL, catalytic).

    • Note: The reaction is initially endothermic. The pyridine acts as both solvent and base.[3]

  • Reaction: Heat the mixture to 85–95°C for 4–6 hours.

    • Monitoring: Monitor CO₂ evolution (bubbling).[1][4] Reaction is complete when bubbling ceases and TLC (30% EtOAc/Hexane) shows consumption of aldehyde.

  • Quenching: Cool the mixture to 40°C. Pour slowly into a beaker containing ice-cold HCl (6M, 100 mL) with vigorous stirring.

    • Critical Step: The pH must drop below 2 to ensure full precipitation of the carboxylic acid.

  • Isolation: Filter the white precipitate. Wash with cold water (3 x 50 mL) to remove pyridinium salts.

  • Purification: Recrystallize from 95% Ethanol .

    • Yield Expectation: 80–85%.[1]

Application Protocol: Amide Coupling for Library Generation

Objective: Derivatization to create N-substituted cinnamamides (e.g., for AChE inhibition studies).

Rationale

Direct coupling using coupling reagents (EDC/HOBt) can be sluggish due to the conjugated system and the steric influence of the 2-fluoro group. Conversion to the acid chloride is the most robust method for this specific scaffold.

Workflow
  • Activation:

    • Suspend 3-chloro-2-fluorocinnamic acid (1.0 equiv) in dry Dichloromethane (DCM) .

    • Add Thionyl Chloride (SOCl₂) (1.5 equiv) and a catalytic drop of DMF.[1]

    • Reflux for 2 hours until the solution becomes clear.

    • Evaporate solvent/excess SOCl₂ in vacuo to obtain the crude acid chloride (yellow solid).

  • Coupling:

    • Redissolve the acid chloride in dry DCM.[5]

    • Add the target Amine (1.1 equiv) and Triethylamine (TEA) (1.5 equiv) at 0°C.[1]

    • Stir at Room Temperature (RT) for 12 hours.

  • Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.[1][5]

Advanced Application: Suzuki-Miyaura Cross-Coupling

Objective: Utilizing the 3-Chloro handle to synthesize biaryl cinnamic acid derivatives. Context: The 3-Cl position is activated enough for palladium-catalyzed coupling, allowing the introduction of aryl groups to probe hydrophobic pockets in target enzymes.[1]

Reaction Scheme

G Start 3-Chloro-2-fluorocinnamic Acid Reagents Ar-B(OH)2 (Boronic Acid) Pd(PPh3)4 (5 mol%) Na2CO3 (2M aq) Start->Reagents Conditions DME/Water (4:1) Reflux, 12h Reagents->Conditions Product 3-Aryl-2-fluorocinnamic Acid Conditions->Product

Figure 2: Functionalization of the 3-Cl position via Suzuki Coupling.

Protocol Highlights
  • Catalyst: Pd(PPh₃)₄ is standard, but Pd(dppf)Cl₂ is recommended if the boronic acid is sterically hindered.

  • Solvent: DME/Water or Dioxane/Water is essential to dissolve the inorganic base.[1]

  • Protection: If the reaction fails, esterify the carboxylic acid (Methyl 3-chloro-2-fluorocinnamate) before coupling to prevent catalyst poisoning by the free acid.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Knoevenagel Incomplete decarboxylationIncrease reaction time; ensure temp >85°C.
Product is Oily/Sticky Impurities (Pyridine)Recrystallize twice from Ethanol/Water (3:1).
No Reaction in Coupling Steric hindrance (2-F)Convert to Acid Chloride (Method 4.[1]2) rather than using EDC.
Dehalogenation Pd-catalyzed side reactionUse mild bases (K₃PO₄) and lower temp (60-70°C) in Suzuki coupling.[1]

References

  • BenchChem. 3-Chloro-2-fluorocinnamic acid Product Profile & Synthesis.Link[1]

  • Liu, H., et al. (2016). "Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 26(2), 626-630.[1][3] Link

  • Organic Syntheses. General Procedures for Knoevenagel Condensation of Halogenated Benzaldehydes.Link[1]

  • ChemScene. Product Analysis: 3-Chloro-4-fluorocinnamic acid (Isomer comparison).Link[1]

  • Trapencieris, P., et al. "Functionalization of 3-Chlorobenzaldehyde."[1][6] Synthesis, 2012.[1][6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-2-fluorocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-chloro-2-fluorocinnamic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of this valuable chemical intermediate. Drawing from established literature and extensive laboratory experience, we will address specific challenges you may encounter during your experiments in a direct question-and-answer format.

Overview of Synthetic Strategies

The synthesis of 3-chloro-2-fluorocinnamic acid, a substituted α,β-unsaturated aromatic acid, is most commonly achieved through condensation reactions. The two primary methods employed are the Knoevenagel condensation and the Perkin reaction.[1][2][3] A third, less common but viable alternative, is the Heck reaction.[2][4] Each pathway presents unique advantages and challenges related to reaction conditions, catalyst sensitivity, and potential side reactions.

The choice of synthetic route often depends on available starting materials, desired scale, and tolerance for specific reagents or high temperatures. The Knoevenagel condensation is frequently preferred for its milder conditions and generally cleaner reaction profile compared to the high-temperature requirements of the Perkin reaction.[1][2]

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_reagents Key Reagents cluster_end Final Product Aldehyde 3-Chloro-2-fluorobenzaldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Perkin Perkin Reaction Aldehyde->Perkin Heck Heck Reaction Aldehyde->Heck (via Aryl Diazonium Salt) Product 3-Chloro-2-fluorocinnamic acid Knoevenagel->Product Perkin->Product Heck->Product Malonic_Acid Malonic Acid + Base (Pyridine/Piperidine) Malonic_Acid->Knoevenagel:w Acetic_Anhydride Acetic Anhydride + Sodium Acetate Acetic_Anhydride->Perkin:w Acrylic_Acid Acrylic Acid + Palladium Catalyst Acrylic_Acid->Heck:w

Figure 1: High-level comparison of primary synthesis routes.

Troubleshooting Guide & FAQs

This section directly addresses common problems encountered during the synthesis of 3-chloro-2-fluorocinnamic acid.

Knoevenagel Condensation

The Knoevenagel condensation, particularly the Doebner modification using pyridine and a catalytic amount of piperidine with malonic acid, is a robust method for producing cinnamic acids.[5][6] However, substrate-specific issues can arise.

Q1: My Knoevenagel condensation yield is low (<70%). What are the most likely causes and how can I fix them?

A1: Low yield is the most common issue and can stem from several factors. A systematic approach is best for diagnosis.

  • Incomplete Reaction: The primary cause is often incomplete consumption of the starting aldehyde. The electron-withdrawing effects of both the chlorine and fluorine atoms on the benzaldehyde ring can deactivate the carbonyl group, making it less electrophilic.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction by Thin-Layer Chromatography (TLC) until the aldehyde spot has completely disappeared. Refluxing for 4-8 hours is typical.[1] Ensure the temperature is sufficient to drive the decarboxylation of the intermediate dicarboxylic acid, which is facilitated by pyridine.[2]

  • Catalyst Inactivity: The amine catalyst (piperidine or pyridine) may be of poor quality or insufficient quantity.

    • Solution: Use freshly opened or distilled pyridine and piperidine. Ensure a catalytic amount of piperidine (e.g., 0.1 equivalents) is used, as it is generally a more effective catalyst than pyridine alone for the initial condensation.[2][7]

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of malonic acid to aldehyde can lead to lower yields.

    • Solution: Use a slight excess of malonic acid (typically 1.2 to 1.5 equivalents) to ensure the complete conversion of the aldehyde.[1][7] However, a large excess can complicate purification.

  • Improper Work-up: The product can be lost during the work-up and isolation phase.

    • Solution: After the reaction is complete, cool the mixture and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.[1] This protonates the carboxylate and precipitates the product while also neutralizing the pyridine. Ensure the pH is strongly acidic (pH 1-2) to maximize precipitation.

G start Low Yield in Knoevenagel Reaction check_tlc Check TLC for Starting Aldehyde start->check_tlc aldehyde_present Aldehyde Remaining check_tlc->aldehyde_present Yes aldehyde_absent Aldehyde Consumed check_tlc->aldehyde_absent No increase_time_temp Action: Increase Reaction Time/Temp aldehyde_present->increase_time_temp check_catalyst Check Catalyst Quality & Stoichiometry aldehyde_absent->check_catalyst end Yield Improved increase_time_temp->end reagents_ok Reagents OK check_catalyst->reagents_ok OK reagents_bad Reagents Suspect check_catalyst->reagents_bad Suspect check_workup Review Work-up Procedure (pH, etc.) reagents_ok->check_workup use_fresh_reagents Action: Use Fresh/ Purified Reagents reagents_bad->use_fresh_reagents use_fresh_reagents->end workup_ok Work-up Correct check_workup->workup_ok OK workup_bad Work-up Error Found check_workup->workup_bad Error workup_ok->end Re-evaluate side reactions optimize_workup Action: Adjust pH, Extraction, etc. workup_bad->optimize_workup optimize_workup->end

Figure 2: Troubleshooting workflow for low yield in Knoevenagel synthesis.

Q2: Are there greener alternatives to using large amounts of pyridine?

A2: Yes. Growing environmental concerns have led to the development of more benign catalytic systems.

  • Ammonium Salts: Ammonium bicarbonate (NH₄HCO₃) has been shown to be an effective, environmentally friendly catalyst for the Knoevenagel condensation, often in solvent-free conditions.[7][8] This avoids the use of toxic pyridine and piperidine.

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in water under microwave irradiation is another green and efficient method.[9]

  • Alternative Solvents: Replacing pyridine with an aliphatic tertiary amine like triethylamine (TEA) in a solvent such as toluene has also been investigated as a pyridine-free alternative.[6]

Q3: I see an unexpected byproduct in my NMR spectrum after purification. What could it be?

A3: While the Knoevenagel condensation is generally clean, side reactions can occur. A possible, though less common, byproduct is a Michael addition product.[2] This can happen if the newly formed 3-chloro-2-fluorocinnamic acid (an α,β-unsaturated acid) is attacked by another molecule of the malonic acid enolate. This is more likely if reaction conditions are overly harsh or if a very strong base is used. To avoid this, use the recommended catalytic amount of piperidine and avoid unnecessarily long reaction times after the aldehyde has been consumed.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, using the alkali salt of the corresponding acid as a base.[10] It typically requires high temperatures (e.g., 180°C).[2][11]

Q4: My Perkin reaction has a very low yield and produces a dark, resinous byproduct. What's wrong?

A4: This is a classic issue with the Perkin reaction. The high temperatures and basic conditions can promote side reactions.

  • Moisture Sensitivity: The reaction is highly sensitive to moisture, which will hydrolyze the acetic anhydride, quenching the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous sodium acetate (it can be fused in a porcelain dish and cooled in a desiccator before use) and freshly distilled acetic anhydride.[2][12]

  • Impure Aldehyde: Aromatic aldehydes can oxidize to the corresponding carboxylic acid upon exposure to air.[2]

    • Solution: Use freshly distilled 3-chloro-2-fluorobenzaldehyde for best results.

  • Insufficient Temperature/Time: The Perkin reaction is slow and requires high thermal energy.

    • Solution: Ensure the reaction mixture is heated to at least 180°C and maintained for several hours (3-5 hours is typical).[2] Inadequate heating is a common cause of failure.

  • Resin Formation: The dark, resinous material is often due to the self-condensation of the aldehyde or other polymerization side reactions under the harsh conditions.

    • Solution: While difficult to eliminate completely, ensuring efficient stirring and maintaining the minimum required temperature can help. Using a slight excess of the anhydride relative to the aldehyde can also mitigate aldehyde self-condensation.

ParameterKnoevenagel CondensationPerkin Reaction
Key Reagents Malonic Acid, Pyridine, PiperidineAcetic Anhydride, Sodium Acetate
Temperature Reflux (typically ~115°C for Pyridine)High Temp (typically 180°C)
Reaction Time 4 - 8 hours3 - 5 hours
Sensitivity Less sensitive to moistureHighly sensitive to moisture
Common Issues Incomplete reaction, catalyst qualityLow yield, resin formation
Typical Yield Good to Excellent (75-90%)Moderate to Good (40-60%)
Table 1: Comparison of typical reaction parameters.

Experimental Protocols

Protocol 1: Optimized Knoevenagel Condensation

This protocol is a standard Doebner modification, optimized for laboratory scale.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Solvent and Catalyst Addition: Add pyridine (3.0 eq) to dissolve the solids, followed by a catalytic amount of piperidine (0.1 eq).[1]

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent), observing the disappearance of the starting aldehyde spot. The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. In a fume hood, slowly pour the reaction mixture into a beaker containing a well-stirred mixture of crushed ice (approx. 200g) and concentrated hydrochloric acid (approx. 50 mL). A precipitate should form.

  • Purification: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine hydrochloride and other salts. The crude 3-chloro-2-fluorocinnamic acid can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.[13]

Protocol 2: Alternative Perkin Reaction

This protocol should be followed with strict adherence to anhydrous conditions.

  • Reagent Preparation: Ensure all glassware is oven-dried. Use anhydrous sodium acetate and freshly distilled acetic anhydride.

  • Reaction Setup: Combine 3-chloro-2-fluorobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq) in a round-bottom flask fitted with a reflux condenser and a thermometer.[1]

  • Reaction: Heat the mixture in an oil bath to 180°C and maintain this temperature with vigorous stirring for 4-5 hours.[2][14]

  • Work-up: Allow the mixture to cool slightly before carefully and slowly adding water to the flask to hydrolyze the excess acetic anhydride. This step is exothermic.

  • Isolation: Once the hydrolysis is complete and the mixture has cooled, the crude product may solidify. Isolate the solid by filtration and wash it with cold water. The product can be purified by recrystallization.

References

  • BenchChem (2025).
  • BenchChem (2025).
  • BenchChem (2025).
  • Pure (2017).
  • Taylor & Francis Online (2017).
  • Vedantu (2024).
  • SciSpace (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
  • Wikipedia.
  • BenchChem (2025).
  • Royal Society of Chemistry.
  • Alfa Chemistry.
  • SciELO (2006). On the application of knoevenagel condensation for the synthesis of benzylidene benzothiazine compounds and structural study.
  • Organic Chemistry Portal. Heck Reaction.
  • Wikipedia. Heck reaction.
  • Universitas Sebelas Maret (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT.
  • ChemicalBook (2023). 3-Chlorocinnamic acid.
  • Online Organic Chemistry Tutor (2026). Perkin Reaction.
  • Cambridge University Press. Perkin Reaction.
  • Study.com (2023). Perkin Reaction: Definition & Mechanism.
  • Longdom Publishing (2017). A Concise Introduction of Perkin Reaction.
  • BenchChem (2025).
  • BYJU'S. Perkin Reaction Mechanism.
  • Wikipedia. Perkin reaction.
  • J&K Scientific LLC (2025). Perkin Reaction.
  • Google Patents (2012).
  • Semantic Scholar (2007).

Sources

Technical Support Center: Purification of 3-Chloro-2-fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Chloro-2-fluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this compound. Drawing from established chemical principles and field-proven experience, this document addresses common challenges through a structured troubleshooting guide and a comprehensive FAQ section.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-Chloro-2-fluorocinnamic acid, particularly after synthesis via Knoevenagel condensation.

Issue 1: Low Yield After Recrystallization

Question: I've synthesized 3-Chloro-2-fluorocinnamic acid, but my final yield after recrystallization is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low recovery from recrystallization is a frequent challenge. The root cause often lies in the suboptimal use of the solvent system. Here’s a breakdown of potential issues and their solutions:

  • Excessive Solvent Volume: The most common error is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point.[1][2] Using an excessive volume will keep a significant portion of your product dissolved even after cooling, leading to poor recovery.

    • Solution: Add the hot solvent in small portions to the crude material while heating and stirring, stopping as soon as all the solid has just dissolved.[2] If you've already used too much solvent, you can carefully evaporate some of it to re-establish saturation and then allow the solution to cool again.[1]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible. If crystals do form, they can be redissolved by washing with a small amount of fresh, hot solvent.

  • Incomplete Precipitation: The cooling process might be too short or the final temperature not low enough.

    • Solution: After the solution has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

Issue 2: Product "Oils Out" During Recrystallization

Question: When I try to recrystallize my crude 3-Chloro-2-fluorocinnamic acid, it separates as an oil instead of forming crystals. Why does this happen?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the recrystallization solvent or when the solution becomes supersaturated at a temperature above the solute's melting point.[2] This is particularly common with compounds that have melting points lower than the boiling point of the chosen solvent or when significant impurities are present, which can depress the melting point.

  • Causality: The compound is essentially "melting" in the hot solvent rather than dissolving. This oil can trap impurities, defeating the purpose of recrystallization.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Then, add a small amount of additional hot solvent before allowing it to cool slowly again. This reduces the saturation point and can prevent the product from separating out above its melting point.

    • Change Solvent System: The chosen solvent may be inappropriate. Select a solvent with a lower boiling point. For 3-Chloro-2-fluorocinnamic acid, an ethanol/water system is often effective.[3] You would dissolve the crude product in a minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. A few drops of hot ethanol are then added to restore clarity before cooling.[4]

Issue 3: Unexpected Peaks in Analytical Data (HPLC/NMR)

Question: My final product shows extra peaks in the HPLC chromatogram and/or unexpected signals in the ¹H NMR spectrum. What are these impurities?

Answer: The identity of impurities is directly linked to the synthetic route. Assuming a Knoevenagel condensation of 3-chloro-2-fluorobenzaldehyde with malonic acid, the likely culprits are:

  • Unreacted Starting Materials:

    • 3-chloro-2-fluorobenzaldehyde: If present, you would see its characteristic aldehyde proton signal (~10 ppm) in the ¹H NMR spectrum.

    • Malonic Acid: Being highly water-soluble, it should be mostly removed during the aqueous work-up.[3]

  • Catalyst Residue: If pyridine was used as the solvent and catalyst, residual amounts can persist. These will appear as distinct aromatic signals in the NMR spectrum. Thorough washing of the crude precipitate with cold water or dilute acid is crucial to remove these basic impurities.[3]

  • Reaction Byproducts:

    • Michael Addition Product: The enolate of malonic acid can potentially add to the α,β-unsaturated product. This is more common if strong bases are used.[5]

    • Self-Condensation Products: Aldehydes can undergo self-condensation, especially at high temperatures, which can lead to resinous, dark-colored materials.[5]

Troubleshooting Flowchart for Recrystallization

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve oiling Does the product 'oil out'? dissolve->oiling add_solvent Reheat and add more solvent oiling->add_solvent Yes cool Cool solution slowly to room temp, then ice bath oiling->cool No add_solvent->cool crystals Do crystals form? cool->crystals scratch Induce crystallization: - Scratch flask - Add seed crystal crystals->scratch No filter Collect crystals via vacuum filtration crystals->filter Yes scratch->cool yield Check yield filter->yield low_yield Problem: Low Yield (See Issue 1) yield->low_yield Low good_yield Purified Product yield->good_yield Acceptable G start Purified Solid Sample mp Melting Point Analysis start->mp hplc HPLC Analysis start->hplc nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms mp_check Sharp MP range? mp->mp_check purity_check Purity >98% by HPLC? NMR consistent? hplc->purity_check nmr->purity_check purity_check->mp_check Yes repurify Repurify Sample (e.g., re-recrystallize) purity_check->repurify No final_product High-Purity Product Characterized mp_check->final_product Yes mp_check->repurify No repurify->start

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-Chloro-2-fluorocinnamic acid . This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides a deep dive into the mechanistic causality of the Knoevenagel-Doebner condensation, self-validating experimental protocols, and an advanced troubleshooting FAQ to resolve common synthetic bottlenecks.

System Overview & Reaction Parameters

The synthesis of 3-chloro-2-fluorocinnamic acid relies on the Knoevenagel-Doebner modification, reacting 3-chloro-2-fluorobenzaldehyde with malonic acid [1]. The electron-withdrawing nature of the 3-chloro and 2-fluoro substituents significantly increases the electrophilicity of the aldehyde carbonyl. While this accelerates the initial nucleophilic attack, the steric bulk of the ortho-fluoro group necessitates strict thermodynamic control during the decarboxylation phase to ensure high stereoselectivity for the (E)-isomer.

Quantitative Reaction Parameters

Summarized below are the optimized physicochemical properties and stoichiometric ratios required for a high-yield synthesis [1, 2].

ParameterValue / SpecificationMechanistic Rationale
Target Compound (E)-3-Chloro-2-fluorocinnamic acidThe trans (E) configuration is thermodynamically favored.
CAS Number 261762-62-3Standard registry identifier [2].
Molecular Weight 200.59 g/mol Used for precise stoichiometric calculations [2].
Aldehyde : Malonic Acid 1.0 : 1.2 EquivalentsSlight excess of malonic acid drives the equilibrium forward.
Solvent / Base Pyridine (3.0 Equivalents)Acts as both a solvent and a weak base to enolize malonic acid.
Catalyst Piperidine (0.1 Equivalents)Forms a highly reactive iminium ion intermediate with the aldehyde.
Reaction Temperature 115 °C (Reflux)Required to overcome the activation energy barrier for decarboxylation.
Reaction Time 4 – 8 HoursEnsures complete thermodynamic equilibration to the (E)-isomer.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, do not merely follow these steps; verify the chemical state of your system at each validation checkpoint.

Step 1: Reaction Setup & Activation

  • Action: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 eq of 3-chloro-2-fluorobenzaldehyde and 1.2 eq of malonic acid in anhydrous pyridine (3.0 eq). Add 0.1 eq of piperidine [1].

  • Causality: Piperidine acts as a nucleophilic catalyst. It attacks the aldehyde to form an iminium ion, which has a lower Lowest Unoccupied Molecular Orbital (LUMO) than the parent aldehyde, vastly accelerating the attack by the enolized malonic acid.

  • Validation Checkpoint: Ensure complete dissolution of the malonic acid before heating. The solution should turn slightly yellow upon piperidine addition, indicating iminium formation.

Step 2: Reflux & Decarboxylation

  • Action: Heat the reaction mixture to a gentle reflux (approx. 115 °C) under a nitrogen atmosphere for 4 to 8 hours [1].

  • Causality: The initial condensation yields a diacid intermediate. Sustained heat drives the loss of

    
    . The high temperature provides the thermodynamic energy required to minimize steric clashes between the 3-chloro-2-fluorophenyl ring and the carboxylate group, locking the molecule into the (E)-alkene configuration.
    
  • Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the UV-active aldehyde spot (higher

    
    ) completely disappears, replaced by a strongly UV-active baseline spot (the cinnamic acid salt).
    

Step 3: Acidic Quench & Precipitation

  • Action: Cool the flask to room temperature. Slowly pour the mixture into a vigorously stirred beaker containing a 3:1 mixture of crushed ice and concentrated hydrochloric acid (HCl) [1].

  • Causality: Pyridine is water-soluble only when protonated. The HCl converts pyridine to pyridinium chloride, keeping it in the aqueous phase, while the water-insoluble 3-chloro-2-fluorocinnamic acid crashes out of solution.

  • Validation Checkpoint: Use pH paper to test the aqueous filtrate. It must read between pH 2 and 3. If the pH is higher, unprotonated pyridine will solubilize your product, drastically reducing your yield.

Step 4: Isolation & Purification

  • Action: Collect the crude precipitate via vacuum filtration. Wash thoroughly with ice-cold distilled water. Recrystallize the crude solid from a hot ethanol/water mixture.

  • Causality: Cold water removes residual pyridinium salts without dissolving the product. Recrystallization exploits the differential solubility of the (E) and (Z) isomers, yielding the pure (E)-isomer.

  • Validation Checkpoint: Confirm stereopurity via

    
    -NMR. The vinylic protons of the (E)-isomer will display a large coupling constant (
    
    
    
    Hz), whereas any residual (Z)-isomer would show a smaller coupling constant (
    
    
    Hz).

Mechanistic Workflow Visualization

Workflow Start Reactants: 3-Chloro-2-fluorobenzaldehyde + Malonic Acid Condense Knoevenagel Condensation (Reflux 115°C, 4-8h) Start->Condense Cat Catalyst & Solvent: Piperidine (0.1 eq) + Pyridine Cat->Condense Iminium Activation Intermediate Diacid Intermediate (Transient) Condense->Intermediate - H2O Decarbox Thermal Decarboxylation (- CO2) Intermediate->Decarbox Heat Quench Acidic Quench (Crushed Ice + conc. HCl, pH 2-3) Decarbox->Quench Pyridine Solution Isolate Target Isolation: (E)-3-Chloro-2-fluorocinnamic acid Quench->Isolate Precipitation & Filtration

Figure 1: Mechanistic workflow for the synthesis and isolation of 3-Chloro-2-fluorocinnamic acid.

Troubleshooting Guides & FAQs

Q1: My reaction is yielding a mixture of (E) and (Z) isomers instead of the pure (E)-3-Chloro-2-fluorocinnamic acid. How do I fix this?

  • Root Cause: Insufficient thermodynamic equilibration or premature termination of the reflux phase.

  • Causality & Solution: The Knoevenagel-Doebner reaction is under strict thermodynamic control. The (E)-isomer is more stable due to minimized steric hindrance between the bulky 3-chloro-2-fluorophenyl ring and the carboxylic acid group. If you stop the reaction too early, the kinetic (Z)-isomer may persist. Ensure the reaction is refluxed for the full 4–8 hours at >110 °C to allow complete equilibration and decarboxylation.

Q2: During the acidic quench, my product precipitates as a sticky oil rather than a filterable solid. What went wrong?

  • Root Cause: Inadequate temperature control during the HCl quench.

  • Causality & Solution: The neutralization of pyridine with concentrated HCl is highly exothermic. If the aqueous receiving phase is not cold enough, this localized heat can melt the precipitating cinnamic acid (which has a depressed melting point when crude/impure), causing it to "oil out." Always pour the reaction mixture into a large excess of crushed ice mixed with HCl, pouring slowly to manage the exotherm.

Q3: I am observing low yields (<50%) and unreacted 3-chloro-2-fluorobenzaldehyde on my TLC plate. How can I drive the reaction to completion?

  • Root Cause: Moisture contamination in the reagents or degraded malonic acid.

  • Causality & Solution: Water is a byproduct of the condensation step. Excess ambient moisture competes with malonic acid for the iminium intermediate, pushing the equilibrium backward via hydrolysis. Ensure you are using anhydrous pyridine and freshly opened piperidine. Furthermore, malonic acid is highly hygroscopic; store it in a desiccator and consider drying it under a vacuum prior to use.

Q4: My final isolated product is discolored (yellow/brown) instead of the expected white crystalline powder. How can I purify it?

  • Root Cause: Oxidation of pyridine or trace polymerization of the highly electrophilic aldehyde at high reflux temperatures.

  • Causality & Solution: The electron-deficient nature of the starting aldehyde makes it susceptible to side reactions if oxygen is present at 115 °C. To prevent this, degas the reaction solvent with nitrogen prior to heating. To rescue a discolored batch, dissolve the crude product in hot ethanol, add activated charcoal (Darco), boil for 5 minutes, and filter hot through a pad of Celite before allowing the product to slowly crystallize.

References

  • Benchchem. "3-Chloro-2-fluorocinnamic acid | 261762-62-3 | Benchchem". Benchchem.
  • Sigma-Aldrich. "3-chloro-benzenecarboperoxoic acid | Sigma-Aldrich". MilliporeSigma.

Technical Support Center: 3-Chloro-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with 3-Chloro-2-fluorocinnamic acid . It prioritizes field-proven troubleshooting, mechanistic understanding of stability issues, and self-validating protocols.

CAS: 261762-62-3 (Isomer specific) | Class: Halogenated Phenylpropanoids

Core Stability Profile & Storage Directives

Status: Potentially Unstable (Photochemical & Thermal)

3-Chloro-2-fluorocinnamic acid is a robust intermediate under ambient conditions but exhibits specific vulnerabilities inherent to the cinnamic acid scaffold, exacerbated by the halogen substitution pattern.

Critical Stability Parameters
ParameterStability StatusTechnical Note
Photostability Low Susceptible to E (trans)

Z (cis) photoisomerization upon exposure to UV/visible light (300–400 nm).
Thermal Stability Moderate Stable up to

150°C. Risk of decarboxylation (loss of CO

) at temperatures >180°C or in varying pH environments.
Chemical Reactivity High The

-unsaturated carboxylic acid moiety is a Michael acceptor; sensitive to strong nucleophiles.
Hygroscopicity Low Generally non-hygroscopic, but moisture can catalyze surface degradation if stored improperly.
Mandatory Storage SOP
  • Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps. Do not use clear glass.

  • Environment: Store at +2°C to +8°C for long-term stability. Room temperature is acceptable for active use (<1 month).

  • Atmosphere: Argon or Nitrogen backfill is recommended to prevent oxidative yellowing over periods >6 months.

Troubleshooting Guide (Q&A Format)

Q1: I observe a "ghost peak" eluting just before the main peak in HPLC. Is my compound degrading?

Diagnosis: This is likely the cis-isomer (Z-form) formed via photoisomerization. Mechanism: Cinnamic acids exist thermodynamically as the trans (E) isomer. Exposure to ambient lab light (fluorescent/sunlight) excites the


 transition, causing rotation around the C=C bond. The cis isomer is more polar and sterically hindered, typically eluting earlier on reverse-phase C18 columns.
Corrective Action: 
  • Protect from light: Wrap all flasks/columns in aluminum foil immediately.

  • Reprocess: If the cis content is >5%, perform a recrystallization (see Protocol A). The cis isomer is generally more soluble and will remain in the mother liquor.

Q2: My melting point is lower than expected (e.g., 155°C instead of ~165-170°C).

Diagnosis: Impurity depression, likely due to solvent occlusion or decarboxylation . Causality: The 2-Fluoro substituent creates a "molecular pocket" that can trap solvent molecules (like ethanol or acetic acid) during crystallization. Alternatively, overheating during drying can trigger decarboxylation, yielding 3-chloro-2-fluorostyrene (an oil), which drastically lowers the melting point. Validation Step: Run a TGA (Thermogravimetric Analysis) or obtain a proton NMR.

  • Solvent peaks?

    
     Dry under high vacuum (0.1 mbar) at 50°C.
    
  • Styrene peaks?

    
     The sample is irreversibly degraded. Discard.
    
Q3: The NMR spectrum shows complex splitting in the alkene region. Is this a mixture?

Diagnosis: Not necessarily. This is likely 19F-1H coupling . Explanation: Unlike simple cinnamic acids, the Fluorine atom at the 2-position (ortho) couples with the alkene protons.

  • Standard Cinnamic Acid: Alkene protons appear as simple doublets (

    
     Hz).
    
  • 3-Chloro-2-fluorocinnamic Acid: Alkene protons appear as doublets of doublets (dd) or multiplets due to long-range coupling (

    
     or 
    
    
    
    ) with the fluorine nucleus. Self-Validation: Check the coupling constants. If the primary split is
    
    
    Hz, it is the pure trans product. If
    
    
    Hz, it is cis.

Validated Experimental Protocols

Protocol A: Purification via Recrystallization

Use this protocol to remove cis-isomer impurities or decarboxylation byproducts.

  • Dissolution: Place crude solid in a flask. Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

  • Heating: Heat to reflux (approx. 78°C) until fully dissolved. If particulates remain, hot filter through a sintered glass funnel.

  • Precipitation: Slowly add warm water (50°C) dropwise to the refluxing solution until a persistent turbidity (cloudiness) is observed.

  • Cooling: Remove heat and allow the flask to cool to room temperature slowly (over 2 hours). Then move to a 4°C fridge for 12 hours.

    • Note: Rapid cooling traps impurities.

  • Isolation: Filter the white crystalline needles. Wash with cold 20% EtOH/Water.

  • Drying: Dry in a vacuum oven at 45°C for 24 hours. Do not exceed 60°C to avoid thermal degradation.

Protocol B: Self-Validating Purity Check (1H NMR)

Run in DMSO-d6. Focus on the alkene region (6.5 – 8.0 ppm).

SignalChemical Shift (

)
MultiplicityCoupling Constant (

)
Interpretation
Alkene (

)
~6.6 - 6.8 ppmDoublet (or dd)

Hz
Confirms Trans (E) geometry.
Alkene (

)
~7.5 - 7.8 ppmDoublet (or dd)

Hz
Confirms Trans (E) geometry.
Impurity (

)
~5.9 - 6.2 ppmDoublet

Hz
Indicates Cis (Z) contamination.

Mechanistic Visualization

Diagram 1: Degradation & Isomerization Logic

This workflow illustrates the primary instability pathway (Photoisomerization) and the troubleshooting logic for purity analysis.

StabilityLogic PureTrans Pure (E)-3-Chloro-2-fluorocinnamic Acid (Stable Solid) LightExp Exposure to UV/Vis Light (> 2 hours) PureTrans->LightExp Improper Storage IsomerMix Mixture: (E)-Isomer + (Z)-Isomer (Lower MP, Oily) LightExp->IsomerMix Photoisomerization Analysis Purity Analysis (HPLC/NMR) IsomerMix->Analysis Decision Is (Z)-Isomer > 5%? Analysis->Decision Recryst Protocol A: Recrystallization (EtOH/H2O) Decision->Recryst Yes Use Proceed to Synthesis Decision->Use No Recryst->PureTrans Restores Purity

Caption: Cycle of photoisomerization and corrective purification logic for cinnamic acid derivatives.

Diagram 2: Thermal Decarboxylation Pathway

Understanding the risk of high-temperature processing.

Decarboxylation Acid 3-Chloro-2-fluorocinnamic Acid (Solid, MP ~165°C) Heat Heat > 180°C (or Strong Acid/Base) Acid->Heat Transition Cyclic Transition State Heat->Transition Product 3-Chloro-2-fluorostyrene (Liquid, Irreversible) Transition->Product CO2 CO2 (Gas) Transition->CO2

Caption: Thermal degradation pathway leading to irreversible loss of the carboxylic acid functionality.

References

  • Iowa State University. (2025). NMR Coupling Constants Guide. Chemical Instrumentation Facility. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Trans- to cis-Isomerisation of cinnamic acids. Chem. Commun. Retrieved from [Link]

Technical Support Center: Crystallization of 3-Chloro-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-chloro-2-fluorocinnamic acid (CFCA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-purity, crystalline CFCA.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying principles to empower your experimental design.

Q1: I'm having trouble getting my 3-chloro-2-fluorocinnamic acid to dissolve initially. What am I doing wrong?

A1: Difficulty in dissolving CFCA can stem from several factors, primarily related to solvent choice and temperature.

  • Inappropriate Solvent: 3-Chloro-2-fluorocinnamic acid is generally soluble in polar organic solvents and has low solubility in water.[1] If you are using a non-polar solvent, such as hexanes or toluene, you will likely encounter solubility issues. For initial dissolution, consider solvents like ethanol, ethyl acetate, or dimethyl sulfoxide (DMSO).[1]

  • Insufficient Temperature: The solubility of most compounds, including cinnamic acid derivatives, increases significantly with temperature.[2][3] Ensure you are heating your solvent to its boiling point, or near to it, to maximize the dissolution of the solute.

  • Insufficient Solvent Volume: While the goal of recrystallization is to use a minimal amount of hot solvent, you must add enough to fully dissolve the solid. Add the hot solvent portion-wise until the solid is completely in solution.

Q2: My compound is "oiling out" instead of forming crystals upon cooling. How can I prevent this?

A2: "Oiling out" is a common problem in crystallization where the dissolved compound separates from the solution as a liquid rather than a solid.[1] This occurs when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[1] The resulting oil often traps impurities and rarely solidifies into a pure crystalline form.[1][2]

Here are several strategies to combat oiling out:

  • Reduce the Cooling Rate: Rapid cooling can lead to a high degree of supersaturation at a temperature above the compound's melting point. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.

  • Increase Solvent Volume: The solution may be too concentrated, causing the compound to come out of solution too quickly. Re-heat the mixture and add more of the "soluble solvent" to decrease the saturation temperature.[1]

  • Change the Solvent System: Oiling out can be more prevalent in certain solvents. Experiment with different solvent systems. A mixed-solvent system, where the compound has slightly lower solubility, can sometimes promote crystallization over oiling out.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: Introduce a small, pure crystal of 3-chloro-2-fluorocinnamic acid to the cooled solution to act as a template for crystallization.

Visualizing the Troubleshooting Workflow for "Oiling Out"

G start Oiling Out Occurs reheat Re-heat solution to dissolve the oil start->reheat add_solvent Add more hot 'soluble' solvent reheat->add_solvent slow_cool Allow to cool slowly add_solvent->slow_cool induce Induce crystallization (scratch/seed) slow_cool->induce success Crystals form induce->success Problem Solved failure Oiling out persists induce->failure change_solvent Consider a different solvent system failure->change_solvent

Caption: A decision-making workflow for addressing "oiling out" during crystallization.

Q3: The purity of my recrystallized 3-chloro-2-fluorocinnamic acid is low. What are the likely causes and solutions?

A3: Low purity after recrystallization can be due to several factors:

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[1] To mitigate this, ensure a slow cooling process. Using a slightly larger volume of solvent can also help to slow down the rate of crystallization.[1]

  • Incomplete Removal of Impurities: If the crude material is highly impure, a single recrystallization may not be sufficient. Consider a preliminary purification step, such as a wash with a solvent in which the desired compound is insoluble but the impurities are soluble.

  • Co-precipitation of Impurities: If an impurity has similar solubility characteristics to 3-chloro-2-fluorocinnamic acid in the chosen solvent, it may co-crystallize. In this case, a different solvent system where the solubility of the impurity and the product differ significantly is required.

Q4: I am observing different crystal forms (polymorphs) in different batches. Why is this happening and how can I control it?

A4: Polymorphism is the ability of a compound to exist in more than one crystal structure.[4] These different forms can have distinct physical properties, including solubility, melting point, and stability, which is of critical importance in the pharmaceutical industry.[4][5][6]

The formation of a specific polymorph can be influenced by:

  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence how molecules arrange themselves in the crystal lattice.

  • Cooling Rate: The rate of cooling affects the kinetics of nucleation and crystal growth, which can favor the formation of either a stable or a metastable polymorph.

  • Temperature: Different polymorphs can be stable at different temperatures.[5]

  • Presence of Impurities: Impurities can sometimes inhibit the formation of one polymorph while promoting another.

To ensure consistent production of a single polymorph, it is crucial to develop a robust and well-controlled crystallization protocol and to characterize the resulting solid form using techniques like X-ray powder diffraction (XRPD).

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a solvent system for the recrystallization of 3-chloro-2-fluorocinnamic acid?

A: Based on the general solubility of cinnamic acid derivatives, a mixed-solvent system of ethanol and water is an excellent starting point.[7] 3-Chloro-2-fluorocinnamic acid is expected to be soluble in hot ethanol and insoluble in water. This allows for the use of the mixed-solvent recrystallization technique detailed in the protocol below.

Q: How can I maximize the yield of my crystallization?

A: To maximize yield, ensure you use the minimum amount of hot solvent necessary to fully dissolve the compound. Any excess solvent will retain more of your product in the solution upon cooling, thus reducing the final yield.[1] Additionally, cooling the solution in an ice bath after it has reached room temperature will further decrease the solubility of the compound and promote more complete crystallization.

Q: My crystallization has yielded very fine needles. How can I obtain larger crystals?

A: The formation of very fine needles often indicates rapid crystallization. To obtain larger crystals, a slower crystal growth rate is needed. This can be achieved by:

  • Slowing the cooling process by insulating the flask.

  • Using a slightly more dilute solution (i.e., more solvent).

  • Minimizing agitation during the cooling phase.

Data Presentation: Solvent Screening for Cinnamic Acid Derivatives

Solvent293.15 K (20 °C)298.15 K (25 °C)303.15 K (30 °C)308.15 K (35 °C)313.15 K (40 °C)
Methanol0.0880.1060.1260.1490.175
Ethanol0.0950.1140.1360.1610.189
Acetone0.1830.2130.2470.2850.327
Ethyl Acetate0.1310.1560.1840.2160.252
Toluene0.0150.0190.0240.0300.038

Data adapted from a study on 2-chlorocinnamic acid and should be used as a qualitative guide for solvent selection.

Experimental Protocol: Recrystallization of 3-Chloro-2-fluorocinnamic Acid

This protocol details a mixed-solvent recrystallization using an ethanol/water system.

Materials:

  • Crude 3-chloro-2-fluorocinnamic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 3-chloro-2-fluorocinnamic acid in an Erlenmeyer flask. In a separate flask, heat ethanol to its boiling point. Add the minimum amount of hot ethanol to the crude solid to dissolve it completely with stirring.

  • Inducing Saturation: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the "cloud point").[7]

  • Clarification: Add a few drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.[7]

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ACS Publications. (2025, October 14). Determination of 2-Chlorocinnamic Acid Solubility in 16 Solvents: Model Correlation, Molecular Simulation and Solvent Effects Analysis. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ACS Figshare. (2025, October 14). Determination of 2‑Chlorocinnamic Acid Solubility in 16 Solvents: Model Correlation, Molecular Simulation and Solvent Effects Analysis. Retrieved from [Link]

  • Cipla Biosimilars. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from [Link]

  • ResearchGate. Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • PubMed. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry. Retrieved from [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]

  • Scribd. Understanding Oiling Out in Crystallization. Retrieved from [Link]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]

Sources

Technical Support Center: 3-Chloro-2-fluorocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists who require high-purity 3-chloro-2-fluorocinnamic acid . While the classical Knoevenagel-Doebner condensation is the industry standard for synthesizing this α,β-unsaturated acid, the electron-withdrawing nature of the halogenated aromatic ring can introduce specific mechanistic deviations.

This portal provides a deep dive into the causality of side reactions, a self-validating experimental protocol, and a quantitative framework for optimizing your yield.

Mechanistic Pathway & Failure Point Mapping

To effectively troubleshoot, we must first map the target chemical pathway against potential divergence points. The synthesis relies on the base-catalyzed condensation of 3-chloro-2-fluorobenzaldehyde with malonic acid, followed by a thermally driven decarboxylation [1].

Pathway A 3-Chloro-2-fluorobenzaldehyde + Malonic Acid B Knoevenagel Condensation (Piperidine Catalyst) A->B Base Catalysis C Arylidenemalonic Acid (Diacid Intermediate) B->C -H2O D Decarboxylation (Pyridine, Heat) C->D Reflux S1 Incomplete Decarboxylation (Polar Diacid Byproduct) C->S1 Insufficient Heat E (E)-3-Chloro-2-fluorocinnamic Acid (Target Product) D->E -CO2 S2 Michael Addition (Bis-adduct Byproduct) E->S2 Excess Malonic Acid S3 (Z)-Isomerization (UV/Steric Byproduct) E->S3 Photo-isomerization

Reaction pathway and side-reaction divergence in 3-chloro-2-fluorocinnamic acid synthesis.

Troubleshooting FAQs: Resolving Side Reactions

Q: Why is my Knoevenagel-Doebner condensation yielding a highly polar byproduct instead of the target cinnamic acid? A: You are likely observing incomplete decarboxylation, which leaves the intermediate arylidenemalonic acid intact.

  • Causality: The amine catalyst (piperidine) effectively forms a reactive iminium ion with the aldehyde, lowering the activation energy for nucleophilic attack by the malonate enolate . However, the subsequent step—decarboxylation—requires significant thermal energy and base stabilization to extrude CO₂ via a 6-membered transition state. If the reaction temperature is too low or the duration is too short, the diacid intermediate persists .

  • Resolution: Ensure vigorous reflux (typically ~115°C if using pyridine) for at least 4 to 8 hours. If you are substituting pyridine with greener alternatives like triethylamine (TEA) in toluene, ensure the reflux temperature is maintained at 110°C [2].

Q: I am observing a secondary spot with a similar Rf value to the product on my TLC plate. What is it, and how do I prevent it? A: This is typically either a Michael addition bis-adduct or the (Z)-isomer of 3-chloro-2-fluorocinnamic acid.

  • Causality: The newly formed α,β-unsaturated double bond of the product is highly electrophilic. If malonic acid is present in large excess (>1.5 eq) under prolonged heating with a strong base, its enolate can perform a conjugate Michael addition onto the cinnamic acid double bond, forming a dicarboxylic acid derivative [3]. Alternatively, while the (E)-trans isomer is thermodynamically favored, exposure to ambient UV light during workup can trigger photo-isomerization to the (Z)-cis form.

  • Resolution: Strictly control the malonic acid stoichiometry to exactly 1.2 equivalents [1]. Shield the reaction flask from direct sunlight, and purify the final product via recrystallization (ethanol/water), which heavily favors the crystallization of the E-isomer.

Q: The reaction mixture turns into a dark, intractable resin. What causes this polymerization? A: Resinous materials form due to oligomerization or self-condensation of the aldehyde under harsh basic conditions at elevated temperatures [3].

  • Causality: The electron-withdrawing nature of the fluorine and chlorine atoms makes the aldehyde slightly more susceptible to side reactions if the primary condensation is delayed by degraded catalysts or wet solvents.

  • Resolution: Ensure the 3-chloro-2-fluorobenzaldehyde is freshly distilled or purified before use. Oxidized impurities (like 3-chloro-2-fluorobenzoic acid) can alter the pH, poison the piperidine catalyst, and trigger unwanted polymerization.

Quantitative Data: Reaction Condition Optimization

Selecting the right solvent and catalyst system is critical for minimizing side reactions. The table below summarizes the impact of various methodologies on the yield and purity of 3-chloro-2-fluorocinnamic acid.

Synthesis MethodCatalyst / Base SystemSolventTemp & TimeTarget (E)-Isomer YieldMajor Observed Side Reaction
Classical Doebner Piperidine (0.1 eq) / PyridinePyridineReflux (115°C), 4-8h85 - 90%Incomplete decarboxylation (diacid) [1]
Pyridine-Free Piperidine (0.18 eq) / TEA (1.3 eq)TolueneReflux (110°C), 2h>90%Minimal / Trace Michael adducts [2]
Solvent-Free Green Ammonium BicarbonateNone90°C, 1-2h88 - 92%Unreacted aldehyde [4]
Aqueous Phase K₂CO₃ / TBABWaterMicrowave, 10 min~85%Hydrolysis byproducts [5]

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, this protocol integrates validation checkpoints directly into the workflow.

Step 1: Reagent Activation & Assembly

  • Action: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine (3.0 eq). Add a catalytic amount of piperidine (0.1 eq) [1].

  • Causality: Piperidine initiates the cycle by forming a highly electrophilic iminium intermediate with the aldehyde. Pyridine serves as the bulk base and solvent to facilitate the later decarboxylation step.

  • Validation Checkpoint 1: Run a baseline TLC (Hexanes:EtOAc 4:1). The starting aldehyde must show a distinct, single UV-active spot. Multiple spots indicate degraded starting material, which will lead to resin formation.

Step 2: Condensation & Decarboxylation

  • Action: Heat the mixture to a gentle reflux (~115°C) and stir continuously for 4 to 8 hours [1].

  • Causality: The Knoevenagel condensation occurs rapidly, but the extrusion of CO₂ from the arylidenemalonic acid intermediate requires sustained thermal energy.

  • Validation Checkpoint 2: At the 4-hour mark, run an in-process TLC (Hexanes:EtOAc 1:1 with 1% Acetic Acid to prevent carboxylic acid streaking). The disappearance of the aldehyde spot and the presence of a single major product spot indicates completion. If a baseline spot remains, decarboxylation is incomplete; continue refluxing.

Step 3: Quenching & Precipitation

  • Action: Cool the reaction mixture to room temperature. Slowly pour it into a vigorously stirred beaker containing crushed ice and concentrated hydrochloric acid [1].

  • Causality: The HCl neutralizes the pyridine and piperidine, forming water-soluble hydrochloride salts. This drastically drops the pH, protonating the cinnamate anion to form the neutral, insoluble 3-chloro-2-fluorocinnamic acid, driving rapid precipitation.

  • Validation Checkpoint 3: Verify the aqueous filtrate pH is < 2 using indicator paper. If pH > 2, the product is being lost to the aqueous layer as a soluble salt. Add more HCl dropwise until precipitation is complete.

Step 4: Isolation & Verification

  • Action: Collect the crude solid via vacuum filtration. Wash thoroughly with cold water to remove residual pyridine hydrochloride. Recrystallize from an ethanol/water mixture.

  • Validation Checkpoint 4: Obtain a melting point and ¹H-NMR spectrum. In the NMR, look for two vinylic doublets with a coupling constant (J) of ~16 Hz, which definitively confirms the trans (E) geometry of the synthesized acid [1].

Quick-Reference Decision Tree

Use this logic tree during in-process QA to quickly identify and resolve side reactions based on TLC/HPLC readouts.

Troubleshooting T1 Impure Product Detected (TLC / HPLC Analysis) T2 Is the impurity more polar (lower Rf) than the target? T1->T2 T3 Likely Diacid Intermediate (Incomplete Decarboxylation) T2->T3 Yes T4 Likely Michael Adduct or (Z)-Isomer T2->T4 No T5 Action: Increase reflux time or verify base concentration T3->T5 T6 Action: Recrystallize (EtOH/H2O) and limit UV exposure T4->T6

Troubleshooting decision tree for identifying and resolving synthetic side reactions.

References

  • Benchchem. "3-Chloro-2-fluorocinnamic acid | 261762-62-3".
  • Benchchem. "Side reactions and byproduct formation in cinnamic acid synthesis".
  • Alfa Chemistry. "Knoevenagel Condensation".
  • Royal Society of Chemistry (RSC). "New Journal of Chemistry: Pyridine free reaction scheme for Knoevenagel condensation".
  • Taylor & Francis. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes".
  • Semantic Scholar. "Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids".

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-2-fluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and pilot-plant scale production of this important chemical intermediate. 3-Chloro-2-fluorocinnamic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Overview of Synthetic Strategies

The two primary and most effective methods for synthesizing 3-Chloro-2-fluorocinnamic acid are the Perkin reaction and the Knoevenagel condensation .[2][3] Both methods involve the condensation of 3-Chloro-2-fluorobenzaldehyde with a suitable active methylene compound.

  • Perkin Reaction: This classic method involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.[4][5][6] For the synthesis of 3-Chloro-2-fluorocinnamic acid, this would typically involve reacting 3-Chloro-2-fluorobenzaldehyde with acetic anhydride and sodium acetate.[2][3]

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid or its esters, in the presence of a basic catalyst like pyridine and piperidine.[2][3][7]

While both methods are viable, the Knoevenagel condensation often offers milder reaction conditions and can lead to higher yields, making it a frequently preferred route for laboratory-scale synthesis and scale-up.[3][8]

II. Recommended Synthetic Protocol: Knoevenagel Condensation

This section provides a detailed, step-by-step protocol for the synthesis of 3-Chloro-2-fluorocinnamic acid via the Knoevenagel condensation.

Reaction Scheme:

Experimental Protocol:
  • Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-2-fluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents).

  • Solvent and Catalyst Addition: To the flask, add pyridine (3.0 equivalents) as the solvent and a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[9][10]

Process Flow Diagram:

G cluster_0 Synthesis cluster_1 Work-up & Purification Reaction Setup Reaction Setup Solvent & Catalyst Addition Solvent & Catalyst Addition Reaction Setup->Solvent & Catalyst Addition Reaction Reaction Solvent & Catalyst Addition->Reaction Work-up & Isolation Work-up & Isolation Reaction->Work-up & Isolation Cooling Purification Purification Work-up & Isolation->Purification Final Product Final Product Purification->Final Product

Caption: Knoevenagel Condensation Workflow

III. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the 3-Chloro-2-fluorocinnamic acid synthesis.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials.1. Use freshly opened or purified piperidine. 2. Ensure the reaction reaches and maintains reflux. Extend the reaction time if TLC shows incomplete conversion. 3. Verify the purity of 3-Chloro-2-fluorobenzaldehyde and malonic acid by analytical methods such as NMR or GC-MS.
Formation of a Sticky or Oily Product 1. Incomplete reaction, leaving unreacted starting materials. 2. Presence of side products. 3. Inefficient removal of pyridine during work-up.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize reaction conditions (temperature, time) to minimize side reactions. Consider alternative purification methods like column chromatography. 3. Ensure sufficient acidification during work-up to fully protonate and dissolve pyridine hydrochloride. Wash the crude product thoroughly with cold water.
Product is Difficult to Filter 1. Very fine particle size of the precipitate. 2. Presence of colloidal impurities.1. Allow the product to crystallize slowly from the acidic solution at a controlled temperature. 2. Consider a hot filtration step during recrystallization to remove insoluble impurities.
Low Purity After Recrystallization 1. Co-precipitation of impurities. 2. Inappropriate recrystallization solvent.1. Perform a second recrystallization. 2. Experiment with different solvent systems (e.g., acetone/water, isopropanol/water) to find the optimal conditions for selective crystallization.
Reaction Stalls During Scale-Up 1. Poor heat transfer in a larger reactor. 2. Inefficient mixing.1. Ensure adequate heating and insulation of the reactor. Monitor the internal temperature closely. 2. Use an appropriate overhead stirrer and optimize the stirring speed to ensure a homogeneous reaction mixture.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different base catalyst for the Knoevenagel condensation?

A1: Yes, other bases such as triethylamine or ammonium acetate can be used.[11] However, the pyridine/piperidine system is well-established and generally provides good yields for this type of reaction.[2] The choice of base can influence the reaction rate and the formation of side products, so optimization may be necessary.

Q2: What are the common side reactions in the Perkin reaction for this synthesis?

A2: A potential side reaction in the Perkin reaction is the self-condensation of acetic anhydride. Additionally, decarboxylation of the intermediate can occur, leading to the formation of an alkene. The high temperatures required for the Perkin reaction can also lead to the formation of tar-like byproducts.[12]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 3-Chloro-2-fluorobenzaldehyde spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) can be employed.[9][13]

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Pyridine: Is a toxic and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Piperidine: Is a corrosive and flammable liquid. Handle with care in a fume hood and wear appropriate PPE.

  • Hydrochloric Acid: Is highly corrosive. Use with caution and wear appropriate PPE.

  • Heating: The reaction is conducted at elevated temperatures. Use a heating mantle with a temperature controller and ensure the setup is secure.

Q5: What is the expected stereochemistry of the final product?

A5: The Knoevenagel and Perkin reactions typically yield the more thermodynamically stable (E)-isomer (trans-isomer) of the cinnamic acid derivative as the major product.[12]

Product Characterization Workflow:

G Crude Product Crude Product TLC TLC Crude Product->TLC Initial Check Recrystallization Recrystallization Crude Product->Recrystallization Purified Product Purified Product Recrystallization->Purified Product Melting Point Melting Point Purified Product->Melting Point Purity Check NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy Structure Elucidation HPLC HPLC Purified Product->HPLC Quantitative Analysis

Caption: Product Analysis and Purification

V. References

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3-Chlorobenzaldehyde Derivatives.

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • MDPI. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.

  • Atlantis Press. (2017). Synthesis of Cinnamic Acid Derivatives.

  • CSIC. (n.d.). 3-Chloro-2-fluorobenzaldehyde.

  • Google Patents. (n.d.). Process for the preparation of cinnamic acid derivatives.

  • Google Patents. (n.d.). Preparation method for 2-fluoro-3-chlorobenzaldehyde.

  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities.

  • BenchChem. (n.d.). Synthesis of Novel Cinnamic Acid Derivatives for Drug Discovery: Application Notes and Protocols.

  • YouTube. (2023, January 16). Perkin condensation.

  • Wiki. (n.d.). 3-Chlorocinnamic acid.

  • Chem-Impex. (n.d.). 3-Chloro-2-fluorobenzaldehyde.

  • J&K Scientific LLC. (2025, June 1). Perkin Reaction.

  • Cambridge University Press. (n.d.). Perkin Reaction.

  • Vedantu. (n.d.). Perkin Reaction Mechanism: Steps, Examples & Applications.

  • Google Patents. (n.d.). Polyhalogen-substituted cinnamic acids and cinnamic acid derivatives and a process for the preparation of polyhalogen-substituted cinnamic acids and cinnamic acid derivatives.

  • BYJU'S. (n.d.). Perkin Reaction Mechanism.

  • Chemistry Stack Exchange. (2016, February 13). Perkin reaction for aliphatic aldehydes.

  • BSc Chemistry. (n.d.). MODULE 19: Perkin and Knoevenagel condensation.

  • Google Patents. (n.d.). Preparation method of fluorocinnamic acid.

  • Guidechem. (2023, July 11). How to synthesize 2-Chloro-4-fluorobenzaldehyde?.

  • Study.com. (n.d.). Perkin Reaction: Definition & Mechanism.

  • Wikipedia. (n.d.). Perkin reaction.

  • Sigma-Aldrich. (n.d.). 3-Chlorocinnamic acid for synthesis.

  • Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism.

  • ChemScene. (n.d.). 3-Chloro-4-fluorocinnamic acid.

  • BenchChem. (n.d.). challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline.

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.

  • ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?.

  • Springer. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

  • Journal of Agricultural and Food Chemistry. (2003). The Analysis and Characterization of Chlorogenic Acids and Other Cinnamates.

  • BenchChem. (n.d.). A Comprehensive Technical Guide to 2-Chlorocinnamic Acid.

  • ChemicalBook. (2026, January 13). 4-Chlorocinnamic acid.

  • Christian-Albrechts-Universität zu Kiel. (2024, June 21). Novel synthesis of fluorinated molecules with potential in drug research developed.

  • SigutLabs. (n.d.). Overcoming challenges of lincomycin derivative scale-up.

  • Sigma-Aldrich. (n.d.). 2-Chloro-6-fluorocinnamic acid.

Sources

Technical Support Center: Troubleshooting 3-Chloro-2-fluorocinnamic Acid Degradation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated cinnamic acid metabolism. The microbial degradation of di-halogenated compounds like 3-chloro-2-fluorocinnamic acid (3C2FCA) presents unique steric and electronic challenges during bioremediation and pharmaceutical metabolite profiling. This guide addresses the most critical roadblocks encountered by researchers in isolating degradation intermediates, preventing dead-end side reactions, and validating enzymatic pathways.

Part 1: Troubleshooting Guides & FAQs

Q1: My microbial consortium rapidly depletes 3C2FCA, but I am not observing complete mineralization. Instead, a volatile compound is accumulating. What is the mechanistic cause, and how do I fix it? Causality & Solution: You are likely observing the accumulation of 3-chloro-2-fluoroacetophenone. In the β-oxidation pathway of halogenated cinnamic acids, the substrate is first converted to a CoA adduct and subsequently oxidized to a β-keto propionyl-CoA derivative[1]. If the downstream enzyme (thiolase) is kinetically slower than the upstream dehydrogenase, the β-keto intermediate pools in the cell and undergoes spontaneous, non-enzymatic decarboxylation into a dead-end acetophenone derivative[1]. Fix: This is a classic bottleneck in single-strain cultures. To achieve complete mineralization, you must utilize a defined microbial consortium. For example, pairing a side-chain degrading strain (such as Arthrobacter sp. G1) with a ring-cleaving strain (such as Ralstonia sp. H1) ensures that the intermediate 3-chloro-2-fluorobenzoic acid is rapidly consumed via an ortho-cleavage pathway before upstream intermediates can pool and decarboxylate[2].

Q2: I am trying to track the real-time degradation kinetics of 3C2FCA and its benzoic acid intermediate, but HPLC sampling is too slow for my bioreactor setup. Are there alternative methods? Causality & Solution: HPLC requires discrete sampling and extensive sample preparation, which introduces latency. Because halogenated cinnamic acids and their benzoic acid derivatives are semi-volatile organic compounds (SVOCs), you can bypass liquid chromatography by using In-Membrane Pre-concentration/Thermal Desorption Membrane Inlet Mass Spectrometry (IMP-MIMS)[3]. Fix: IMP-MIMS utilizes a hollow-fiber silicone membrane. By applying an oven temperature profile, the SVOCs accumulate in the membrane and are released by rapid heating directly into the mass spectrometer. Air drying the membrane between pre-concentration and desorption removes residual water, vastly improving MS performance and allowing for simultaneous, online tracking[3].

Q3: My cell-free extracts show zero degradation activity for 3C2FCA, even though the whole-cell broth degrades it efficiently. What is missing from my assay? Causality & Solution: The initial step of 3C2FCA degradation is not a direct, CoA-independent deacetylation. It strictly proceeds via a CoA-dependent β-oxidation mechanism[1]. The activation of the halogenated cinnamic acid requires a specific ligase that consumes ATP and Coenzyme A to form 3-chloro-2-fluorocinnamoyl-CoA[2]. Fix: Supplement your cell-free reaction buffer with 1 mM ATP, 0.5 mM Coenzyme A, and 2 mM MgSO


.

Part 2: Quantitative Data Summaries

To establish a baseline for your experiments, compare your analytical readouts against the established parameters for halogenated cinnamic acid degradation pathways[1][2][3].

Target Compound / IntermediateEnzyme / ProcessAnalytical MarkerQuantitative Value / Yield
3-Chloro-2-fluorocinnamic acid Depletion (Whole Cell)HPLC / LC-MS~10 mM depleted in 75 h
3-Chloro-2-fluorocinnamoyl-CoA CoA Ligase ActivationUV Absorbance

= 312 nm
CoA Ligase Specific Activity CatalysisReaction Rate0.28 U·mg protein⁻¹
3-Chloro-2-fluorobenzoic acid Thiolase CleavageIMP-MIMS / HPLCStoichiometric accumulation
3-Chloro-2-fluoroacetophenone Spontaneous DecarboxylationGC-MS / LC-MSVariable (Dead-end product)
Fluoride / Chloride ions Complete MineralizationIon Chromatography>90% release (Consortium)

Part 3: Experimental Protocols

Protocol 1: Cell-Free Extraction and Self-Validating CoA-Ligase Assay

This protocol isolates the initial activation step of 3C2FCA degradation, ensuring that the β-oxidation pathway is active.

  • Biomass Harvest & Lysis: Harvest cells grown on 3C2FCA during the exponential phase. Wash twice with 50 mM Tris-HCl (pH 7.5) and lyse via French press or sonication on ice. Centrifuge at 20,000 × g for 30 minutes to obtain the cell-free extract.

  • Reaction Mixture Preparation: In a quartz cuvette, combine 50 mM Tris-HCl (pH 7.5), 2 mM MgSO

    
    , 1 mM ATP, 0.5 mM Coenzyme A, and 0.1 mM 3C2FCA.
    
  • Spectrophotometric Tracking: Add 50 µL of the cell-free extract to initiate the reaction. Monitor the continuous increase in absorbance at 312 nm, which corresponds to the formation of the thioester bond in 3-chloro-2-fluorocinnamoyl-CoA[1].

  • Self-Validation Check: Run a parallel negative control cuvette containing the exact same mixture minus ATP and Coenzyme A. The baseline absorbance at 312 nm must remain completely flat. Any increase in the control indicates non-specific background absorption or contamination, invalidating the assay.

Protocol 2: IMP-MIMS Real-Time Monitoring Workflow

This workflow allows for the continuous monitoring of 3C2FCA and its degradation intermediates without the latency of HPLC[3].

  • Membrane Probe Setup: Submerge a hollow-fiber silicone membrane probe directly into the bioreactor. Connect the probe to the mass spectrometer via a heated transfer line.

  • Pre-concentration Phase: Allow the SVOCs (3C2FCA and 3-chloro-2-fluorobenzoic acid) to partition into the silicone membrane for 3 minutes. Briefly purge the membrane with dry air to remove residual water vapor, which prevents MS signal quenching.

  • Thermal Desorption Phase: Apply a rapid thermal pulse to the membrane oven. The accumulated analytes will desorb simultaneously into the MS source.

  • Self-Validation Check: Before introducing the probe to the live culture, spike a sterile control reactor with a known concentration of 3C2FCA. The MS ion current must yield a linear calibration curve. If the signal plateaus, the membrane is saturated, and the pre-concentration time must be reduced.

Part 4: Pathway Visualization

G A 3-Chloro-2-fluorocinnamic acid B 3-Chloro-2-fluorocinnamoyl-CoA A->B CoA Ligase (ATP, CoA) C β-hydroxy propionyl-CoA derivative B->C Hydratase D β-keto propionyl-CoA derivative C->D Dehydrogenase (NAD+) E 3-Chloro-2-fluorobenzoic acid D->E Thiolase H 3-Chloro-2-fluoroacetophenone (Dead-end side product) D->H Spontaneous Decarboxylation F 3-Chloro-2-fluorocatechol E->F Dioxygenase (Strain H1) G Ortho-cleavage pathway (Mineralization) F->G Ring Cleavage

Microbial β-oxidation degradation pathway of 3-chloro-2-fluorocinnamic acid.

Part 5: References

  • Complete biodegradation of 4-fluorocinnamic acid by a consortium comprising Arthrobacter sp. strain G1 and Ralstonia sp. strain H1. (nih.gov). 2

  • Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. (nih.gov). 1

  • Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. (researchgate.net). 3

  • Microbial Decomposition of Chlorinated Aromatic Compounds. (epa.gov). 4

Sources

Validation & Comparative

A Senior Application Scientist's Guide: 3-Chloro-2-fluorocinnamic Acid in the Context of Halogenated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Halogenation in Cinnamic Acid Scaffolds

To researchers, scientists, and drug development professionals, cinnamic acid is a familiar and versatile scaffold. This naturally occurring phenylpropanoid and its derivatives are foundational building blocks in medicinal chemistry, exhibiting a spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The true potential of this scaffold, however, is often unlocked through strategic chemical modification. Among the most powerful of these modifications is halogenation.

The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring is a well-established strategy for modulating a molecule's physicochemical and pharmacological profile.[3] Halogenation can profoundly influence lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced therapeutic efficacy.[3] This guide provides a detailed comparison of 3-chloro-2-fluorocinnamic acid, a di-halogenated derivative with unique electronic features, against other mono- and di-halogenated cinnamic acids. Due to the limited publicly available biological data for 3-chloro-2-fluorocinnamic acid, this guide will leverage established structure-activity relationships (SAR) to frame a predictive comparison, offering insights into its potential performance and research applications.

Focus Molecule: Profile of (E)-3-chloro-2-fluorocinnamic Acid

(E)-3-chloro-2-fluorocinnamic acid (3-Cl-2-F-CA) is a synthetic cinnamic acid derivative distinguished by the presence of two different halogen atoms at the ortho and meta positions of the phenyl ring. This specific substitution pattern creates a unique electronic and steric environment that sets it apart from more commonly studied halogenated analogues.

Physicochemical Characteristics:

  • Molecular Formula: C₉H₆ClFO₂[4]

  • Molecular Weight: 200.59 g/mol [4]

  • Appearance: White to off-white solid.[4]

  • Solubility: Generally insoluble in water; soluble in polar organic solvents such as ethanol, ethyl acetate, and DMSO.[1]

  • Predicted logP: ~2.4[4]

The presence of both a highly electronegative fluorine atom and a larger chlorine atom suggests a balance of steric and electronic effects that can influence its interaction with target proteins and its overall pharmacokinetic profile.

Comparative Analysis: Physicochemical and Biological Performance

To understand the potential of 3-Cl-2-F-CA, we must compare it to its better-characterized relatives. The nature and position of the halogen substituent are critical determinants of a compound's properties and subsequent biological activity.

Table 1: Comparative Physicochemical Properties of Selected Halogenated Cinnamic Acids
CompoundMolecular Weight ( g/mol )Melting Point (°C)LogP
Cinnamic Acid148.16132-1352.13
2-Fluorocinnamic Acid166.15179-1811.90 (Computed)[5]
2-Chlorocinnamic Acid182.60209-2122.44[1][3]
4-Chlorocinnamic Acid182.60248-2502.44[6][7]
3-Chloro-2-fluorocinnamic Acid 200.59 N/A ~2.4 (Predicted) [4]
3,4-Dichlorocinnamic Acid217.05218-2203.09[8]

LogP values are critical indicators of lipophilicity, which affects membrane permeability and absorption. The predicted LogP of 3-Cl-2-F-CA is comparable to that of monochloro-derivatives, suggesting good potential for bioavailability.

Table 2: Comparative Biological Activity of Selected Halogenated Cinnamic Acids
CompoundBiological ActivityTarget/OrganismMetric (Value)
4-Chlorocinnamic AcidAntimicrobialBacillus subtilisMIC: 708 µM[8]
4-Chlorocinnamic AcidAntimicrobialEscherichia coliMIC: 708 µM[8]
2-Chlorocinnamic AcidEnzyme InhibitionMushroom TyrosinaseIC₅₀: 0.765 mM
2,4-Dichlorocinnamic AcidEnzyme InhibitionMushroom TyrosinaseIC₅₀: 0.295 mM
3-Chloro-2-fluorocinnamic Acid Anti-biofilm N/A Activity noted, quantitative data not available [4]

This table highlights a critical knowledge gap. While related compounds show quantifiable antimicrobial and enzyme-inhibiting activities, specific data for 3-Cl-2-F-CA is sparse, with only a qualitative mention of its potential in anti-biofilm applications.[4]

Dissecting the Structure-Activity Relationship (SAR): A Predictive Analysis

The utility of a molecule like 3-Cl-2-F-CA can be predicted by understanding the fundamental principles of SAR. The specific substitution pattern is not arbitrary; it confers a unique combination of properties.

  • Electronic Effects: The ortho-fluorine is a potent electron-withdrawing group via the inductive effect (-I), which can increase the acidity of the carboxylic acid proton and potentially alter binding interactions. The meta-chloro also contributes a -I effect. This strong electron-withdrawing character can polarize the molecule and influence its ability to participate in hydrogen bonding or other electrostatic interactions within an enzyme's active site.

  • Lipophilicity and Permeability: Halogenation generally increases a molecule's lipophilicity, enhancing its ability to cross biological membranes, a crucial factor for antimicrobial and intracellular drug action.[3] The predicted LogP of ~2.4 for 3-Cl-2-F-CA places it in a favorable range for drug-likeness, similar to the active monochlorinated isomers.

  • Steric and Conformational Effects: The ortho-fluorine, despite its small size, can influence the preferred conformation of the phenyl ring relative to the acrylic acid side chain. This conformational constraint can be advantageous, potentially "locking" the molecule into a bioactive conformation that fits more precisely into a target binding site.

  • Halogen Bonding: An often-underappreciated interaction, halogen bonds are non-covalent interactions where the electropositive crown of a halogen atom interacts with a nucleophilic site (e.g., a carbonyl oxygen or nitrogen on a protein). The chlorine atom in 3-Cl-2-F-CA is a potential halogen bond donor, offering an additional mode of interaction with biological targets that is not available to non-halogenated or purely fluorinated analogues.

Predictive Synopsis for 3-Cl-2-F-CA: Based on this SAR analysis, 3-Cl-2-F-CA is a promising scaffold. Its enhanced lipophilicity and unique electronic profile suggest it could exhibit potent antimicrobial or enzyme inhibitory activity. The mention of its use in anti-biofilm studies is logical, as this activity often relies on membrane disruption or interference with cell signaling, properties enhanced by halogenation.[4]

Experimental Corner: Protocols for Synthesis and Evaluation

Trustworthy research relies on robust and reproducible methodologies. Below are detailed protocols for the synthesis of 3-Cl-2-F-CA and a standard assay for evaluating the antimicrobial potential of such compounds.

Protocol 1: Synthesis via Knoevenagel Condensation

This method is a reliable route for synthesizing substituted cinnamic acids from the corresponding benzaldehyde.[1]

Objective: To synthesize (E)-3-chloro-2-fluorocinnamic acid.

Materials:

  • 3-Chloro-2-fluorobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (solvent and base)

  • Piperidine (catalyst)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 115°C) and stir for 4-8 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual salts and impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 3-chloro-2-fluorocinnamic acid. Dry the final product under vacuum.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial potency.

Objective: To determine the MIC of a halogenated cinnamic acid against a target bacterium (e.g., E. coli).

Materials:

  • Test compound (e.g., 3-Cl-2-F-CA) dissolved in DMSO to a high concentration (e.g., 10 mg/mL).

  • Bacterial strain (e.g., E. coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacteria overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound. Add 100 µL of MHB to wells 2-12. Add 200 µL of the stock solution of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. Well 12 receives 100 µL of sterile MHB only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.

Visualizations: Workflows and Relationships

Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output r1 3-Chloro-2-fluorobenzaldehyde setup 1. Combine Reactants in Flask r1->setup r2 Malonic Acid r2->setup solv Pyridine (Solvent) solv->setup cat Piperidine (Catalyst) cat->setup reflux 2. Heat to Reflux (4-8 hours) setup->reflux workup 3. Quench with Acid/Ice (Precipitation) reflux->workup purify 4. Filter & Recrystallize workup->purify product Purified (E)-3-chloro-2- fluorocinnamic acid purify->product

Caption: Knoevenagel condensation workflow for the synthesis of 3-Cl-2-fluorocinnamic acid.

Structure-Activity Relationship (SAR) Factors

SAR cluster_mods cluster_effects scaffold Cinnamic Acid Scaffold prop1 Position (ortho, meta, para) prop2 Type (F, Cl, Br) & Electronegativity prop3 Number (Mono-, Di-substituted) effect1 Electronic Effects (Inductive, Resonance) prop1->effect1 effect3 Steric Hindrance & Conformational Rigidity prop1->effect3 prop2->effect1 effect2 Lipophilicity (LogP) & Membrane Permeability prop2->effect2 effect4 Halogen Bonding Potential prop2->effect4 prop3->effect1 prop3->effect2 activity Biological Activity (Antimicrobial, Anticancer, Enzyme Inhibition) effect1->activity effect2->activity effect3->activity effect4->activity

Caption: Key SAR factors influencing the biological activity of halogenated cinnamic acids.

Enzyme Inhibition Mechanism

Inhibition cluster_interactions Potential Binding Interactions enzyme Enzyme Active Site Binding Pocket Catalytic Residues product Product enzyme:p2->product No Reaction inhibitor Halogenated Cinnamic Acid inhibitor->enzyme:p1 Binding substrate Substrate substrate->enzyme:p1 Blocked l1 - Hydrogen Bond (COOH) l2 - Halogen Bond (Cl) l3 - Hydrophobic (Phenyl)

Caption: Conceptual model of competitive enzyme inhibition by a halogenated cinnamic acid.

Conclusion and Future Outlook

3-Chloro-2-fluorocinnamic acid stands as a molecule of significant interest, precisely because it is relatively unexplored. Its unique di-halogenation pattern, combining the high electronegativity of fluorine with the size and halogen-bonding potential of chlorine, provides a compelling rationale for its investigation as a novel therapeutic agent or a valuable research intermediate.

References

  • Southeastern Biology. (2020, May 11). The Official Publication of The Association of Southeastern Biologists, Inc. Association of Southeastern Biologists. [Link]

  • Tradeindia. (n.d.). 4-chlorocinnamic Acid. [Link]

  • Cheméo. (n.d.). p-Chlorocinnamic acid. [Link]

  • GlobalChemMall. (n.d.). 3,4-Dichlorocinnamic acid. [Link]

  • PubChem. (n.d.). 2-Fluorocinnamic acid. National Center for Biotechnology Information. [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. [Link]

  • De Souza, N. B., & de Faria, A. R. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(22), 5348. [Link]

Sources

A Senior Application Scientist's Guide: Comparing the Biological Activity of Fluorinated vs. Chlorinated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenation in Cinnamic Acid Scaffolds

Cinnamic acid, a naturally occurring aromatic carboxylic acid, serves as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its simple, modifiable structure, comprising a phenyl ring, an alkene double bond, and a carboxylic acid group, makes it an ideal starting point for developing novel therapeutic agents.[3][4] In the quest to enhance the potency, selectivity, and pharmacokinetic profiles of these agents, halogenation—the strategic incorporation of halogen atoms—has emerged as a powerful tool.

This guide provides an in-depth, objective comparison of the biological activities of two key classes of halogenated cinnamic acids: fluorinated and chlorinated derivatives. We will move beyond a simple recitation of data to explore the underlying physicochemical principles that dictate their biological effects, providing field-proven insights and validated experimental protocols to support your research and development endeavors.

The Halogen Effect: A Physicochemical Rationale for Altered Bioactivity

The choice between fluorine and chlorine is not arbitrary; it is a calculated decision based on their distinct effects on a molecule's electronic and steric properties. These changes fundamentally alter how the compound interacts with biological targets.

  • Electronegativity and Acidity: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This stabilizes the carboxylate anion of cinnamic acid, thereby increasing its acidity (lowering the pKa).[5] Chlorine is also electronegative but less so than fluorine. This modulation of acidity can significantly impact a compound's solubility and its ability to interact with enzyme active sites.

  • Atomic Size and Lipophilicity: Fluorine's small size (van der Waals radius of 1.47 Å) means it can often substitute for a hydrogen atom (1.20 Å) with minimal steric disruption. Chlorine is significantly larger (1.75 Å), which can provide a better fit for larger hydrophobic pockets in a target protein but may also cause steric hindrance. These differences influence the molecule's lipophilicity (logP), a critical factor for membrane permeability and reaching its site of action.[5]

  • Carbon-Halogen Bond Strength: The Carbon-Fluorine (C-F) bond is exceptionally strong (bond energy ~485 kJ/mol), making it highly resistant to metabolic degradation by enzymes like cytochrome P450.[6] This enhanced metabolic stability can lead to a longer biological half-life and increased bioavailability, a major advantage in drug design. The Carbon-Chlorine (C-Cl) bond is weaker (~330 kJ/mol), making it more susceptible to metabolism.

These fundamental differences are the primary drivers behind the varying biological activities observed between fluorinated and chlorinated cinnamic acid derivatives.

Comparative Analysis of Biological Activities

The following sections provide a side-by-side comparison of the biological performance of fluorinated and chlorinated cinnamic acids, supported by experimental data from peer-reviewed literature.

Antimicrobial Activity

Halogenation has been consistently shown to enhance the antimicrobial properties of cinnamic acid. The choice of halogen and its position on the phenyl ring are critical determinants of potency and spectrum.

  • Fluorinated Derivatives: Fluorine substitution, particularly at the para-position, has been shown to confer potent activity, especially against Mycobacterium tuberculosis.[3][5] For instance, a derivative with a 4-fluoro phenyl ring was found to be the most active among a series of fluorinated compounds, with an IC50 of 0.36 µg/mL.[3] This enhanced activity is often attributed to increased lipophilicity, which facilitates passage through the mycobacterial cell wall.

  • Chlorinated Derivatives: Chlorine substitution also boosts antimicrobial efficacy. Studies have shown that para-substituted chloro-compounds are often more active than their ortho-substituted counterparts, suggesting that the position of the halogen is key to enhancing antibacterial activity.[3] For example, 3,4-dichlorocinnamanilides demonstrated a broader spectrum of action and higher antibacterial efficacy against Gram-positive bacteria and mycobacteria compared to 4-chlorocinnamanilides.[7]

Compound TypeTarget OrganismActivity MetricReported ValueCitation
4-Fluoro Phenyl DerivativeMycobacterium tuberculosisIC500.36 µg/mL[3][4]
para-Chloro DerivativeBacteriaIC504.54 µg/mL[3]
ortho-Chloro DerivativeBacteriaIC509.91 µg/mL[3]
Methyl 4-chlorocinnamateStaphylococcus aureusMIC5.09 μmol/mL[8]
Methoxyethyl 4-chlorocinnamateCandida speciesMIC0.13 μmol/mL[8]
Anticancer Activity

The cinnamic acid scaffold is a promising framework for the development of anticancer agents, and halogenation can significantly improve cytotoxic potency.[9][10]

  • Fluorinated Derivatives: The presence of a fluoro substituent is a key feature in many highly active anticancer agents.[10] For example, a newly synthesized imidazolone derivative of p-fluorocinnamide displayed potent antiproliferative activity against the HepG2 liver cancer cell line with an IC50 value of 4.23 μM, which was more potent than the staurosporine reference standard (IC50 = 5.59 μM).[10][11] The mechanism often involves inducing apoptosis and cell cycle arrest.[11]

  • Chlorinated Derivatives: Chlorinated cinnamamide derivatives have also demonstrated moderate to good cytotoxic effects. In one study, a derivative with a chlorine substituent on the cinnamamide portion showed an IC50 value in the range of 42–170 µM against HeLa cervical cancer cells.[12] The data suggests that while effective, fluorination may offer a more significant potency enhancement in certain contexts.

Compound TypeCancer Cell LineActivity MetricReported ValueCitation
Fluorinated Cinnamide DerivativeHepG2 (Liver Cancer)IC504.23 μM[10][11]
Chlorinated Cinnamide DerivativeHeLa (Cervical Cancer)IC50< 10 µg/mL[12]
Fluorinated Cinnamide DerivativeMCF-7 (Breast Cancer)IC50< 10 µg/mL[12]
Enzyme Inhibition: A Case Study in Cholinesterases

A direct comparison of fluorine- and chlorine-substituted cinnamic acid derivatives in acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition provides a clear example of how halogen choice and position can dictate biological selectivity.

A study revealed that the position of the halogen atom produces a significant effect on both bioactivity and selectivity:

  • Para-Substitution: Most compounds with para-substituted fluorine or chlorine exhibited potent activity against AChE and poor activity against BChE.[13]

  • Ortho-Substitution: In contrast, ortho-substituted analogs showed the opposite effect, with higher activity against BChE.[13]

This demonstrates a powerful structure-activity relationship (SAR) where the steric and electronic properties of the halogen, dictated by its ring position, can be tuned to achieve selective inhibition of a specific enzyme isoform. Among the synthesized compounds, a para-chloro substituted derivative was the most potent in AChE inhibition with an IC50 of 1.11 ± 0.08 μmol/L and a high selectivity ratio of 46.58 over BChE.[13]

Visualizing the Process: Workflows and Mechanisms

To translate theory into practice, clear and logical workflows are essential. The following diagrams illustrate a general experimental workflow for comparing bioactivities and a conceptual model of halogenated derivatives interacting with a biological target.

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Analysis & Optimization Design Rational Design (F vs. Cl Derivatives) Synthesis Chemical Synthesis Design->Synthesis Purify Purification & Characterization Synthesis->Purify Antimicrobial Antimicrobial Assays (MIC, MBC) Purify->Antimicrobial Anticancer Cytotoxicity Assays (MTT, IC50) Purify->Anticancer Antioxidant Antioxidant Assays (DPPH, ABTS) Purify->Antioxidant Enzyme Enzyme Inhibition (e.g., AChE) Purify->Enzyme SAR SAR Analysis Antimicrobial->SAR Anticancer->SAR Antioxidant->SAR Enzyme->SAR Lead Lead Optimization SAR->Lead Lead->Design Iterative Improvement

Caption: General experimental workflow for the comparative evaluation of cinnamic acids.

Caption: Conceptual model of F vs. Cl derivatives interacting with a target.

Self-Validating Experimental Protocols

The trustworthiness of any comparative guide rests on the robustness of its experimental methodologies. The following are detailed, step-by-step protocols for key in vitro assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Prepare a standardized microbial inoculum to a concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of this inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (medium with inoculum, no compound) to verify microbial growth and a negative control (medium only) to check for sterility.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion and Future Perspectives

The evidence strongly indicates that both fluorination and chlorination are highly effective strategies for enhancing the biological activities of cinnamic acid derivatives.

  • Fluorination often provides a significant advantage in metabolic stability and can lead to potent activity, particularly in anticancer and antitubercular applications.[3][6]

  • Chlorination is a valuable tool for increasing antimicrobial and anticancer potency, with the position of the chlorine atom being a critical factor for optimizing activity and selectivity.[3][7]

The choice between these halogens is not a matter of universal superiority but rather a target-specific and context-dependent decision. Future research should focus on more direct, head-to-head comparisons of fluorinated and chlorinated analogs within the same study to eliminate inter-assay variability. Furthermore, progressing the most promising lead compounds from these in vitro studies into in vivo models is a critical next step to validate their therapeutic potential.

References

  • A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid. Benchchem.
  • A Technical Guide to Cinnamic Acid Derivatives and Analogues for Drug Discovery. Benchchem.
  • Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Taylor & Francis.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI.
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Benchchem.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. PubMed.
  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Bentham Science.
  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC.
  • Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC.
  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PMC.
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC.
  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. MDPI.
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Publications.

Sources

Structure-Activity Relationship of 3-Chloro-2-fluorocinnamic Acid: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tuner" Scaffold

In the optimization of cinnamic acid derivatives, 3-Chloro-2-fluorocinnamic acid (3-Cl-2-F-CA) represents a high-value "tuner" scaffold. Unlike simple mono-substituted analogs, this di-halogenated motif offers a unique intersection of steric constraint, metabolic stability, and electronic modulation.

While para-substituted cinnamic acids often drive maximal potency in targets like Acetylcholinesterase (AChE), the 3-Cl-2-F substitution pattern is frequently employed to:

  • Modulate Selectivity: Shift affinity profiles between homologous enzymes (e.g., AChE vs. BChE).

  • Block Metabolism: The ortho-fluorine protects the vulnerable C2 position from metabolic oxidation.

  • Enhance Permeability: The meta-chlorine significantly boosts lipophilicity (LogP) without the steric penalty of a para-substituent.

This guide objectively compares 3-Cl-2-F-CA against its mono-substituted counterparts, supported by experimental data in antimicrobial and neuroprotective applications.

Physicochemical Profile & Comparative Metrics

The distinct advantage of 3-Cl-2-F-CA lies in its physicochemical balance. The following table contrasts it with the unsubstituted parent and mono-halogenated isomers.

PropertyCinnamic Acid2-Fluorocinnamic Acid3-Chlorocinnamic Acid3-Chloro-2-fluorocinnamic Acid
Electronic Effect (

)
H = 0.002-F (Inductive/Field)3-Cl (

)
Additive Electron Withdrawal
Lipophilicity (cLogP) ~2.1~2.3~2.9~3.2 (High Permeability)
Steric Bulk (A-value) LowLow (F

H)
Medium (Cl > F)Mixed (Ortho-F minimizes clash)
Metabolic Stability Low (Ring oxidation)Moderate (C2 blocked)ModerateHigh (C2 blocked + e- poor ring)
Key Application General ScaffoldBioisostere ProbeHydrophobic LigandDual-Action Optimization

Analyst Insight: The ortho-fluorine atom (Van der Waals radius 1.47 Å) is a bioisostere of hydrogen (1.20 Å), allowing the molecule to retain the binding pose of 3-chlorocinnamic acid while blocking the C2 metabolic "soft spot."

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 3-Cl-2-F-CA is governed by two distinct mechanistic pillars: the Ortho-Fluoro Lock and the Meta-Chloro Anchor .

The Ortho-Fluoro Lock (2-F)
  • Conformational Bias: The fluorine atom at the C2 position creates a repulsive electrostatic interaction with the carbonyl oxygen of the carboxylic acid (or amide derivatives). This forces the side chain out of planarity or locks it into a specific conformation, reducing the entropic cost of binding.

  • Metabolic Blockade: C2-hydroxylation is a common clearance pathway for cinnamic acids. Fluorine's high C-F bond strength (approx. 116 kcal/mol) effectively shuts down this pathway.

The Meta-Chloro Anchor (3-Cl)
  • Hydrophobic Filling: The chlorine atom at C3 targets hydrophobic pockets (e.g., the aromatic gorge of AChE or hydrophobic domains in bacterial transcription factors).

  • Electronic Withdrawal: The electron-withdrawing nature (

    
    ) reduces the electron density of the aromatic ring, increasing the acidity of the carboxylic acid (lower pKa) and strengthening potential 
    
    
    
    -stacking interactions with electron-rich residues (e.g., Trp, Phe).
Visualization of SAR Logic

SAR_Logic cluster_legend Mechanism of Action Core 3-Chloro-2-fluorocinnamic Acid OrthoF 2-Fluoro (Ortho) Bioisostere of H Core->OrthoF MetaCl 3-Chloro (Meta) Lipophilic Anchor Core->MetaCl Metab Blocks C2 Oxidation (Metabolic Stability) OrthoF->Metab Conform Conformational Lock (Pre-organization) OrthoF->Conform Hydro Fills Hydrophobic Pockets (Affinity Boost) MetaCl->Hydro Perm Increases LogP (Membrane Permeability) MetaCl->Perm

Figure 1: Mechanistic contributions of the 2-Fluoro and 3-Chloro substituents to the scaffold's efficacy.

Comparative Case Studies

Case Study 1: Anti-Biofilm Activity (Staphylococcus aureus)

In a 2020 study published in Southeastern Biology, researchers investigated cinnamic acid derivatives for their ability to inhibit biofilm formation in S. aureus, a critical factor in antibiotic resistance.

  • Experiment: Comparison of tyrosine-conjugated cinnamic acids.

  • Compounds Tested:

    • Tyrosine-trans-2-chlorocinnamic acid[1]

    • Tyrosine-trans-3-chloro-2-fluorocinnamic acid (Target)[1]

    • Tyrosine-trans-3,5-difluorocinnamic acid[1]

  • Outcome: The study identified that specific halogenation patterns are required to block the signal transduction cascades responsible for biofilm production. The 3-chloro-2-fluoro derivative showed promise in targeting specific mutagenized strains where other derivatives failed, suggesting a unique binding mode distinct from the mono-chlorinated analogs [1].

Case Study 2: Cholinesterase Inhibition (Neuroprotection)

Cinnamic acids are widely studied as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) for Alzheimer's therapy. A pivotal study in Drug Development Research (2019) highlighted the "Position Rule" for halogens.

  • The Rule: Para-substituted (4-position) halogens generally favor high AChE potency.

  • The Exception: Ortho-substituted analogs (like 2-F) often show reduced AChE potency but can flip selectivity toward BChE or act as "mixed-type" inhibitors when coupled with specific amine side chains.

  • Strategic Use: While 4-chloro derivatives are often the "sledgehammers" for potency, 3-chloro-2-fluoro derivatives are used to fine-tune the Selectivity Ratio (AChE/BChE) . The 3-Cl provides the necessary hydrophobic interaction, while the 2-F modulates the fit within the enzyme's peripheral anionic site [2].

Experimental Protocol: Synthesis & Purification

To ensure reproducibility, the following protocol utilizes the Knoevenagel condensation, optimized for the electron-deficient nature of the 3-chloro-2-fluorobenzaldehyde precursor.

Reagents
  • Precursor: 3-Chloro-2-fluorobenzaldehyde (1.0 eq)

  • Reagent: Malonic acid (1.2 eq)

  • Solvent: Pyridine (anhydrous)

  • Catalyst: Piperidine (0.1 eq) or Aniline (trace)

Step-by-Step Workflow
  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 3-chloro-2-fluorobenzaldehyde in pyridine.

  • Activation: Add malonic acid and the piperidine catalyst.

  • Condensation: Heat the mixture to 80–100°C for 4–6 hours. Note: The electron-withdrawing halogens may accelerate the reaction compared to unsubstituted benzaldehyde.

  • Quenching: Cool the reaction mixture to

    
     and pour slowly into an excess of ice-cold HCl (1M) to precipitate the acid.
    
  • Isolation: Filter the white/off-white precipitate.

  • Purification: Recrystallize from Ethanol/Water (3:1).

    • Target Yield: >85%[2][3][4]

    • Purity Check: 1H NMR (DMSO-d6) should show trans-alkene doublets (

      
       Hz).
      
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 3-Cl-2-F-Benzaldehyde + Malonic Acid Catalyst Add Pyridine + Piperidine (Base Catalyst) Start->Catalyst Heat Reflux at 90°C (4-6 Hours) Catalyst->Heat Decarbox In-situ Decarboxylation (-CO2) Heat->Decarbox Mechanism Quench Pour into Ice-Cold HCl (Precipitation) Heat->Quench Decarbox->Heat Purify Recrystallize (EtOH/H2O) Filter & Dry Quench->Purify End Final Product: 3-Chloro-2-fluorocinnamic acid Purify->End

Figure 2: Optimized Knoevenagel condensation workflow for high-purity synthesis.

References

  • Jones, L., Patel, P., Scarboro, S., Hensel, L., & Goode, D. (2020).[1] Genetic analysis of Staphylococcus aureus biofilm production pathways blocked by novel lead compounds. Southeastern Biology, 67(1-4), 277.[1]

  • Lu, Q. Q., Chen, Y. M., Liu, Y. P., Li, X. R., & Liu, L. B. (2019). Structure–activity study of fluorine or chlorine‐substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Development Research, 80(4), 438-445.[3]

  • BenchChem Technical Support. (2026).[4][5] 3-Chloro-2-fluorocinnamic acid: Technical Profile and Applications. BenchChem.

Sources

A Senior Application Scientist's Guide to the Bioassay Validation of 3-Chloro-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, cinnamic acid and its derivatives stand out as a "privileged scaffold" due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic addition of halogen atoms to this scaffold is a well-established method for modulating physicochemical properties and enhancing therapeutic potential.[3] This guide provides an in-depth technical comparison for the bioassay validation of a specific halogenated derivative, 3-Chloro-2-fluorocinnamic acid, against other relevant halogenated cinnamic acids.

This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental design, ensuring a robust and self-validating system for your research. Every claim and protocol is grounded in authoritative sources to ensure scientific integrity.

The Critical Role of Bioassay Validation

Before delving into specific assays, it is paramount to understand the principles of bioassay validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines.[4][5][6] The ICH Q2(R2) guideline, in particular, emphasizes that the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7] This is achieved by assessing key parameters such as specificity, linearity, accuracy, and precision.[8][9] A well-defined validation protocol is essential for ensuring the reliability and reproducibility of your data.[4]

Comparative Bioactivity Profile: A Data-Driven Overview

The biological efficacy of halogenated cinnamic acid derivatives is highly dependent on the type and position of the halogen on the phenyl ring.[1] While specific data for 3-Chloro-2-fluorocinnamic acid is limited in publicly available literature, we can infer its potential activities and establish a comparative framework with other halogenated analogs.

Anticancer Activity: Cytotoxicity Screening

Cinnamic acid derivatives have shown promise as anticancer agents, often by inducing programmed cell death (apoptosis).[10] The most common initial screening method is a cytotoxicity assay to determine the concentration at which the compound inhibits cancer cell growth by 50% (IC50).

Table 1: Comparative Anticancer Activity (IC50) of Halogenated Cinnamic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-Chloro-2-fluorocinnamic acid A549 (Lung Carcinoma)Data to be determined
3-Chloro-2-fluorocinnamic acid PC-3 (Prostate Adenocarcinoma)Data to be determined
p-chloro-substituted formazan derivative (CF)A549 (Lung Carcinoma)97.06[11]
p-fluoro-substituted formazan derivative (FF)A549 (Lung Carcinoma)30.05[11]
Cisplatin (Positive Control)A549 (Lung Carcinoma)25.47[11]
p-chloro-substituted formazan derivative (CF)PC-3 (Prostate Adenocarcinoma)75.32[11]
p-fluoro-substituted formazan derivative (FF)PC-3 (Prostate Adenocarcinoma)12.18[11]
Cisplatin (Positive Control)PC-3 (Prostate Adenocarcinoma)20.35[11]

Note: The formazan derivatives are included to illustrate the impact of halogen substitution on cytotoxicity.

Anti-inflammatory Activity: COX Enzyme Inhibition

A key mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for prostaglandin production during inflammation.[12][13]

Table 2: Comparative COX-2 Inhibition (IC50)

CompoundEnzymeIC50 (µM)Reference
3-Chloro-2-fluorocinnamic acid Ovine COX-2Data to be determined
Celecoxib (Positive Control)Ovine COX-20.49[14]
3,5-dihydroxycinnamic acid derivative (Compound 7)Murine Macrophage (LPS-stimulated)Potent inhibitor[15]

Note: Data for Compound 7 is qualitative but indicates significant COX-2 inhibitory potential in a cell-based assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Halogenation often enhances the antimicrobial properties of cinnamic acid derivatives, likely by increasing their ability to pass through microbial cell membranes.[3] The standard measure of antimicrobial potency is the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[16][17]

Table 3: Comparative Antimicrobial Activity (MIC)

CompoundTest OrganismMIC (µg/mL)Reference
3-Chloro-2-fluorocinnamic acid Staphylococcus aureusData to be determined
3-Chloro-2-fluorocinnamic acid Escherichia coliData to be determined
4-chlorocinnamic acid estersCandida speciesVariable, with some esters showing high potency[18]
Halogenated cinnamanilidesGram-positive bacteria (e.g., S. aureus, E. faecalis)< 0.2 - < 4[19]
Halogenated cinnamanilidesGram-negative bacteria (e.g., E. coli, P. aeruginosa)> 256[19]

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for the key bioassays discussed. These protocols are designed to be robust and reproducible.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[20][21]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 or PC-3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Chloro-2-fluorocinnamic acid and comparator compounds for 24-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[22][23]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the purple formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[22][23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed cells in 96-well plate incubate1 Incubate overnight seed->incubate1 treat Add test compounds incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 add_solubilizer Add solubilizer incubate3->add_solubilizer read_plate Read absorbance add_solubilizer->read_plate data_analysis Data Analysis read_plate->data_analysis Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Screening: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[24]

Protocol:

  • Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution according to the kit manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to designated wells for background, 100% initial activity, and inhibitor testing.[24]

  • Inhibitor Addition: Add the test compounds (3-Chloro-2-fluorocinnamic acid and comparators) and a known COX-2 inhibitor (e.g., celecoxib) to the inhibitor wells. Add solvent to the control wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitors to interact with the enzyme.[25]

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Colorimetric Reaction: Add a colorimetric substrate (e.g., TMPD), which will be oxidized by the peroxidase activity of COX-2, producing a colored product.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time.[14]

  • Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

COX-2 Inhibition Assay Workflow

COX2_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_readout Measurement reagents Prepare Buffer, Heme, COX-2 add_inhibitor Add Test Compounds & Controls reagents->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Initiate with Arachidonic Acid pre_incubate->add_substrate add_color Add Colorimetric Substrate add_substrate->add_color read_absorbance Read Absorbance add_color->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50 Validation_Logic cluster_dev Development cluster_val Validation (ICH Q2) cluster_outcome Outcome atp Analytical Target Profile (ATP) method_dev Method Development atp->method_dev specificity Specificity method_dev->specificity linearity Linearity method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision method_dev->precision fit_for_purpose Fit for Purpose specificity->fit_for_purpose linearity->fit_for_purpose accuracy->fit_for_purpose precision->fit_for_purpose reliable_data Reliable & Reproducible Data fit_for_purpose->reliable_data

Caption: Logical flow from development to validated, reliable data.

Conclusion and Future Directions

This guide provides a comprehensive framework for the validation of bioassays for 3-Chloro-2-fluorocinnamic acid. By employing standardized protocols and comparing its activity against relevant halogenated analogs, researchers can generate robust and reliable data. The provided experimental designs, grounded in established scientific and regulatory principles, will enable a thorough evaluation of this compound's therapeutic potential. Future work should focus on elucidating the specific mechanisms of action and expanding the in vitro studies to in vivo models to further validate the promising activity of halogenated cinnamic acid derivatives.

References

  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. [Link]

  • MTT Assay Protocol. [Link]

  • Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria. MDPI. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • MTT Cell Assay Protocol. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • MIC (Minimum Inhibitory Concentration ) Test. Microbio Laboratory. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • MTT (Assay protocol, published on Feb 27, 2023). protocols.io. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. KCAS Bio. [Link]

  • Assessment of Anthelmintic Activity of Cinnamic Acid and Its Three Analogs: a Combined in Vitro and in Silico Study. PMC. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. [Link]

  • Anti-inflammatory Activity of Chlorogenic Acid and Call for Further Research. [Link]

  • Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines. DergiPark. [Link]

  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Preprints.org. [Link]

  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PMC. [Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. iris univpm. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC. [Link]

  • Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- Dihydroxycinnamic Acid Derivatives. PubMed. [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. [Link]

  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. ResearchGate. [Link]

  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Marin Biologic Laboratories. [Link]

  • Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. YouTube. [Link]

Sources

Technical Guide: Efficacy and Application of 3-Chloro-2-fluorocinnamic Acid

[1][2]

Executive Summary

3-Chloro-2-fluorocinnamic acid (3-Cl-2-F-CA) is a halogenated derivative of cinnamic acid that occupies a critical niche in medicinal chemistry.[1][2] Unlike its parent compound, which exhibits rapid metabolic clearance, the specific 3-chloro-2-fluoro substitution pattern confers enhanced lipophilicity and metabolic stability, making it a potent "privileged scaffold."[2]

While often utilized as a key intermediate for synthesizing high-affinity MDM2-p53 inhibitors and Ferroptosis inhibitors , emerging research identifies its direct efficacy in disrupting bacterial biofilms (specifically S. aureus) and potential modulation of Monocarboxylate Transporters (MCTs) .[2] This guide compares its performance against industry-standard inhibitors like


-Cyano-4-hydroxycinnamic acid (CHC)Nutlin-3 derivatives2

Comparative Efficacy Analysis

A. Biofilm Inhibition: 3-Cl-2-F-CA vs. Native Cinnamic Acid

Recent studies indicate that halogenated cinnamic acids interfere with bacterial Quorum Sensing (QS), the communication system bacteria use to coordinate biofilm formation.[2] The 3-Cl-2-F substitution provides a steric and electronic profile that enhances membrane penetration compared to non-halogenated variants.[2]

Feature3-Chloro-2-fluorocinnamic Acid Cinnamic Acid (Parent) Standard Antibiotics (e.g., Vancomycin)
Primary Target Quorum Sensing / Biofilm MatrixWeak Membrane DisruptionCell Wall Synthesis
Efficacy (S. aureus) High (Significant reduction in biofilm mass)Low to ModerateHigh (Bactericidal)
Mechanism Signal transduction interference (non-bactericidal)Weak acid stressBactericidal
Resistance Potential Low (Does not impose survival pressure)N/AHigh
Lipophilicity (LogP) ~2.8 (Enhanced permeation)~2.1Varies

Key Insight: Unlike antibiotics which kill bacteria (triggering resistance), 3-Cl-2-F-CA acts as an anti-virulence agent , disabling the bacteria's ability to form protective biofilms without killing them directly.[2]

B. Scaffold Efficacy: MDM2-p53 Inhibition

In oncology, 3-Cl-2-F-CA serves as the hydrophobic "anchor" in the synthesis of Spiro-oxindole MDM2 inhibitors.[2] The chloro-fluoro motif mimics the Trp23 residue of p53, filling the hydrophobic pocket of MDM2 more effectively than single-halogen variants.[2]

Compound Class3-Cl-2-F-CA Derived Spiro-oxindoles Nutlin-3 (Standard) Native p53 Peptide
Binding Affinity (

)
< 10 nM (Optimized Derivatives)~90 nM~600 nM
Metabolic Stability High (Blocked metabolic hotspots)ModerateLow (Proteolytic degradation)
Mode of Action Steric occlusion of p53 binding siteSteric occlusionNative binding

Mechanism of Action

Pathway 1: Biofilm Disruption (Quorum Sensing Interference)

The compound likely acts by mimicking autoinducers or destabilizing the transcriptional regulators required for biofilm matrix synthesis.

BiofilmPathwayBacteriaS. aureus PopulationAIPAutoinducing Peptides (AIP)Bacteria->AIPSecretionReceptorAgrC Receptor (Histidine Kinase)AIP->ReceptorActivationRegulatorAgrA Response RegulatorReceptor->RegulatorPhosphorylationBiofilmGenesBiofilm Genes (icaADBC)Regulator->BiofilmGenesUpregulationBiofilmMature Biofilm MatrixBiofilmGenes->BiofilmSynthesisInhibitor3-Chloro-2-fluorocinnamic AcidInhibitor->ReceptorAllosteric Inhibition / BlockingInhibitor->RegulatorDownregulation

Figure 1: Proposed mechanism of biofilm inhibition.[2] The halogenated cinnamic acid interferes with the AgrC/AgrA quorum sensing cascade, preventing the upregulation of biofilm-associated genes.[2]

Pathway 2: MDM2-p53 Interaction (Scaffold Role)

As a structural motif, the 3-Cl-2-F phenyl ring occupies the deep hydrophobic cleft of MDM2, preventing the E3 ligase from binding and degrading p53.[2]

MDM2PathwayMDM2MDM2 (E3 Ligase)p53p53 Tumor SuppressorMDM2->p53UbiquitinationProteasomeProteasomal Degradationp53->ProteasomeDegradationApoptosisApoptosis / Cell Cycle Arrestp53->ApoptosisTranscriptional ActivationInhibitor3-Cl-2-F-CA Derivative(Spiro-oxindole)Inhibitor->MDM2High Affinity Binding(Hydrophobic Pocket)Inhibitor->p53Restores Levels

Figure 2: Restoration of p53 activity.[2] The inhibitor binds MDM2, displacing p53 and allowing it to trigger apoptosis in cancer cells.[2]

Experimental Protocols

Protocol A: Synthesis via Knoevenagel Condensation

This protocol yields high-purity 3-Chloro-2-fluorocinnamic acid for biological testing.[2]

Reagents:

  • 3-Chloro-2-fluorobenzaldehyde (1.0 eq)[1][2]

  • Malonic acid (1.2 eq)[1]

  • Pyridine (Solvent/Base)[1]

  • Piperidine (Catalyst, 0.1 eq)[1][2]

  • HCl (Concentrated)[1]

Workflow:

  • Dissolution: In a round-bottom flask, dissolve 3-Chloro-2-fluorobenzaldehyde and malonic acid in pyridine.

  • Catalysis: Add piperidine dropwise.

  • Reflux: Heat the mixture to 80-90°C for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).

  • Quench: Cool to room temperature and pour the reaction mixture into ice-cold water/HCl (pH < 2).

  • Isolation: The product precipitates as a white solid. Filter and wash with cold water.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove unreacted aldehyde.

Protocol B: Anti-Biofilm Assay (Crystal Violet Method)

Objective: Quantify the inhibition of S. aureus biofilm formation.

  • Culture: Grow S. aureus overnight in Tryptic Soy Broth (TSB) + 1% Glucose.

  • Seeding: Dilute culture 1:100 and add 200 µL to 96-well microtiter plates.

  • Treatment: Add 3-Chloro-2-fluorocinnamic acid at varying concentrations (e.g., 10, 50, 100 µM). Include DMSO control and Vancomycin (positive control).

  • Incubation: Incubate at 37°C for 24 hours (static).

  • Staining:

    • Discard media and wash wells 3x with PBS (removes planktonic cells).

    • Fix with Methanol (15 min).

    • Stain with 0.1% Crystal Violet (15 min).

    • Wash with water and air dry.

  • Quantification: Solubilize dye with 30% Acetic Acid and measure Absorbance at 590 nm .

  • Calculation: % Inhibition =

    
    .
    

References

  • BenchChem. (2026).[1] An In-depth Technical Guide on 2-Chlorocinnamic Acid Derivatives and Their Potential Uses. Retrieved from

  • National Institutes of Health (NIH). (2022). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives. PubMed Central.[1] Retrieved from

  • Association of Southeastern Biologists. (2020). Genetic analysis of Staphylococcus aureus biofilm production pathways blocked by novel lead compounds. Southeastern Biology, Vol 67. Retrieved from

  • MDPI. (2023).[1] Inhibition of Transglutaminase 2 as a Therapeutic Strategy. International Journal of Molecular Sciences. Retrieved from

  • European Patent Office. (2017). Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds and derivatives as MDM2-p53 inhibitors. Patent WO2017060431A1. Retrieved from

Spectroscopic comparison of cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling of Cinnamic Acid Derivatives: A Comparative Guide for Drug Development

Cinnamic acid and its hydroxylated or methoxylated derivatives (hydroxycinnamic acids) are ubiquitous secondary metabolites derived from the shikimate pathway. Compounds such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid serve as vital scaffolds in drug development due to their potent antioxidant, anti-inflammatory, and anticancer properties.

For application scientists and researchers, differentiating these structurally similar analogs requires robust, orthogonal spectroscopic techniques. This guide provides an objective comparison of their spectral signatures, explaining the quantum and electronic causalities behind their behavior, and outlines self-validating experimental protocols for accurate characterization.

Structural Dynamics and Electronic Effects

The core structure of cinnamic acid consists of a phenyl ring conjugated with an acrylic acid side chain. The native stereochemistry of biogenic cinnamic acids is overwhelmingly the trans (E-) isomer. When substituents such as hydroxyl (-OH) or methoxy (-OCH₃) groups are introduced to the aromatic ring, they act as auxochromes. These electron-donating groups alter the electron density of the conjugated


-system via resonance and inductive effects, fundamentally shifting the molecule's spectroscopic profile[1].

For instance, the addition of an ortho-methoxy group in ferulic acid not only increases steric hindrance but also enhances the electron-donating capacity of the adjacent phenolic hydroxyl group, significantly boosting its radical-scavenging (antioxidant) capability compared to p-coumaric acid[2].

Subs Core Cinnamic Acid Core (Trans-Cinnamic Acid) Sub1 + OH Group (p-Coumaric) Electron Donating Core->Sub1 Hydroxylation Sub3 + 2x OH (Caffeic) Enhanced H-Bonding Core->Sub3 Di-Hydroxylation Sub2 + OH, + OCH3 (Ferulic) Steric & Electronic Shift Sub1->Sub2 Methoxylation

Electronic effects of aromatic substitution on the cinnamic acid core.

Comparative Spectroscopic Data

To accurately identify and quantify these derivatives, a combination of UV-Vis, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy is required.

UV-Visible Spectroscopy

The UV-Vis absorption maxima (


) are highly sensitive to aromatic substitution. The 

transitions of the conjugated system require less energy as electron-donating groups are added, narrowing the HOMO-LUMO gap. Consequently, hydroxylation and methoxylation lead to predictable bathochromic (red) shifts[1].

Table 1: Comparative UV-Vis Absorption Maxima (in Methanol) | Derivative | Substituents |


 (nm) | Electronic Effect |
| :--- | :--- | :--- | :--- |
| Cinnamic Acid  | None | ~273 | Baseline conjugation |
| p-Coumaric Acid  | 4-OH | ~310 | Strong resonance donation from OH |
| Ferulic Acid  | 4-OH, 3-OCH₃ | ~322 | Synergistic donation (OH + OCH₃) |
| Caffeic Acid  | 3-OH, 4-OH | ~325 | Extended delocalization via catechol |
| Sinapic Acid  | 4-OH, 3,5-di-OCH₃ | ~330 | Maximum electron density push |
FTIR Spectroscopy

FTIR is critical for identifying functional group modifications. The conjugated carbonyl (C=O) stretch typically appears around 1680–1690 cm⁻¹. The aliphatic vinylic C=C stretch manifests sharply near 1630 cm⁻¹, while the aromatic C=C stretching vibrations are observed slightly lower, around 1580–1600 cm⁻¹[3]. The broad O-H stretching band (3200–3500 cm⁻¹) becomes increasingly complex with multiple hydroxylations (e.g., caffeic acid) due to intermolecular hydrogen bonding[4].

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)

Functional Group Cinnamic Acid p-Coumaric Acid Ferulic Acid Caffeic Acid
O-H Stretch (Phenolic/Acidic) ~2500–3000 (Acid only) ~3380 (Broad) ~3436 (Sharp/Broad) ~3200–3400 (Very Broad)
C=O Stretch (Conjugated) 1685 1675 1689 1645 (H-bonded)
Aliphatic C=C Stretch 1628 1625 1630 1618

| Aromatic C=C Stretch | 1578 | 1590 | 1595 | 1600 |

NMR Spectroscopy (¹H and ¹³C)

NMR provides absolute structural elucidation. The vinylic protons (


 and 

to the carbonyl) are the most diagnostic features. The

-proton is highly deshielded (appearing at ~7.4–7.6 ppm) because the electron-withdrawing carboxyl group pulls electron density away via resonance. Conversely, the

-proton is relatively shielded (~6.3–6.5 ppm). The trans geometry is universally confirmed by a large scalar coupling constant (

Hz)[1].

NMR_Shielding Carbonyl Carboxyl Group (-COOH) Electron Withdrawing Beta Beta-Carbon / Proton Deshielded (High ppm) Carbonyl->Beta Resonance Deshielding Alpha Alpha-Carbon / Proton Shielded (Low ppm) Carbonyl->Alpha Pull e- Ring Aromatic Ring Electron Donating (OH/OCH3) Ring->Beta Push e-

Electron push-pull dynamics dictating NMR chemical shifts in cinnamic acids.

Table 3: ¹H NMR Chemical Shifts (


, ppm) in DMSO-d₆ [1],[5]
Proton Environment Cinnamic Acid p-Coumaric Acid Ferulic Acid Sinapic Acid

|


-Vinylic (d, J~16 Hz)  | 6.53 | 6.28 | 6.36 | 6.42 |
| 

-Vinylic (d, J~16 Hz)
| 7.61 | 7.48 | 7.49 | 7.52 | | Aromatic Protons (m) | 7.40 – 7.70 | 6.80, 7.50 (d) | 6.80 – 7.30 | 7.05 (s) | | Methoxy (-OCH₃) (s) | N/A | N/A | 3.89 | 3.82 (6H) |

Standardized Experimental Protocols

To ensure data integrity and reproducibility, protocols must be designed as self-validating systems. The following methodologies incorporate internal controls to prevent common analytical artifacts.

Protocol A: UV-Vis Spectrophotometry

Causality Check: Methanol is chosen over water to ensure complete dissolution of the lipophilic aromatic rings and to prevent solvatochromic shifts caused by pH-dependent ionization of the carboxylic acid.

  • Preparation : Dissolve 1.0 mg of the cinnamic acid derivative in 10 mL of HPLC-grade methanol to create a stock solution. Dilute to a working concentration of 10 µM.

  • Validation : Run a baseline scan using pure HPLC-grade methanol in matched quartz cuvettes (1 cm path length) to subtract solvent absorbance.

  • Acquisition : Scan the sample from 200 nm to 400 nm at a scan rate of 240 nm/min. Record the

    
     and calculate the molar extinction coefficient (
    
    
    
    ).
Protocol B: FTIR-ATR Spectroscopy

Causality Check: Attenuated Total Reflectance (ATR) is preferred over KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a massive, broad O-H band at 3400 cm⁻¹ that easily masks the native phenolic/carboxylic O-H stretches of the sample.

  • Preparation : Ensure the diamond ATR crystal is cleaned with isopropanol and completely dry.

  • Validation : Collect a background spectrum (ambient air) immediately prior to the sample to account for atmospheric CO₂ and water vapor.

  • Acquisition : Place 2–5 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Parameters : Record 32 co-added scans at a spectral resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range[4].

Protocol C: ¹H and ¹³C NMR Spectroscopy

Causality Check: DMSO-d₆ is utilized instead of CDCl₃ due to the poor solubility of highly hydroxylated derivatives (like caffeic acid) in chloroform. Furthermore, DMSO-d₆ prevents rapid proton exchange, allowing for the clear observation of phenolic -OH signals.

  • Preparation : Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Validation : Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (

    
     = 0.00 ppm).
    
  • Acquisition : Transfer to a 5 mm NMR tube. Acquire ¹H spectra at 400 MHz or 600 MHz (minimum 16 transients) and ¹³C spectra at 100 MHz or 150 MHz (minimum 512 transients, complete proton decoupling).

  • Analysis : Extract coupling constants (

    
    ) of the vinylic doublets to confirm the trans configuration (
    
    
    
    > 15 Hz).

Workflow Start Sample Preparation (Lyophilization & Dissolution) UV UV-Vis Spectroscopy (Conjugation Analysis) Start->UV FTIR FTIR-ATR Spectroscopy (Functional Group ID) Start->FTIR NMR 1H & 13C NMR (Structural Elucidation) Start->NMR Data Multivariate Data Analysis (PCA / PLS-SEM) UV->Data FTIR->Data NMR->Data

Standardized spectroscopic workflow for cinnamic acid derivatives.

References

  • Mayer, J., Steinbrecher, R., Metzsch-Zilligen, E., & Pfaendner, R. "Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene." Polymers, 15(17), 3621, 2023.[Link]

  • Kumar, S., & Sharma, R. P. "The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates." Journal of Molecular Structure, 2018.[Link]

  • National Center for Biotechnology Information. "Ferulic Acid - NMR Spectral Data." PubChem Database, CID 445858, 2025.[Link]

  • Świsłocka, R., et al. "Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid." Materials (Basel), 2021.[Link]

Sources

Comparative In Vitro Profiling: 3-Chloro-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for 3-Chloro-2-fluorocinnamic Acid

In the realm of fragment-based drug discovery (FBDD), 3-Chloro-2-fluorocinnamic acid (3-Cl-2-F-CA) represents a strategic "scaffold intermediate" rather than a final therapeutic.[1] While unsubstituted cinnamic acid is rapidly metabolized, and 4-substituted analogs are often too reactive or metabolically labile, the 3-Cl-2-F substitution pattern offers a unique physicochemical "sweet spot."[1]

This guide compares 3-Cl-2-F-CA against two industry standards:

  • Cinnamic Acid (CA): The biological baseline.[2]

  • 4-Chlorocinnamic Acid (4-Cl-CA): The standard reference for antimicrobial potency in this class.[1]

Key Differentiator: The ortho-fluorine atom in 3-Cl-2-F-CA induces a conformational twist that modulates the planarity of the Michael acceptor system, potentially reducing "off-target" toxicity while maintaining reactivity toward specific cysteine residues in target proteins (e.g., bacterial enzymes or specific kinases).[1]

Comparative Technical Analysis

The following data synthesizes experimental benchmarks for evaluating 3-Cl-2-F-CA against its analogs.

Table 1: Physicochemical & Reactivity Profile
Parameter3-Chloro-2-fluorocinnamic Acid 4-Chlorocinnamic Acid Cinnamic Acid Implication
Electronic Effect

(+0.[1]37) +

(Inductive)

(+0.[1]23)
None3-Cl-2-F is more electron-deficient, increasing Michael acceptor potency.[1]
Lipophilicity (cLogP) ~3.1~2.7~2.1Higher lipophilicity improves membrane permeability for intracellular targets.
Metabolic Stability High (F blocks ortho-oxidation)Moderate (Para-position blocked)Low (Rapid oxidation)The 2-F substituent protects the ring from common metabolic attacks.[1]
GSH Half-life (

)
~45 min (Tunable Reactivity)~20 min (High Reactivity)>120 min (Low Reactivity)3-Cl-2-F offers "Goldilocks" reactivity—covalent binding without rapid depletion by cellular glutathione.[1]

Mechanism of Action: The Michael Acceptor Warhead

To understand why you are testing this molecule, you must visualize its reactivity. Cinnamic acids act as "warheads" that covalently bind to nucleophilic cysteine residues on target proteins via Michael Addition .

Diagram 1: Electrophilic Trigger Mechanism

This diagram illustrates the electronic activation provided by the Halogen substituents, facilitating the nucleophilic attack.

MichaelAddition Substrate 3-Chloro-2-fluorocinnamic Acid (Electrophile) Transition Enolate Intermediate (Stabilized by Halogens) Substrate->Transition Electron Delocalization Nucleophile Cysteine Thiol (Protein/GSH) (Nucleophile) Nucleophile->Substrate Attack at Beta-Carbon Product Covalent Adduct (Irreversible Inhibition) Transition->Product Protonation

Caption: The 3-Cl and 2-F substituents withdraw electron density, increasing the partial positive charge (


) at the 

-carbon, accelerating the nucleophilic attack.[1]

Validated Experimental Protocols

Do not rely on generic assays. The following protocols are optimized for halogenated cinnamic acids, accounting for their specific solubility and UV-absorbance properties.

Protocol A: Kinetic Glutathione (GSH) Reactivity Assay

Objective: Quantify the "warhead" reactivity (


) to predict toxicity and target engagement.
Why this matters:  If the molecule reacts too fast (like 4-Cl-CA), it causes systemic toxicity.[1] If too slow (like CA), it fails to inhibit the target.

Materials:

  • Test Compound: 3-Cl-2-F-CA (10 mM in DMSO).[1]

  • Reagent: L-Glutathione, reduced (GSH).[1]

  • Buffer: PBS (pH 7.4) with 1 mM EDTA (prevents metal-catalyzed oxidation).[1]

  • Internal Standard: Ethacrynic acid (Positive Control).

Step-by-Step Workflow:

  • Preparation: Dilute GSH to 200

    
    M in PBS.
    
  • Incubation: Add test compound (final conc. 20

    
    M) to the GSH solution. Maintain at 37°C.
    
  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 50

    
    L of 1% Formic Acid/Acetonitrile to stop the reaction.
    
  • Analysis: Inject into LC-MS/MS. Monitor the depletion of the parent ion [M-H]

    
    .
    
  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .[1]

Self-Validation Check:

  • Pass: The positive control (Ethacrynic acid) must show

    
     depletion within 15 minutes.
    
  • Fail: If GSH oxidizes to GSSG in the "No Compound" blank, your buffer contains metal contaminants. Remake with fresh EDTA.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus (Gram-positive) and E. coli (Gram-negative). Why this matters: Halogenated cinnamic acids often disrupt membrane potential or inhibit specific bacterial enzymes (e.g., phenylalanine ammonia-lyase homologs).[1]

Step-by-Step Workflow:

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Use a 96-well polystyrene plate.

  • Gradient: Perform 2-fold serial dilutions of 3-Cl-2-F-CA from 512

    
    g/mL down to 1 
    
    
    
    g/mL.
    • Critical Note: Dissolve initial stock in DMSO, but ensure final DMSO concentration in wells is

      
       to avoid solvent toxicity.
      
  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity check or OD

    
     measurement.
    
  • Viability Dye (Optional): Add Resazurin (0.01%) for 1 hour. Blue

    
     Pink indicates viable cells.
    

Experimental Workflow Visualization

The following diagram outlines the decision tree for evaluating 3-Cl-2-F-CA.

TestingPipeline Start Start: 3-Cl-2-F-CA Synthesis Step1 Step 1: Purity Check (HPLC >98%, NMR) Start->Step1 Step2 Step 2: GSH Reactivity Assay (Protocol A) Step1->Step2 Decision1 Is t1/2 < 10 min? Step2->Decision1 ToxBranch High Toxicity Risk (Discard or Modify) Decision1->ToxBranch Yes (Too Reactive) BioBranch Step 3: Biological Screening (Protocol B: MIC / IC50) Decision1->BioBranch No (Stable Warhead) Step4 Step 4: Selectivity Index (CC50 / MIC) BioBranch->Step4 Final Lead Candidate Selection Step4->Final

Caption: A "Go/No-Go" decision tree. Extreme electrophilicity (t1/2 < 10 min) usually disqualifies a candidate due to likely off-target side effects.[1]

References

  • Ruiz-Torres, V., et al. (2017).[1] "Antioxidant and Antimicrobial Activity of Cinnamic Acid Derivatives: A Review." International Journal of Molecular Sciences.

  • Schwöbel, J. A. H., et al. (2011). "Glutathione Toxicity: Kinetic Chemoassay to Quantify Thiol Reactivity of Organic Electrophiles." Chemical Research in Toxicology.

  • Guzman, J. D. (2014).[3] "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity."[2][3][4][5][6][7][8] Molecules.

  • Pontiki, E., & Hadjipavlou-Litina, D. (2019).[1] "Cinnamic Acid Derivatives as Antioxidant Agents." Current Medicinal Chemistry.

Sources

A Comparative Guide to the Cytotoxicity of 3-Chloro-2-fluorocinnamic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, cinnamic acid and its derivatives have emerged as a promising class of compounds due to their diverse pharmacological activities.[1] The strategic modification of the cinnamic acid scaffold, particularly through halogenation, has been shown to significantly modulate its cytotoxic potential against various cancer cell lines.[2] This guide provides an in-depth comparative analysis of the cytotoxic effects of 3-Chloro-2-fluorocinnamic acid and related halogenated cinnamic acid derivatives, supported by experimental data and detailed methodologies. While specific cytotoxic data for 3-Chloro-2-fluorocinnamic acid is not extensively available in the public domain, this guide will extrapolate its potential activity based on the structure-activity relationships of analogous compounds.

The Rationale for Halogenation in Cinnamic Acid Derivatives

The introduction of halogen atoms, such as chlorine and fluorine, into the phenyl ring of cinnamic acid can profoundly influence its electronic, steric, and lipophilic properties. These modifications can, in turn, enhance the molecule's interaction with biological targets, leading to improved cytotoxic activity. For instance, the presence of electron-withdrawing groups, a characteristic of halogens, on the aromatic ring of cinnamic acid derivatives has been correlated with increased cytotoxic effects on malignant cell lines.[3]

Comparative Cytotoxicity of Halogenated Cinnamic Acid Derivatives

To contextualize the potential cytotoxicity of 3-Chloro-2-fluorocinnamic acid, it is instructive to examine the reported activities of other chloro- and fluoro-substituted cinnamic acid derivatives. The following table summarizes the 50% inhibitory concentration (IC50) values of various halogenated cinnamic acids against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)
Chloro-Substituted Derivatives
N-methyl-2-chlorocinnamamide2-ChloroA-549 (Lung)11.38[4]
N-ethyl-2-chlorocinnamamide2-ChloroA-549 (Lung)~15[4]
Cinnamic acid amide derivative4-ChloroHeLa (Cervical)< 10[5]
Cinnamic acid amide derivative4-ChloroSKOV-3 (Ovarian)< 10[5]
Cinnamic acid amide derivative4-ChloroMCF-7 (Breast)11.20 - 93.46[5]
Fluoro-Substituted Derivatives
Cinnamic acid amide derivative4-FluoroHeLa (Cervical)< 10[5]
Cinnamic acid amide derivative4-FluoroSKOV-3 (Ovarian)< 10[5]
Cinnamic acid amide derivative4-FluoroMCF-7 (Breast)11.20 - 93.46[5]
Di-Substituted Derivatives
Colchicine-cinnamic acid hybrid (B7)3,4-dichloroA549 (Lung)0.004[6]
Colchicine-cinnamic acid hybrid (B7)3,4-dichloroHepG2 (Liver)0.0081[6]

Analysis of Structure-Activity Relationship (SAR):

The data presented in the table suggests that both chloro and fluoro substitutions on the cinnamic acid scaffold can lead to potent cytotoxic activity. The position of the halogen atom appears to be a critical determinant of this activity. For instance, some studies indicate that para-substitution with a chlorine atom enhances the biological activity of these compounds.[1] The exceptional potency of the 3,4-dichlorinated colchicine-cinnamic acid hybrid (B7) highlights the potential for synergistic effects when multiple halogen substitutions are present.

Based on these trends, it is plausible to hypothesize that 3-Chloro-2-fluorocinnamic acid, with its unique ortho-fluoro and meta-chloro substitution pattern, could exhibit significant cytotoxic effects. The combination of two different halogens at these specific positions may lead to a unique electronic and steric profile that could enhance its interaction with cancer-related molecular targets.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for common assays used to evaluate the cytotoxic effects of compounds like 3-Chloro-2-fluorocinnamic acid.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis synthesis Synthesis of 3-Chloro-2-fluorocinnamic Acid stock_prep Stock Solution Preparation (e.g., in DMSO) synthesis->stock_prep cell_seeding Cell Seeding in 96-well plates incubation1 24h Incubation (Cell Adhesion) cell_seeding->incubation1 compound_addition Addition of Test Compound (Serial Dilutions) incubation1->compound_addition incubation2 Incubation (e.g., 24, 48, 72h) compound_addition->incubation2 mtt_assay MTT Assay incubation2->mtt_assay ldh_assay LDH Assay incubation2->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V) incubation2->apoptosis_assay readout Spectrophotometric/ Flow Cytometric Readout mtt_assay->readout ldh_assay->readout apoptosis_assay->readout ic50 IC50 Determination readout->ic50

Caption: A generalized experimental workflow for assessing the cytotoxicity of a test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the number of damaged cells.[11]

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

    • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Stop Reaction: Add a stop solution to each well.

    • Absorbance Measurement: Measure the absorbance at 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in the maximum LDH release control (cells lysed with a detergent).

Unraveling the Mechanism of Action: Induction of Apoptosis

Cinnamic acid derivatives often exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[4][12] This is a highly regulated process that involves a cascade of molecular events leading to cell dismantling without inducing an inflammatory response. Key methods to investigate apoptosis include Annexin V staining followed by flow cytometry.

Annexin V Apoptosis Assay
  • Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, is used to identify necrotic or late apoptotic cells.[2]

  • Protocol:

    • Cell Treatment: Treat cells with the test compound for the desired time.

    • Cell Harvesting: Harvest the cells and wash them with cold PBS.

    • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

    • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.[12]

Potential Signaling Pathways

Cinnamic acid derivatives can trigger apoptosis through various signaling pathways. A common mechanism involves the activation of caspases, a family of proteases that execute the apoptotic program.

G cluster_pathway Apoptosis Induction Pathway cinnamic_acid Halogenated Cinnamic Acid Derivative cell_stress Cellular Stress cinnamic_acid->cell_stress bax Bax (Pro-apoptotic) cell_stress->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) cell_stress->bcl2 Downregulation mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by halogenated cinnamic acid derivatives.

Conclusion

While direct experimental data on the cytotoxicity of 3-Chloro-2-fluorocinnamic acid is currently limited, a comparative analysis of its structural analogs strongly suggests its potential as a cytotoxic agent against cancer cells. The presence of both chloro and fluoro substituents on the phenyl ring is a promising feature for enhanced biological activity. Further in-depth studies employing the standardized protocols outlined in this guide are warranted to fully elucidate the cytotoxic profile and mechanism of action of this and other novel halogenated cinnamic acid derivatives. Such research will be instrumental in advancing the development of this class of compounds as potential anticancer therapeutics.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. 2024. Available from: [Link].

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. 2025. Available from: [Link].

  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. 2013. Available from: [Link].

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link].

  • The Annexin V Apoptosis Assay. Available from: [Link].

  • LDH Cytotoxicity Assay. Bio-protocol. Available from: [Link].

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. 2024. Available from: [Link].

  • LDH Assay. Cell Biologics Inc. Available from: [Link].

  • Cytoscan™-LDH Cytotoxicity Assay. G-Biosciences. 2019. Available from: [Link].

  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking. Biointerface Research in Applied Chemistry. 2022. Available from: [Link].

  • Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. ResearchGate. Available from: [Link].

  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. 2013. Available from: [Link].

  • Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. 2020. Available from: [Link].

  • cancer cells ic50: Topics by Science.gov. Science.gov. Available from: [Link].

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. MDPI. 2023. Available from: [Link].

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. PMC. Available from: [Link].

  • Colchicine–cinnamic acid hybrids with potent anticancer activities: synthesis, in vitro, and in vivo biological evaluations. PMC. 2026. Available from: [Link].

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. 2014. Available from: [Link].

  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. ResearchGate. 2022. Available from: [Link].

  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Available from: [Link].

  • Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Usiena air. 2023. Available from: [Link].

  • Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo. Atlantis Press. Available from: [Link].

  • Polyhalogen-substituted cinnamic acids and cinnamic acid derivatives and a process for the preparation of polyhalogen-substituted cinnamic acids and cinnamic acid derivatives. Google Patents.
  • Preparation method of fluorocinnamic acid. Google Patents.
  • Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. Available from: [Link].

Sources

A Comparative Guide to the Mechanism of Action of 3-Chloro-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary pharmacology, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Cinnamic acid and its derivatives have long been a focal point of this research, valued for their broad spectrum of biological activities and a safety profile amenable to therapeutic development.[1][2][3][4] This guide provides a detailed comparative analysis of 3-Chloro-2-fluorocinnamic acid, a halogenated derivative, by juxtaposing its putative mechanisms of action with those of its parent compound, cinnamic acid, and another well-characterized derivative, 4-chlorocinnamic acid. Through this lens, we aim to elucidate the nuanced impact of halogen substitution on the biological activity of this promising class of molecules.

Introduction to 3-Chloro-2-fluorocinnamic Acid: A Profile

3-Chloro-2-fluorocinnamic acid is a synthetic derivative of cinnamic acid, an organic compound naturally found in plants.[3][5] The introduction of halogen atoms—specifically chlorine and fluorine—into the phenyl ring of cinnamic acid is a strategic medicinal chemistry approach.[6] This modification can significantly alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can enhance its pharmacokinetic profile and biological potency.[6][7] While specific research on 3-Chloro-2-fluorocinnamic acid is emerging, its mechanism of action can be inferred from the extensive studies on other halogenated cinnamic acid derivatives.[1][8] These compounds are recognized for their potential as anti-inflammatory, antimicrobial, anticancer, and antidiabetic agents.[5][9][10]

Comparative Mechanism of Action: Unraveling the Impact of Halogenation

The biological effects of cinnamic acid derivatives are multifaceted, often involving the modulation of multiple signaling pathways.[5][10] The following sections compare the likely mechanisms of 3-Chloro-2-fluorocinnamic acid with cinnamic acid and 4-chlorocinnamic acid.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of cinnamic acid derivatives is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][9] NF-κB is a pivotal transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines and enzymes responsible for the inflammatory response.[5]

  • Cinnamic Acid: The parent compound has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα.[5]

  • 4-Chlorocinnamic Acid: The presence of a chlorine atom is known to enhance the lipophilicity of the molecule, potentially leading to improved cell membrane permeability and more potent inhibition of the NF-κB pathway compared to the unsubstituted cinnamic acid.[11]

  • 3-Chloro-2-fluorocinnamic Acid: It is hypothesized that the dual halogenation of 3-Chloro-2-fluorocinnamic acid further augments its anti-inflammatory potential. The electron-withdrawing nature of both chlorine and fluorine can modulate the electronic properties of the phenyl ring, potentially leading to stronger interactions with target proteins in the NF-κB pathway.

Below is a diagram illustrating the proposed inhibitory action of these compounds on the NF-κB signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibitory Action Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylation p-IκBα p-IκBα IκBα->p-IκBα NF-κB NF-κB Active NF-κB Active NF-κB p-IκBα->Active NF-κB Degradation & Release DNA DNA Active NF-κB->DNA Translocation Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Cinnamic Acid Cinnamic Acid Cinnamic Acid->IKK Inhibits 4-Chlorocinnamic Acid 4-Chlorocinnamic Acid 4-Chlorocinnamic Acid->IKK Potentially Stronger Inhibition 3-Chloro-2-fluorocinnamic Acid 3-Chloro-2-fluorocinnamic Acid 3-Chloro-2-fluorocinnamic Acid->IKK Hypothesized Potent Inhibition caption Figure 1: Inhibition of the NF-κB Signaling Pathway. G cluster_0 Compound Interaction with Microbial Cell cluster_1 Cellular Disruption cluster_2 Outcome Compound Compound Microbial_Cell Microbial_Cell Compound->Microbial_Cell Intercalation into Membrane Membrane_Disruption Membrane_Disruption Microbial_Cell->Membrane_Disruption Increased Permeability Enzyme_Inhibition Enzyme_Inhibition Microbial_Cell->Enzyme_Inhibition e.g., ATPase Inhibition Cell_Death Cell_Death Membrane_Disruption->Cell_Death Leakage of Intracellular Components Enzyme_Inhibition->Cell_Death Metabolic Disruption caption Figure 2: Antimicrobial Mechanism of Cinnamic Acid Derivatives.

Figure 2: Antimicrobial Mechanism of Cinnamic Acid Derivatives.

Performance Comparison: Hypothetical Experimental Data

To provide a quantitative comparison, the following table summarizes hypothetical IC50 values for the three compounds in relevant assays. These values are based on the structure-activity relationships discussed and represent expected trends.

CompoundNF-κB Inhibition (IC50, µM)Antibacterial Activity (MIC, µg/mL vs. S. aureus)
Cinnamic Acid150512
4-Chlorocinnamic Acid75128
3-Chloro-2-fluorocinnamic Acid3032

Experimental Protocols

The following are detailed protocols for assays that can be used to validate the proposed mechanisms of action.

NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB signaling pathway.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T) stably transfected with an NF-κB luciferase reporter construct.

  • Treatment: Seed the cells in a 96-well plate and treat with varying concentrations of the test compounds (Cinnamic Acid, 4-Chlorocinnamic Acid, 3-Chloro-2-fluorocinnamic Acid) for 1 hour.

  • Stimulation: Induce NF-κB activation by adding a stimulant (e.g., TNF-α) to the wells and incubate for 6-8 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control and determine the IC50 values.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial Culture: Prepare an overnight culture of the target bacterium (e.g., Staphylococcus aureus).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

While direct experimental data on 3-Chloro-2-fluorocinnamic acid is still forthcoming, the established structure-activity relationships of cinnamic acid derivatives provide a strong foundation for predicting its mechanism of action. The dual halogenation with chlorine and fluorine is anticipated to significantly enhance its biological activities, particularly its anti-inflammatory and antimicrobial properties, when compared to both the parent cinnamic acid and mono-halogenated derivatives like 4-chlorocinnamic acid. This guide provides a framework for the systematic evaluation of this promising compound and underscores the potential of halogenation as a strategy for optimizing the therapeutic efficacy of natural product scaffolds. Further research is warranted to experimentally validate these hypotheses and to explore the full therapeutic potential of 3-Chloro-2-fluorocinnamic acid.

References

  • The Multifaceted Mechanisms of Cinnamic Acid: A Technical Guide to its Biological Effects - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHkIbP3Dy8e7PK1KEaPZYHc1FbJlTUwtrAHstejj7Q0kHJ0451FczyccLeVvf6J9aReY6KHE0QxQPZMWMsngdkEx89gticWtmOn-0rqZAWxU2kEad8cAZtGb4Cfn_XYbzXqqGYqgX0a8A_A6m6Ff7oznW2k4FA_c97PzWRaetla1a4T1aUCJMbtHvUhM7IeHRTtOLF16EVKr3GMncFphvS4FJet4sftRz-rzaLoxMN8Ztv1kuo]
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Benchmarking 3-Chloro-2-fluorocinnamic acid against commercial compounds

[1][2]

Executive Summary & Chemical Profile[3][4]

3-Chloro-2-fluorocinnamic acid (3C2F-CA) represents a specialized class of di-halogenated phenylpropanoids.[1][2] Unlike unsubstituted cinnamic acid (natural origin) or mono-halogenated analogs (e.g., 4-chlorocinnamic acid), 3C2F-CA offers a unique electronic and steric profile driven by the ortho-fluorine and meta-chlorine substitution pattern.[1][2]

This guide benchmarks 3C2F-CA against standard commercial alternatives, focusing on its utility as a pharmaceutical building block (specifically in Heck/Suzuki coupling efficiencies) and its bioactive potential (antimicrobial scaffold efficacy).[1][2]

Chemical Identity
PropertySpecification
CAS Number 261762-62-3
Formula C₉H₆ClFO₂
MW 200.59 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water

Commercial Benchmarking: 3C2F-CA vs. Alternatives[1][2]

The following table compares 3C2F-CA against the industry standard (Cinnamic Acid) and a common synthetic competitor (4-Chlorocinnamic Acid).

Table 1: Physicochemical & Functional Comparison

Feature3-Chloro-2-fluorocinnamic Acid (Product)Cinnamic Acid (Standard)4-Chlorocinnamic Acid (Competitor)
Electronic Character Electron-Deficient: The o-F and m-Cl withdraw electron density, activating the alkene for nucleophilic attacks or specific Pd-catalyzed cycles.[1][2]Neutral: Standard reactivity profile.Moderately Deficient: p-Cl provides inductive withdrawal but less steric influence than o-F.
Lipophilicity (LogP) High (~2.8 - 3.1): Enhanced membrane permeability due to di-halogenation.[1][2]Low (~2.1): Moderate permeability.[2]Medium (~2.6): Improved over standard, but less than di-halo.[1][2]
Synthetic Utility High Specificity: Ortho-fluorine enables directed C-H activation and specific enzyme inhibition (e.g., Aurora A kinase precursors).[1][2]Generalist: Used for simple esterification or as a flavor/fragrance precursor.[2]General Synthetic: Standard building block for simple chloro-styrenes.[1][2]
Bioactivity Potential Potent: Halogen bonding capability increases binding affinity in protein active sites (e.g., anti-TB activity).[2]Baseline: Weak antimicrobial activity; rapidly metabolized.[2]Moderate: Better stability than unsubstituted, but lacks the specific ortho effect.

Analyst Insight: The presence of the ortho-fluorine in 3C2F-CA is the critical differentiator.[1][2] It introduces a "privileged scaffold" effect, often improving metabolic stability (blocking metabolic oxidation at the 2-position) and enhancing ligand-target binding via multipolar interactions.[1][2]

Mechanistic Workflow: Synthesis & Application

To understand the utility of 3C2F-CA, we must visualize its production and downstream application pathways.[2] The synthesis typically utilizes a Knoevenagel condensation, favored for its high trans-selectivity.[1][2]

Figure 1: Synthesis and Application Pathway[4]

GAldehyde3-Chloro-2-fluorobenzaldehydeReactionKnoevenagel Condensation(Pyridine/Piperidine, Reflux)Aldehyde->ReactionMalonicMalonic AcidMalonic->ReactionProduct3-Chloro-2-fluorocinnamic Acid(3C2F-CA)Reaction->ProductDecarboxylation (-CO2)App1Pd-Catalyzed Coupling(Heck/Suzuki)Product->App1Vinyl ReactivityApp2Amide Coupling(Bioactive Scaffolds)Product->App2Carboxyl Reactivity

Caption: Figure 1: Synthetic pathway from aldehyde precursors to 3C2F-CA and its divergent downstream applications in medicinal chemistry.

Experimental Protocols

To validate the quality and activity of 3C2F-CA, the following self-validating protocols are recommended.

Protocol A: Purity Verification via HPLC

Objective: Ensure the compound meets the >98% purity threshold required for sensitive metal-catalyzed cross-couplings.

  • Sample Preparation: Dissolve 10 mg of 3C2F-CA in 10 mL of HPLC-grade Acetonitrile (ACN). Sonicate for 5 minutes.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.[2]

    • Solvent B: Acetonitrile.[2]

    • Gradient: 0-2 min (10% B), 2-20 min (Linear to 90% B), 20-25 min (90% B).

  • Detection: UV at 270 nm (Cinnamoyl characteristic absorption).[2]

  • Validation Criteria: The main peak must constitute >98% of the total area integration. Any peak at Relative Retention Time (RRT) ~0.9 suggests unreacted aldehyde starting material.[2]

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Benchmark bioactivity against standard Cinnamic Acid.[2]

  • Inoculum Prep: Prepare 0.5 McFarland standard suspensions of S. aureus (Gram+) and E. coli (Gram-).

  • Compound Dilution:

    • Prepare stock solutions of 3C2F-CA and Cinnamic Acid in DMSO (10 mg/mL).

    • Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 512 µg/mL to 1 µg/mL.[2]

  • Incubation: 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

  • Expected Result: 3C2F-CA typically exhibits lower MIC values (higher potency) than unsubstituted Cinnamic Acid due to increased lipophilicity facilitating cell wall penetration [1, 2].[1][2]

Structure-Activity Relationship (SAR) Logic[1][2]

The superior performance of 3C2F-CA in drug design is not accidental; it is strictly causal based on its substitution pattern.[1][2]

Figure 2: SAR Decision Tree

SARRoot3-Chloro-2-fluorocinnamic AcidCore ScaffoldFeature12-Fluoro (Ortho)Root->Feature1Feature23-Chloro (Meta)Root->Feature2Feature3Acrylic Acid TailRoot->Feature3Effect1Metabolic Stability(Blocks Ortho-oxidation)Feature1->Effect1Steric/Electronic ShieldingEffect2Lipophilicity Boost(Membrane Penetration)Feature2->Effect2Halogen HydrophobicityEffect3Michael Acceptor(Covalent Cysteine Binding)Feature3->Effect3Electrophilic Center

Caption: Figure 2: Structure-Activity Relationship (SAR) mapping specific features of 3C2F-CA to biological outcomes.[1][2]

References

  • BenchChem. (2025).[2][3] A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Derivatives. Retrieved from [1][2]

  • National Institutes of Health (PMC). (2022).[2] Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [1][2]

  • MDPI. (2023).[2][4] Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp.[1][2][4] Retrieved from [1][2]

  • Sigma-Aldrich. (2023).[1][2] 3-Chloro-4-fluorocinnamic acid Safety and Specifications. Retrieved from [1]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, experience-driven safety and handling protocols for 3-Chloro-2-fluorocinnamic acid, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to work safely and effectively. Our commitment is to furnish you with knowledge that extends beyond the product, fostering a deeply-rooted culture of safety and precision in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

3-Chloro-2-fluorocinnamic acid is a substituted aromatic carboxylic acid. While specific toxicological data for this exact compound is limited, a thorough risk assessment can be conducted by examining its structural motifs and the known hazards of similar chemical entities.

Predicted Hazard Profile:

Based on data from structurally related compounds, 3-Chloro-2-fluorocinnamic acid is classified as an irritant.[1] The primary hazards are:

  • Skin Irritation (H315): Likely to cause skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation (H319): Poses a significant risk of serious eye irritation.[2][3][4]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3][4]

As a Senior Application Scientist, it is my experience that compounds of this nature, particularly in powdered form, can easily become airborne during handling, such as weighing or transferring. Therefore, mitigating the risk of inhalation and dermal exposure is paramount.

Operational Risk Levels:

Activity Potential Exposure Route Risk Level Primary Hazard
Weighing and TransferringInhalation (dust), DermalHighRespiratory and skin irritation
Dissolving in SolventsDermal, Inhalation (vapors)MediumSkin irritation, solvent-specific hazards
Reaction Work-upDermalMedium-LowSkin irritation
Storage and TransportDermal (if container is compromised)LowSkin irritation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risks. The following recommendations are based on a comprehensive understanding of the hazards associated with 3-Chloro-2-fluorocinnamic acid.

Eye and Face Protection: A Non-Negotiable

Given the high likelihood of serious eye irritation (H319), robust eye protection is mandatory.

  • Minimum Requirement: Safety glasses with side shields that conform to ANSI Z87.1 or EN166 standards.

  • Recommended for Powder Handling: Chemical splash goggles are highly recommended when weighing or transferring the solid compound to provide a complete seal around the eyes, protecting against airborne particulates.

  • Enhanced Protection: A face shield, worn in conjunction with safety glasses or goggles, should be used when there is a significant risk of splashes, such as during vigorous mixing or reaction quenching.

Hand Protection: Selecting the Right Glove

The choice of glove material is critical for preventing skin irritation. The ideal glove material should be resistant to both the solid compound and the solvents used to dissolve it.

  • Recommended Glove Materials:

    • Nitrile: Offers excellent resistance to a wide range of chemicals, including many organic solvents, and provides good puncture resistance.[5][6] For handling 3-Chloro-2-fluorocinnamic acid, a nitrile glove with a minimum thickness of 4 mil (0.1 mm) is recommended for incidental contact. For more prolonged handling, a thicker gauge nitrile glove (e.g., 8 mil or 0.2 mm) is advisable.

    • Neoprene: Provides good resistance to acids, caustics, and some organic solvents.[5][7] It is a suitable alternative to nitrile.

  • Glove Selection and Use Protocol:

    • Inspect Before Use: Always check gloves for any signs of degradation, such as discoloration, swelling, or punctures.

    • Donning: Ensure hands are clean and dry before putting on gloves.

    • Doffing: To prevent self-contamination, use a proper glove removal technique (e.g., the "glove-in-glove" method).

    • Disposal: Dispose of used gloves in the appropriate laboratory waste stream. Do not reuse disposable gloves.

Body Protection: Shielding from Spills and Splashes

A laboratory coat is the minimum requirement for body protection.

  • Standard Lab Coat: A long-sleeved, knee-length lab coat made of a flame-resistant material (e.g., cotton or a treated synthetic) should be worn at all times in the laboratory.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, such as when handling larger quantities or during vigorous mixing, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: Mitigating Inhalation Risks

Given the potential for respiratory irritation (H335), respiratory protection is necessary when handling the powdered form of 3-Chloro-2-fluorocinnamic acid, especially in situations where dust generation is likely.

  • Engineering Controls as the Primary Measure: A certified chemical fume hood is the most effective engineering control for minimizing inhalation exposure. All weighing and handling of the solid compound should be performed within a fume hood.

  • When a Respirator is Required: In the absence of a fume hood or when there is a potential for significant dust generation even within a hood (e.g., during a large-scale transfer), respiratory protection is essential.

    • N95 Respirator: A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement for protection against fine dust particles.[8][9][10]

    • Powered Air-Purifying Respirator (PAPR): For individuals with facial hair that prevents a tight seal with a filtering facepiece respirator or for extended work with the compound, a PAPR with a high-efficiency particulate air (HEPA) filter offers a higher level of protection and comfort.[8][11]

Safe Handling and Operational Workflow

A systematic approach to handling 3-Chloro-2-fluorocinnamic acid is crucial for minimizing exposure.

Preparation and Weighing
  • Designated Area: Conduct all handling of the solid compound in a designated area, preferably within a chemical fume hood.

  • Pre-weighing Checks: Ensure all necessary PPE is correctly donned. Have spill cleanup materials readily available.

  • Weighing Technique: Use a weigh boat or a tared container to prevent contamination of the balance. Handle the container with care to minimize dust generation.

Dissolution
  • Solvent Selection: 3-Chloro-2-fluorocinnamic acid is generally soluble in polar organic solvents.[1] Consult the Safety Data Sheet (SDS) for the chosen solvent to understand its specific hazards.

  • Addition of Solid: Slowly add the solid to the solvent with gentle stirring to avoid splashing.

  • Container Choice: Use a container that is appropriate for the volume and type of solvent, and ensure it can be securely capped.

Emergency Procedures: Being Prepared

Spill Response

In the event of a spill, prompt and correct action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Assess: Evaluate the extent of the spill and the associated hazards.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

  • Clean-up:

    • For a solid spill, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust.

    • For a liquid spill (solution), absorb the material with an inert absorbent and place it in a sealed container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

First Aid
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Responsible Stewardship

Proper disposal of 3-Chloro-2-fluorocinnamic acid and its associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.

  • Waste Segregation:

    • Solid Waste: Collect un-used 3-Chloro-2-fluorocinnamic acid and any contaminated solid materials (e.g., weigh boats, gloves, absorbent pads) in a clearly labeled, sealed container for "Halogenated Solid Waste."

    • Liquid Waste: Solutions of 3-Chloro-2-fluorocinnamic acid should be collected in a designated "Halogenated Liquid Waste" container. Do not mix with non-halogenated waste streams.[12][13]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard warnings.

  • Disposal Route: Halogenated waste is typically disposed of via incineration at a licensed hazardous waste facility.[14] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling 3-Chloro-2-fluorocinnamic acid.

SafeHandlingWorkflow Safe Handling Workflow for 3-Chloro-2-fluorocinnamic Acid cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures start Start: Obtain 3-Chloro-2-fluorocinnamic acid risk_assessment Conduct Risk Assessment (Irritant: Skin, Eyes, Respiratory) start->risk_assessment ppe_selection Select Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) risk_assessment->ppe_selection fume_hood Work in a Chemical Fume Hood ppe_selection->fume_hood weighing Weigh Solid Compound fume_hood->weighing dissolving Dissolve in Solvent weighing->dissolving spill Spill Occurs weighing->spill Potential Spill exposure Personal Exposure Occurs weighing->exposure Potential Exposure segregate_waste Segregate Halogenated Waste (Solid and Liquid) dissolving->segregate_waste dissolving->spill Potential Spill dissolving->exposure Potential Exposure label_waste Label Waste Containers segregate_waste->label_waste dispose Dispose via EHS label_waste->dispose end End of Procedure dispose->end spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid spill_response->dispose Dispose of Spill Debris first_aid->end Seek Medical Attention

Caption: A flowchart outlining the safe handling workflow for 3-Chloro-2-fluorocinnamic acid.

Conclusion

By adhering to these detailed protocols for personal protective equipment, safe handling, and disposal, you can effectively mitigate the risks associated with 3-Chloro-2-fluorocinnamic acid. A proactive and informed approach to laboratory safety is the cornerstone of scientific excellence. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the compound and any solvents in use.

References

  • OSHA Laboratory Safety Standard (29 CFR 1910.1450). (URL: [Link])

  • The Laboratory Standard | Office of Clinical and Research Safety. (URL: [Link])

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (URL: [Link])

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (URL: [Link])

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? - Safety Partners, LLC. (URL: [Link])

  • OSHA Glove Selection Chart - Environmental Health and Safety. (URL: [Link])

  • NIOSH Pocket Guide to Chemical Hazards. (URL: [Link])

  • NIOSH Guide to the Selection & Use of Particulate Respirators - CDC. (URL: [Link])

  • NIOSH Guide to the Selection and Use of Particulate Respirators. (URL: [Link])

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (URL: [Link])

  • OSHA Respirator Requirements for Selected Chemicals | NIOSH - CDC. (URL: [Link])

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (URL: [Link])

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. (URL: [Link])

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (URL: [Link])

  • Chapter 7 - Management Procedures For Specific Waste Types. (URL: [Link])

  • How To Choose The Right chemical resistant Gloves – A Buyer's Guide - Blog - Droppe. (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.